molecular formula C29H52O B7823107 Stigmastanol CAS No. 138126-65-5

Stigmastanol

Cat. No.: B7823107
CAS No.: 138126-65-5
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-HRJGVYIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stigmastanol is a 3-hydroxy steroid that is 5alpha-stigmastane which is substituted at the 3beta position by a hydroxy group. It has a role as an anticholesteremic drug and a plant metabolite. It is a 3-hydroxy steroid and a member of phytosterols. It derives from a hydride of a 5alpha-stigmastane.
This compound is a natural product found in Cymbopogon martinii, Clerodendrum chinense, and other organisms with data available.
This compound is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and a saturated bond in position 5-6 of the B ring.
See also: Saw Palmetto (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMUZUPVCAVPU-HRJGVYIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016169
Record name (3beta,5alpha)-Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-45-4
Record name Sitostanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmastanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIGMASTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3beta,5alpha)-Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5α)-stigmastan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIGMASTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of stigmastanol?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Stigmastanol

Introduction

This compound, also known as sitostanol, is a saturated phytosterol found in a variety of plant sources.[1][2] As a C29 stanol, it is structurally similar to cholesterol, a key sterol in animals. This structural similarity is fundamental to its primary biological activity: the inhibition of dietary cholesterol absorption.[1] this compound is a derivative of other common phytosterols, formed through the reduction of β-sitosterol or the hydrogenation of stigmasterol.[1] It is classified as a 3-hydroxy steroid, specifically 5α-stigmastane substituted at the 3β position with a hydroxyl group.[3][4] Due to its ability to lower LDL cholesterol levels, this compound is utilized in functional foods and formulations aimed at managing hypercholesterolemia.[3][5] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its analysis, and relevant biochemical pathways.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, formulation, and analytical determination.

General and Thermodynamic Properties
PropertyValueSource(s)
Molecular Formula C₂₉H₅₂O[1][6]
Molar Mass 416.72 - 416.734 g/mol [1][6]
Melting Point 137 °C / 136-137 °C[7]
Boiling Point 139.4 to 139.8 °C[1]
Predicted Boiling Point 471.9 ± 13.0 °C[7]
Predicted Density 0.948 ± 0.06 g/cm³[7]
Appearance White solid[8]
Optical Rotation [a]20D +24.8 (CHCl₃)
Solubility

This compound is a hydrophobic molecule with limited solubility in polar solvents.

SolventSolubilitySource(s)
Water < 1 mg/mL (insoluble)[8]
Ethanol < 1 mg/mL (insoluble)[8]
DMSO < 1 mg/mL (insoluble or slightly soluble)[8]
Acetone Slightly soluble[7]
Chloroform Slightly soluble[7]
Ethyl Acetate Slightly soluble[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is commonly used for the analysis of this compound, often following gas chromatographic separation. The NIST WebBook provides reference mass spectra for this compound and its trimethylsilyl (TMS) derivative, which is often prepared to improve chromatographic performance.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of phytosterols like this compound is characterized by specific absorption peaks. Key signals observed in related compounds include a broad peak around 3442.9 cm⁻¹ corresponding to O-H stretching of the hydroxyl group, peaks in the 2864-2957 cm⁻¹ range for aliphatic C-H stretching, and a peak at 1028.1 cm⁻¹ indicative of the cycloalkane structure.[15][16]

Experimental Protocols

Extraction and Isolation from Plant Material

This compound is typically isolated from a mixture of phytosterols extracted from plant sources.

Protocol: General Extraction and Isolation

  • Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to extraction using a non-polar solvent like n-hexane or methanol, often with a Soxhlet apparatus or through maceration.[17][18] For instance, powdered material can be immersed in methanol for several days at room temperature.[17]

  • Solvent Partitioning: The crude extract is then partitioned. A common method involves dissolving the crude methanol extract in distilled water and performing a liquid-liquid extraction with a solvent like dichloromethane to separate compounds based on polarity.[17]

  • Saponification: To hydrolyze sterol esters and release free sterols, the extract may be saponified.

  • Column Chromatography: The resulting extract is subjected to column chromatography on silica gel. A gradient elution is typically used, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate 9:1) and gradually increasing polarity.[17]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing sterols.

  • Purification/Crystallization: Fractions containing the target compound are combined and may be subjected to further chromatographic purification or crystallization from a suitable solvent to yield pure this compound.[19]

Analytical Quantification by Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for the quantification of this compound.

Protocol: HPLC with Evaporative Light Scattering Detection (ELSD) This method is suitable for analyzing this compound in herbal formulations and supplements.[20]

  • Sample Preparation: The sample is extracted with methanol. Cholesterol is often used as an internal standard.[20]

  • Chromatographic Separation:

    • Column: C8 column (e.g., Phenomenex Luna, 5 µm, 150 mm x 4.6 mm i.d.).[20]

    • Mobile Phase: Isocratic elution with methanol:water (95:5 v/v).[20]

    • Flow Rate: 1 ml/min.[20]

  • Detection: An Evaporative Light Scattering Detector (ELSD) is used for detection, which is more sensitive for non-chromophoric compounds like this compound than standard UV detectors.[20] The limit of detection (LOD) can reach 2 µg/ml.[20]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS provides both quantification and structural confirmation.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, this compound is often converted to its trimethylsilyl (TMS) ether derivative.

  • Chromatographic Separation:

    • Injector: 280°C, splitless injection.[21]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).[21]

    • Oven Program: Initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 15 minutes.[21]

  • Detection: Mass spectrometer using electron impact (EI) ionization. Data can be acquired in full scan mode (m/z 50-600) or using Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[21]

Visualizations of Key Processes

Biochemical Relationship

This compound is biochemically derived from common plant sterols through saturation of double bonds. This relationship is fundamental to its origin in nature.

Stigmasterol Stigmasterol (C29H48O) This compound This compound (C29H52O) Stigmasterol->this compound Hydrogenation bSitosterol β-Sitosterol (C29H50O) bSitosterol->this compound Reduction

Caption: Chemical pathways leading to the formation of this compound.

Analytical Workflow

The quantification of this compound from a biological or herbal matrix involves several critical steps, from sample preparation to final data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Raw Matrix (e.g., Herbal Supplement) B 2. Extraction (Methanol) A->B C 3. Derivatization (Optional) (e.g., TMS Ether) B->C D 4. Injection into GC or HPLC System C->D E 5. Chromatographic Separation D->E F 6. Detection (MS or ELSD) E->F G 7. Peak Integration F->G H 8. Quantification (vs. Standard Curve) G->H I 9. Final Report H->I

Caption: Generalized workflow for the quantification of this compound.

References

From Plant Fats to Pharmaceuticals: A Technical Guide to the Historical Discovery and Isolation of Stigmastanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastanol, also known as β-sitostanol or dihydro-β-sitosterol, is a saturated phytosterol with well-documented cholesterol-lowering properties, making it a key ingredient in various functional foods and nutraceuticals.[1] Its journey from a minor, overlooked component in plant oils to a valuable tool in cardiovascular health management is a testament to the advancements in natural product chemistry and analytical techniques. This in-depth technical guide provides a comprehensive historical overview of the discovery and isolation of this compound, complete with detailed experimental protocols from foundational studies, quantitative data, and visualizations of its synthesis and mechanism of action.

The history of this compound is intrinsically linked to the broader exploration of phytosterols in the early 20th century.[1] The foundational work on the structure of sterols by Nobel laureate Adolf Windaus in the early 1900s, although focused on cholesterol and ergosterol, laid the essential groundwork for the later identification of this compound.[1] While the precise first isolation of this compound from a natural source is not as clearly documented as that of its unsaturated precursors, its existence was definitively confirmed through the hydrogenation of sitosterol.[1] Early researchers referred to it as dihydro-β-sitosterol, recognizing it as a minor constituent in the sterol mixtures of various plant oils.[1]

Historical Data on this compound and its Precursors

The initial characterization of this compound and its related phytosterols relied on classical chemical techniques such as melting point determination and optical rotation measurements. The following table summarizes key quantitative data from early 20th-century research, providing a historical snapshot of the physical properties of these compounds.

PropertyThis compound (Dihydro-β-sitosterol)β-SitosterolStigmasterol
Melting Point (°C) 140-142136-140160-164
Specific Optical Rotation ([α]D) +24.5° (in chloroform)-35° (in chloroform)-51° (in chloroform)
Molecular Formula C₂₉H₅₂OC₂₉H₅₀OC₂₉H₄₈O
Molecular Weight ( g/mol ) 416.73414.71412.70

Note: The historical values for melting point and optical rotation could vary slightly between different early publications due to variations in sample purity and analytical methods.

Experimental Protocols

The methodologies for obtaining this compound have evolved significantly from laborious isolation from natural sources to efficient chemical synthesis.

Early Isolation and Characterization Techniques (Early to Mid-20th Century)

The initial isolation of phytosterols, including the minor component this compound, from plant oils was a multi-step process. The following protocol is a representative summary of the methods used in the early 20th century.

1. Saponification of Plant Oil:

  • A sample of plant oil (e.g., cottonseed oil) was refluxed with a solution of potassium hydroxide in ethanol for several hours to saponify the glycerides and esters.

  • The resulting soap solution was then diluted with water.

2. Extraction of the Unsaponifiable Matter:

  • The aqueous soap solution was repeatedly extracted with diethyl ether in a separatory funnel.

  • The combined ether extracts, containing the unsaponifiable matter (including sterols, hydrocarbons, and higher alcohols), were washed with water until free of alkali.

  • The ether was then distilled off, leaving a crude residue of the unsaponifiable matter.

3. Fractional Crystallization of Sterols:

  • The crude unsaponifiable matter was dissolved in a minimal amount of hot ethanol.

  • Upon cooling, the sterols would begin to crystallize out of the solution.

  • The crystallization process was often repeated multiple times (fractional crystallization) from different solvents (e.g., ethanol, methanol, acetone) to separate the different sterols based on their varying solubilities.

  • The less soluble saturated sterols, like this compound, would typically crystallize out in the earlier fractions.

4. Characterization:

  • The purified crystals were identified based on their melting point, optical rotation, and elemental analysis.

G cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Characterization plant_oil Plant Oil (e.g., Cottonseed Oil) saponification Saponification (KOH in Ethanol) plant_oil->saponification extraction Ether Extraction saponification->extraction unsaponifiable_matter Crude Unsaponifiable Matter extraction->unsaponifiable_matter fractional_crystallization Fractional Crystallization (e.g., from Ethanol) unsaponifiable_matter->fractional_crystallization stigmastanol_crystals This compound Crystals fractional_crystallization->stigmastanol_crystals characterization Melting Point Optical Rotation Elemental Analysis stigmastanol_crystals->characterization

Early Isolation Workflow for this compound.
Chemical Synthesis: Catalytic Hydrogenation of β-Sitosterol or Stigmasterol

The most common and efficient method for producing this compound is through the catalytic hydrogenation of its unsaturated precursors, β-sitosterol or stigmasterol.[1] This process saturates the double bonds in the sterol nucleus and/or the side chain.

Representative Protocol for Catalytic Hydrogenation:

  • Dissolution: β-sitosterol or stigmasterol is dissolved in a suitable organic solvent, such as ethyl acetate or isopropanol.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the sterol) is added to the solution.

  • Hydrogenation: The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen gas atmosphere (from atmospheric to low pressure) with vigorous stirring. The reaction is typically carried out at a controlled temperature (e.g., 40-80°C) for several hours.

  • Filtration and Crystallization: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude this compound is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield white crystals.

G stigmasterol Stigmasterol or β-Sitosterol dissolution Dissolution (Solvent) stigmasterol->dissolution hydrogenation Hydrogenation (H₂, Pd/C catalyst) dissolution->hydrogenation filtration Filtration hydrogenation->filtration crystallization Crystallization filtration->crystallization This compound Pure this compound crystallization->this compound

Synthesis of this compound via Catalytic Hydrogenation.

Mechanism of Action: Cholesterol Absorption Inhibition

The primary mechanism by which this compound exerts its cholesterol-lowering effect is by inhibiting the absorption of dietary and biliary cholesterol in the intestine. This is a multi-faceted process involving both competition for micellar solubilization and interference with cellular transport mechanisms.

In the intestinal lumen, cholesterol must be incorporated into mixed micelles, formed from bile acids and phospholipids, to be absorbed by the enterocytes. This compound, being structurally similar to cholesterol, competes for space within these micelles. This competition reduces the amount of cholesterol that can be solubilized and presented to the intestinal wall for absorption.

At the cellular level, the absorption of cholesterol is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border membrane of enterocytes. Once inside the enterocyte, cholesterol can be esterified and packaged into chylomicrons for transport into the bloodstream. Conversely, the ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8, actively pump cholesterol and other sterols from the enterocyte back into the intestinal lumen. This compound is thought to interfere with the NPC1L1-mediated uptake of cholesterol and is a poor substrate for esterification, leading to its efficient efflux back into the lumen via ABCG5/G8, further contributing to the net reduction in cholesterol absorption.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte micelle Mixed Micelle Cholesterol This compound npc1l1 NPC1L1 micelle:f1->npc1l1 Absorption micelle:f2->npc1l1 Competition cholesterol_pool Intracellular Cholesterol Pool npc1l1->cholesterol_pool abg58 ABCG5/G8 cholesterol_pool->abg58 Efflux chylomicron Chylomicron Formation cholesterol_pool->chylomicron abg58->micelle:f0 bloodstream To Bloodstream chylomicron->bloodstream

Mechanism of this compound in Cholesterol Absorption.

Conclusion

The journey of this compound from its initial discovery as a minor phytosterol to its current status as a significant cholesterol-lowering agent highlights the progress in natural product chemistry and our understanding of lipid metabolism. The early, meticulous work of isolating and characterizing this compound laid the foundation for later clinical studies that established its health benefits. The development of efficient synthetic methods, such as catalytic hydrogenation, has made this compound widely available for use in functional foods and dietary supplements. For researchers and professionals in drug development, the history of this compound serves as a compelling case study in the translation of basic chemical discovery into a valuable therapeutic tool.

References

An In-depth Technical Guide on the Natural Sources and Abundance of Stigmastanol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stigmastanol, a saturated phytosterol found in various plant sources. It details its natural occurrence, biosynthetic origins, and methods for its analysis, with a focus on quantitative data and experimental protocols relevant to research and development.

Introduction to this compound

This compound (C29H52O), also known as β-sitostanol, is the 5α-saturated derivative of stigmasterol. As a phytostanol, it is a fully saturated sterol that occurs naturally in many plant-based foods, albeit typically in lower concentrations than its unsaturated counterpart, stigmasterol, and other major phytosterols like β-sitosterol and campesterol.[1][2] The interest in this compound and other phytostanols stems from their recognized health benefits, particularly their ability to reduce serum LDL cholesterol levels by inhibiting cholesterol absorption in the intestine.[3] This property makes them valuable compounds in the development of functional foods and nutraceuticals.

Natural Sources and Abundance of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in vegetable oils, nuts, seeds, and cereals. Its abundance, however, is generally lower than that of the major phytosterols. The following tables summarize the available quantitative data on this compound content in various plant-based foods. It is important to note that the concentration of this compound can vary depending on the plant species, cultivar, growing conditions, and processing methods.

Table 1: this compound Content in Nuts and Seeds

Plant SourceThis compound Content (mg/100g)Reference(s)
Black Walnut (Juglans nigra)1.0 - 1.2[2]
Pistachio Nuts0.7[4]
PeanutsNot detected - Trace[4]
Almonds0.7[4]
Hazelnuts1.0[4]

Table 2: this compound Content in Vegetable Oils

Plant SourceThis compound Content (mg/100g)Reference(s)
Corn Oil13.0[5]
Sunflower Oil1.4 (mean)[5]
Blended Vegetable Oil1.4 (mean)[5]
Palm Oil2.1 (mean)[5]

Table 3: this compound Content in Cereals

Plant SourceThis compound Content (mg/100g)Reference(s)
Cereal Products (median)~2.0 (4% of total phytosterols)[6]

Table 4: this compound Content in Other Plant Sources

Plant SourceThis compound ContentReference(s)
Saw Palmetto (Serenoa repens)Present, quantifiable[7]
Various VegetablesPresent, quantifiable[8]

Note: Data for this compound is less abundant in the literature compared to major phytosterols. The tables represent available data and may not be exhaustive.

Biosynthesis of this compound in Plants

This compound is synthesized in plants through the isoprenoid pathway, which is responsible for the production of all sterols. The immediate precursor to this compound is stigmasterol. The conversion of stigmasterol to this compound involves the saturation of the double bond in the sterol nucleus, a reaction catalyzed by a class of enzymes known as sterol reductases .

While the general pathway is understood, the specific enzyme responsible for the reduction of stigmasterol to this compound in all plant species has not been definitively characterized. However, enzymes such as DWARF1 (DWF1) , a sterol C-24 reductase, are known to be involved in the saturation of sterol side chains in the brassinosteroid biosynthesis pathway, indicating the presence of enzymatic machinery capable of such reductions.[9][10][11] The biosynthesis of phytostanols is a branch of the broader phytosterol biosynthetic pathway.

Below is a diagram illustrating the likely biosynthetic conversion of stigmasterol to this compound.

Stigmastanol_Biosynthesis Stigmasterol Stigmasterol This compound This compound Stigmasterol->this compound + H2 Enzyme Sterol Reductase (e.g., DWF1 family) Enzyme->Stigmasterol

Figure 1: Proposed biosynthetic conversion of stigmasterol to this compound.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant matrices is challenging due to its low concentration and the presence of structurally similar isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical techniques employed.

The general workflow for the analysis of this compound from a plant sample involves several key steps as outlined in the diagram below.

Stigmastanol_Analysis_Workflow Start Plant Material (e.g., seeds, oil, leaves) Homogenization Sample Homogenization (Grinding/Milling) Start->Homogenization Extraction Lipid Extraction (e.g., with Hexane or Chloroform/Methanol) Homogenization->Extraction Saponification Saponification (Alkaline Hydrolysis with KOH) Extraction->Saponification Unsaponifiable_Extraction Extraction of Unsaponifiable Matter (with Hexane or Diethyl Ether) Saponification->Unsaponifiable_Extraction Purification Purification/Fractionation (e.g., SPE or TLC) Unsaponifiable_Extraction->Purification Derivatization Derivatization (for GC-MS) (e.g., Silylation) Purification->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC-MS/MS) Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Figure 2: General workflow for the analysis of this compound from plant samples.

This protocol is a composite of methodologies frequently reported for the analysis of phytosterols, including this compound.[8][12][13][14][15]

1. Sample Preparation and Lipid Extraction:

  • Weigh approximately 1-5 g of the homogenized and dried plant material. For oils, start with approximately 200-500 mg.

  • Add an internal standard (e.g., 5α-cholestane or epicoprostanol) to the sample for accurate quantification.

  • Perform lipid extraction using a suitable solvent system, such as hexane or a chloroform:methanol (2:1, v/v) mixture, with agitation for 1-2 hours.

  • Filter or centrifuge the mixture to separate the lipid extract from the solid plant residue.

2. Saponification:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 2 M ethanolic potassium hydroxide (KOH) solution to the dried lipid residue.

  • Heat the mixture at 60-80°C for 1-2 hours to hydrolyze the steryl esters and glycosides, liberating the free sterols and stanols.

3. Extraction of Unsaponifiable Matter:

  • After cooling, add distilled water to the saponified mixture.

  • Extract the unsaponifiable fraction, which contains the sterols and stanols, three times with an organic solvent such as n-hexane or diethyl ether.

  • Combine the organic layers and wash with distilled water until neutral pH is achieved.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to dryness.

4. Derivatization:

  • To increase volatility for GC analysis, derivatize the hydroxyl group of the sterols and stanols.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried unsaponifiable residue.

  • Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.

  • Evaporate the excess silylating agent under nitrogen and redissolve the derivatized sample in a known volume of hexane.

5. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for sterol analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless or split mode, with an injector temperature of 280-300°C.

  • Oven Temperature Program: An initial temperature of 180°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 20 min. (This program should be optimized for the specific column and analytes).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound-TMS ether (e.g., m/z 488, 473, 383) and the internal standard.

6. Quantification:

  • Prepare a calibration curve using authentic this compound standards that have undergone the same derivatization process.

  • Quantify the this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC-MS/MS offers the advantage of analyzing this compound without the need for derivatization and can provide high selectivity and sensitivity.[5][16][17][18]

1. Sample Preparation:

  • Follow the same lipid extraction, saponification, and extraction of unsaponifiable matter steps as described for the GC-MS protocol (Sections 4.2.1 - 4.2.3).

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 or C30 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is commonly used for sterol separation.

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water, or methanol and water, often with a small amount of formic acid or ammonium acetate to enhance ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at around 30-40°C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for sterols.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for this compound (e.g., [M+H-H2O]+ → fragment ions) and the internal standard.

3. Quantification:

  • Prepare a calibration curve using a series of this compound standard solutions.

  • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Relevance

While this compound itself is not typically described as a signaling molecule in plants, its precursors and related compounds, the brassinosteroids, are critical plant hormones that regulate a wide range of developmental processes. The biosynthesis of brassinosteroids is intricately linked to the phytosterol pathway. Therefore, the regulation of this compound levels may have indirect effects on plant growth and development through its influence on the pool of sterol precursors available for brassinosteroid synthesis.

In the context of human health, the primary "signaling" relevance of this compound is its interaction with cholesterol absorption pathways in the human gut. By competing with cholesterol for incorporation into micelles, this compound effectively reduces the amount of cholesterol that is absorbed into the bloodstream.

Stigmastanol_Cholesterol_Interaction cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) Cholesterol Dietary & Biliary Cholesterol Micelles Mixed Micelles Cholesterol->Micelles Incorporation This compound Dietary This compound This compound->Micelles Competitive Incorporation Absorption Reduced Cholesterol Absorption This compound->Absorption Inhibition Micelles->Absorption Delivery to Enterocyte

Figure 3: Simplified diagram of this compound's role in reducing cholesterol absorption.

Conclusion

This compound is a naturally occurring phytostanol with significant potential for applications in the development of cholesterol-lowering functional foods and pharmaceuticals. While its concentration in most plant sources is lower than that of other major phytosterols, it is widely distributed in the plant kingdom. The accurate quantification of this compound requires sophisticated analytical techniques such as GC-MS and HPLC-MS/MS due to its low abundance and the presence of interfering isomers. Further research to fully elucidate the specific enzymes involved in its biosynthesis in various plant species and to expand the database of its quantitative occurrence in a wider range of food sources will be beneficial for its future applications.

References

The Biosynthetic Pathway of Stigmastanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a saturated phytosterol, is a significant compound in plant biochemistry and holds considerable interest for its cholesterol-lowering properties in humans. Understanding its biosynthetic pathway is crucial for applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. The pathway originates from the mevalonate pathway, proceeding through the formation of cycloartenol, a key intermediate in plant sterol synthesis. A series of enzymatic modifications, including methylation and desaturation, lead to the production of β-sitosterol and stigmasterol, the direct precursors of this compound. The final step involves the reduction of the Δ5 double bond of β-sitosterol. While the enzymes responsible for the preceding steps are well-characterized, the specific enzyme catalyzing this final reduction in plants is yet to be definitively identified. This guide presents the current state of knowledge, including quantitative data on key enzymes, detailed experimental protocols for phytosterol analysis, and a visual representation of the biosynthetic pathway.

Introduction

Phytosterols are a diverse group of steroidal alcohols naturally occurring in plants. They are structural components of cell membranes, influencing their fluidity and permeability. Among these, this compound (also known as sitostanol) is a fully saturated stanol, meaning it lacks any double bonds in its sterol ring structure. This structural feature is key to its primary mechanism of action in reducing cholesterol absorption in the intestine. The biosynthesis of this compound is an extension of the well-established phytosterol pathway. This guide will delineate this pathway, providing a technical resource for researchers in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous mevalonate pathway and culminates in the saturation of a phytosterol precursor. The pathway can be broadly divided into three stages:

  • Formation of the Sterol Precursor Cycloartenol: Like other terpenoids, the biosynthesis of this compound begins with the mevalonate pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon molecule, 2,3-oxidosqualene. In photosynthetic organisms, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in the phytosterol pathway. In contrast, fungi and animals utilize lanosterol as their primary cyclic precursor.

  • Conversion of Cycloartenol to β-Sitosterol and Stigmasterol: Cycloartenol undergoes a series of modifications, including demethylations, isomerizations, and alkylations, to yield a variety of phytosterols. Key enzymes in this part of the pathway include:

    • Sterol C24-Methyltransferase 1 (SMT1): This enzyme catalyzes the first methylation at the C24 position of the sterol side chain, a critical step in distinguishing plant sterols from cholesterol.

    • Sterol C24-Methyltransferase 2 (SMT2) and 3 (SMT3): These enzymes are responsible for the second methylation at C24, leading to the formation of 24-ethyl sterols like β-sitosterol.

    • Cytochrome P450 Family 710 (CYP710A): This family of enzymes, particularly CYP710A1 , acts as a C22-desaturase, introducing a double bond at the C22 position of β-sitosterol to form stigmasterol.

  • Formation of this compound: this compound is the saturated counterpart of β-sitosterol. Its formation involves the reduction of the double bond at the C5 position of the sterol ring of β-sitosterol. While this reaction is chemically achievable through catalytic hydrogenation, the specific enzyme responsible for this conversion in plants has not been definitively identified in the current body of scientific literature. It is hypothesized that a sterol Δ5-reductase or a similar reductase enzyme is responsible for this final step. In the context of brassinosteroid biosynthesis, enzymes like DWF1 and DET2 are known to be involved in sterol reductions, but their direct role in this compound formation from β-sitosterol is not yet established. Stigmasterol can also be a precursor, requiring the reduction of both the C5 and C22 double bonds.

Mandatory Visualization: Biosynthetic Pathway of this compound```dot

Stigmastanol_Biosynthesis cluster_0 Mevalonate Pathway Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP & DMAPP 2,3-Oxidosqualene 2,3-Oxidosqualene

Figure 2. Workflow for the extraction and analysis of phytosterols.

Conclusion

The biosynthetic pathway of this compound is a continuation of the general phytosterol synthesis route in plants. It originates from the mevalonate pathway, with cycloartenol as the key cyclic precursor. A series of well-characterized enzymatic steps, including methylation and desaturation, lead to the formation of β-sitosterol and stigmasterol. The final conversion to this compound occurs via the reduction of the Δ5 double bond of β-sitosterol, a reaction for which the specific plant enzyme has yet to be conclusively identified. This guide provides a detailed overview of the known pathway, along with quantitative data for key enzymes and robust protocols for the analysis of this compound and its precursors. Further research is required to fully elucidate the final enzymatic step in this compound biosynthesis, which will be crucial for the metabolic engineering of plants for enhanced production of this beneficial compound.

The Biological Functions of Stigmastanol in Plant Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a fully saturated phytostanol, is a minor component of the complex sterol mixture found in plant cell membranes. While less abundant and studied than its unsaturated counterparts, stigmasterol and sitosterol, its unique saturated structure suggests a distinct role in modulating the biophysical properties of plant membranes. This technical guide provides a comprehensive overview of the known and inferred biological functions of this compound within the plant membrane, drawing on data from model systems to elucidate its impact on membrane structure, fluidity, and domain organization. We present a comparative analysis with other major phytosterols, detail relevant experimental methodologies, and illustrate key concepts with structured data and diagrams to support further research and application in drug development.

Introduction: this compound in the Context of Plant Sterols

Plant membranes are characterized by a diverse array of sterols, primarily C-28 and C-29 sterols, which are critical for various physiological and biochemical processes[1][2]. The most abundant of these are β-sitosterol, stigmasterol, and campesterol[3]. This compound (also known as sitostanol) is the 5-alpha-saturated derivative of β-sitosterol, lacking any double bonds in its tetracyclic ring structure and side chain[2][4]. This complete saturation distinguishes it from stigmasterol, which has a double bond at position C22 in its side chain, and sitosterol, which has a double bond in its B-ring[5][6]. While plant stanols are not as prevalent in nature as plant sterols, their structural differences imply distinct functional roles in membrane biology[2][4].

The primary functions of plant sterols include the regulation of membrane fluidity and permeability, participation in the formation of ordered membrane microdomains (lipid rafts), and serving as precursors for hormones like brassinosteroids[1][7][8]. This compound's role is understood primarily through its structural impact on the lipid bilayer.

Core Biological Functions of this compound in Membranes

Direct research on the specific functions of this compound in living plant membranes is limited. However, studies on model phospholipid membranes provide significant insights into its likely roles.

Regulation of Membrane Fluidity and Order

The saturation of the sterol molecule is a key determinant of its effect on membrane order. The rigid, planar structure of this compound, devoid of the kink introduced by a side-chain double bond, allows it to pack tightly with the acyl chains of phospholipids.

In model membranes composed of phospholipids like POPC and DOPC, this compound has been shown to be largely buried within the hydrocarbon region of the bilayer[9]. Here, it significantly restricts the flexing motions of the fatty acyl chains, leading to a condensing or ordering effect[9]. This is in contrast to stigmasterol, which, due to the double bond in its flexible side chain, is less effective at ordering membranes and can even introduce disorder compared to saturated sterols[5][10][11]. While both cholesterol and this compound order the membrane's hydrocarbon core, they have minimal impact on the conformation of the phospholipid headgroups[9].

This ordering effect is crucial for plants to adapt to environmental stresses, such as temperature fluctuations. By increasing membrane order, this compound can help to decrease membrane permeability and maintain its integrity under high-temperature stress.

Influence on Lipid Rafts and Membrane Microdomains

Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids, which function as platforms for cell signaling and protein trafficking[8][10][12]. The formation of these liquid-ordered (l_o) phases is highly dependent on the structure of the constituent sterols.

The ability of this compound to induce a high degree of order in phospholipid bilayers suggests it is a potent promoter of liquid-ordered domain formation. Its rigid, saturated structure would facilitate strong van der Waals interactions with the saturated acyl chains of sphingolipids, stabilizing these microdomains. While stigmasterol also participates in raft formation, its effects are more nuanced. Stigmasterol's interaction with different sphingolipids can either increase or decrease membrane order, suggesting a more regulatory role[7][13]. This compound, in contrast, would likely act as a consistent stabilizer of these ordered domains.

Quantitative Data on Sterol Effects on Membrane Properties

The following table summarizes comparative data on the effects of different sterols on key membrane biophysical properties, primarily derived from studies on model membranes.

SterolEffect on Membrane Order (Fluidity)Condensing Effect on Acyl ChainsRelative Efficacy in Modulating Bilayer ThicknessReference(s)
This compound Increases order (decreases fluidity)Strong restriction of chain motionSimilar to cholesterol[9]
Stigmasterol Less ordering than saturated sterols; can increase disorderLess effective than cholesterol and sitosterolLess effective than cholesterol and sitosterol[10][11]
β-Sitosterol Increases order, but less than cholesterolMore effective than stigmasterol, less than cholesterolMore effective than stigmasterol, less than cholesterol[11]
Cholesterol Strong ordering effect (decreases fluidity)Strong restriction of chain motionMost efficient[9][11]

Signaling Pathways and Molecular Interactions

There is currently a lack of direct evidence for specific signaling pathways or protein interactions involving this compound in plants. However, the general involvement of phytosterols in signaling can be illustrated. Plant sterols are known to modulate the activity of membrane-bound proteins and are integral to signaling platforms like lipid rafts[10][13]. For instance, stigmasterol has been implicated in activating the plasma membrane H+-ATPase and in responses to signaling molecules like calcium and hydrogen peroxide[7][13].

Given this compound's potent effect on membrane order and raft stability, it is plausible that it indirectly influences signaling by modulating the membrane environment of receptor proteins and signaling complexes. The diagram below illustrates a generalized model for phytosterol involvement in stress signaling, a context in which this compound's membrane-stabilizing properties would be advantageous.

G Generalized Phytosterol-Mediated Stress Signaling AbioticStress Abiotic Stress (e.g., Temperature, Salinity) PM Plasma Membrane AbioticStress->PM SterolPool Changes in Sterol/Stanol Ratio PM->SterolPool triggers MembraneOrder Altered Membrane Order & Fluidity SterolPool->MembraneOrder LipidRafts Lipid Raft Stabilization SterolPool->LipidRafts MembraneProteins Membrane-Bound Proteins (Receptors, Channels, ATPases) MembraneOrder->MembraneProteins modulates activity LipidRafts->MembraneProteins organizes Signaling Downstream Signaling Cascades MembraneProteins->Signaling initiates Response Stress Adaptation Response Signaling->Response

Caption: Generalized model of phytosterol involvement in plant stress signaling pathways.

Experimental Protocols

The study of this compound's function in membranes relies on a variety of biophysical and analytical techniques.

Preparation of Model Membranes (LUVs)

Large Unilamellar Vesicles (LUVs) are commonly used to study the effects of sterols on membrane properties.

  • Lipid Film Hydration: A mixture of phospholipids (e.g., POPC) and the desired mole percentage of this compound are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a buffer solution, leading to the formation of Multilamellar Vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process yields a homogenous population of LUVs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²H-NMR and ³¹P-NMR are powerful techniques to probe membrane order and dynamics.

  • Sample Preparation: LUVs incorporating deuterated phospholipids and the sterol of interest are prepared as described above.

  • ²H-NMR Analysis: This technique measures the quadrupolar splitting of deuterium atoms on the lipid acyl chains. A larger splitting indicates a higher degree of order and restricted motion, providing a direct measure of the sterol's condensing effect.

  • ³¹P-NMR Analysis: This method provides information on the dynamics and orientation of the phospholipid headgroups. A narrow, symmetric peak is indicative of a fluid lipid bilayer, while broader patterns can indicate changes in phase or headgroup conformation.

The workflow for using NMR to study sterol effects is depicted below.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interp Data Interpretation P1 Mix Phospholipids & this compound P2 Create Lipid Film (Evaporation) P1->P2 P3 Hydrate Film (MLVs) P2->P3 P4 Extrude to form LUVs P3->P4 A1 Acquire ²H-NMR Spectra P4->A1 A2 Acquire ³¹P-NMR Spectra P4->A2 I1 Calculate Quadrupolar Splitting (Acyl Chain Order) A1->I1 I2 Analyze Lineshape (Headgroup Dynamics) A2->I2

Caption: Experimental workflow for NMR analysis of this compound's effect on model membranes.

Sterol Quantification

Accurate quantification of this compound in biological samples or model systems is essential.

  • Lipid Extraction: Total lipids are extracted from the plant tissue or membrane fraction using a solvent system like chloroform:methanol.

  • Saponification: The lipid extract is saponified using alcoholic potassium hydroxide to hydrolyze sterol esters and release free sterols.

  • Extraction of Non-saponifiable Lipids: The free sterols are then extracted from the saponified mixture using a non-polar solvent like n-hexane.

  • Chromatographic Analysis: The extracted sterols are analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), often after derivatization to improve volatility and detection.

Conclusion and Future Directions

While this compound is a minor component of plant membranes, its fully saturated structure imparts a significant membrane-ordering capacity, likely exceeding that of its unsaturated relatives, stigmasterol and sitosterol. Its primary biological function is likely structural, contributing to the rigidity and stability of the plasma membrane and promoting the formation of liquid-ordered lipid rafts. These biophysical effects are crucial for plant adaptation to stress and for the regulation of membrane protein function.

Future research should focus on elucidating the specific roles of this compound in living plant cells. The development of genetic tools to manipulate this compound levels in plants will be critical to move beyond the inferences drawn from model systems. Furthermore, investigating the interplay between this compound and other membrane components, particularly sphingolipids, will provide a clearer picture of its contribution to the complex and dynamic landscape of the plant cell membrane. Understanding these functions could open new avenues for developing compounds that modulate membrane properties for applications in agriculture and pharmacology.

References

The Role of C24-Ethyl Sterols in Plant Stress Responses: A Technical Guide on Stigmasterol and Stigmastanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phytosterols are essential components of plant cell membranes, playing crucial roles in regulating membrane fluidity and permeability, and serving as precursors for various signaling molecules. Among the diverse array of phytosterols, the C24-ethyl sterols, particularly stigmasterol and its saturated derivative stigmastanol, are of significant interest in the context of plant adaptation to environmental challenges. While research has extensively focused on stigmasterol as a key "stress sterol" that accumulates in response to various biotic and abiotic pressures, the specific role of this compound is less well-defined in the current body of scientific literature. This technical guide provides a comprehensive overview of the role of these C24-ethyl sterols in plant stress responses, with a primary focus on the well-documented functions of stigmasterol, while also addressing the analytical methodologies applicable to this compound. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underlying plant stress tolerance.

Stigmasterol and this compound in Plant Membranes

Stigmasterol is structurally similar to β-sitosterol but is distinguished by a double bond at the C22 position in its side chain.[1][2] This structural feature makes it more unsaturated and influences its interaction with other membrane lipids.[1] this compound is the fully saturated counterpart of stigmasterol, lacking the double bond at C22. Both molecules are integral to the structure and function of plant membranes.

Under stress conditions, maintaining membrane integrity is critical for cell survival. Changes in the composition of membrane sterols, including the ratio of stigmasterol to β-sitosterol, can alter membrane fluidity and the activity of membrane-bound proteins involved in signaling and transport.[1] While stigmasterol is known to increase membrane fluidity, which can be an adaptive response to certain stresses, the specific contribution of this compound to membrane dynamics under stress is an area requiring further investigation.[3]

Biosynthesis of Stigmasterol and its Conversion to this compound

Stigmasterol is synthesized via the mevalonate pathway.[2][4] The biosynthesis of stigmasterol branches from the synthesis of other major phytosterols, such as β-sitosterol. The key enzymatic step in stigmasterol formation is the desaturation of β-sitosterol at the C-22 position, a reaction catalyzed by C22-sterol desaturase, which is a member of the CYP710A family of cytochrome P450 enzymes.[1][4] The expression and activity of CYP710A are upregulated in response to various stress signals, leading to an accumulation of stigmasterol.[1]

This compound is formed through the saturation of the C22-C23 double bond of stigmasterol. While the enzymatic machinery responsible for this conversion in plants under stress is not fully elucidated, it represents a potential mechanism for fine-tuning membrane properties.

G cluster_0 Mevalonate Pathway cluster_1 Phytosterol Biosynthesis 2_3_Oxidosqualene 2_3_Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol synthase Sitosterol Sitosterol Cycloartenol->Sitosterol Multiple Steps Stigmasterol Stigmasterol Sitosterol->Stigmasterol C22-sterol desaturase (CYP710A) This compound This compound Stigmasterol->this compound Saturation (Hypothesized) G Abiotic_Stress Abiotic Stress (e.g., Salinity, Drought) Hormone_Signaling Hormone Signaling (ABA, SA, MeJA) Abiotic_Stress->Hormone_Signaling CYP710A_Upregulation Upregulation of CYP710A Hormone_Signaling->CYP710A_Upregulation Stigmasterol_Accumulation Stigmasterol Accumulation CYP710A_Upregulation->Stigmasterol_Accumulation Membrane_Fluidity_Modulation Modulation of Membrane Fluidity Stigmasterol_Accumulation->Membrane_Fluidity_Modulation ROSY1_Interaction Interaction with ROSY1 Stigmasterol_Accumulation->ROSY1_Interaction H_ATPase_Activation Activation of H+-ATPase Stigmasterol_Accumulation->H_ATPase_Activation Stress_Tolerance Stress Tolerance Membrane_Fluidity_Modulation->Stress_Tolerance ROSY1_Interaction->Stress_Tolerance Ion_Homeostasis Ion Homeostasis H_ATPase_Activation->Ion_Homeostasis Ion_Homeostasis->Stress_Tolerance G Start Start Homogenization Sample Homogenization (Liquid Nitrogen) Start->Homogenization Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Homogenization->Lipid_Extraction Saponification Saponification (Ethanolic KOH) Lipid_Extraction->Saponification Unsaponifiable_Extraction Extraction of Unsaponifiables (n-hexane) Saponification->Unsaponifiable_Extraction Purification Purification (SPE) Unsaponifiable_Extraction->Purification Derivatization Derivatization (BSTFA + TMCS) Purification->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Quantification Quantification GC_MS_Analysis->Quantification End End Quantification->End

References

Structural elucidation of stigmastanol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Elucidation of Stigmastanol Derivatives

Introduction

This compound, and its derivatives, are phytosterols, which are naturally occurring steroid alcohols found in plants. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including cholesterol-lowering effects and potential as anticancer, anti-inflammatory, and neuroprotective agents.[1] The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships and for the development of new therapeutics.

This guide provides a comprehensive overview of the core analytical techniques and experimental protocols employed in the structural elucidation of this compound derivatives. It is designed to serve as a technical resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Purification of this compound Derivatives

The initial and critical step in structural elucidation is the isolation of the target compound in a pure form from its natural source. The general procedure involves extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Chromatographic Separation

This protocol outlines a general method for isolating this compound derivatives from plant material.[2][3][4]

  • Preparation of Plant Material: The plant material (e.g., leaves, roots, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered material is subjected to maceration with a sequence of solvents of increasing polarity, typically starting with a non-polar solvent like n-hexane, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol.[2][3]

    • For each solvent, the plant material is soaked for a period of 24-72 hours, after which the solvent is filtered. This process is typically repeated three times for each solvent to ensure exhaustive extraction.

    • The filtrates for each solvent are combined and concentrated under reduced pressure using a rotary evaporator to yield the respective crude extracts (n-hexane, ethyl acetate, and methanol extracts).

  • Fractionation (Column Chromatography):

    • The crude extract showing the most promising activity or the highest concentration of the compounds of interest (often the ethyl acetate or n-hexane fraction for sterols) is selected for further separation.

    • A glass column is packed with a stationary phase, most commonly silica gel 60.

    • The extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

    • The column is then eluted with a solvent system of gradually increasing polarity (gradient elution). A common gradient starts with 100% n-hexane and gradually introduces ethyl acetate, finishing with a higher percentage of ethyl acetate or methanol.[2]

  • Monitoring and Purification (Thin Layer Chromatography - TLC):

    • The elution is collected in numerous small fractions.

    • These fractions are monitored by TLC to identify those with similar components. The spots on the TLC plate are visualized under UV light (254 and 365 nm) and/or by spraying with a staining reagent (e.g., ceric sulfate or vanillin-sulfuric acid) followed by heating.

    • Fractions with similar TLC profiles are combined and concentrated.

    • If the combined fractions are not pure, they are subjected to repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

  • Crystallization: The purified compound is often crystallized from a suitable solvent (e.g., methanol) to obtain it in a crystalline form, which is ideal for melting point determination and X-ray crystallography.[5]

Core Analytical Techniques for Structural Elucidation

Once a pure compound is isolated, a combination of spectroscopic techniques is used to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. It provides information about the carbon-hydrogen framework of the molecule. For this compound derivatives, 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are routinely performed.[4][6]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5 mL of a deuterated solvent (commonly chloroform-d, CDCl₃).

  • Data Acquisition: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[6] A standard set of experiments is run, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

  • Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to their respective atoms in the molecule. These assignments are compared with literature data for known this compound or related sterol structures to confirm the identity or elucidate the structure of a new derivative.[7][8]

The following table summarizes characteristic ¹H and ¹³C NMR chemical shifts for the core this compound structure. Note that these values can vary slightly depending on the solvent and the specific derivatization of the molecule.

Carbon No.Typical ¹³C Shift (δ, ppm)Typical ¹H Shift (δ, ppm) & Multiplicity
3~71.8~3.5 (m)
5~44.8~0.8-1.2 (m)
6~28.7~1.4-1.6 (m)
18~12.1~0.65 (s)
19~12.3~0.80 (s)
21~18.8~0.92 (d)
29~12.0~0.85 (t)

Data compiled from literature values for related sterols like β-sitosterol and stigmasterol, which share the same core skeleton.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule. For sterols, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used.[10]

Often, sterols are derivatized, for instance, by converting the hydroxyl group to a trimethylsilyl (TMS) ether, to increase their volatility and improve their chromatographic behavior in GC-MS analysis.[11][12]

  • Derivatization: A small amount of the purified sample (e.g., 1 mg) is dissolved in a suitable solvent (e.g., pyridine or dichloromethane). A silylating agent (e.g., BSTFA with 1% TMCS) is added, and the mixture is heated (e.g., at 60-70°C for 30 minutes) to form the TMS ether derivative.[12]

  • Injection: 1 µL of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A typical temperature program starts at a lower temperature (e.g., 180°C) and ramps up to a higher temperature (e.g., 280°C) to elute the compounds.[10]

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

  • Data Analysis: The molecular ion peak ([M]⁺) provides the molecular weight of the derivatized compound. The fragmentation pattern is analyzed to identify characteristic fragments that help in structure confirmation.

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z) as TMS-ether
This compound416.7488 [M]⁺, 398, 383, 255, 129
β-Sitosterol414.7486 [M]⁺, 471, 396, 381, 255, 129
Stigmasterol412.7484 [M]⁺, 394, 379, 255, 129

Data derived from NIST databases and related literature for TMS derivatives.[11][13]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[14] The main prerequisite for this technique is the ability to grow a high-quality, single crystal of the compound.

  • Crystallization: The pure compound is dissolved in a minimal amount of a suitable solvent, and the solution is left undisturbed for slow evaporation, or other crystallization techniques like vapor diffusion are used. The goal is to grow a single crystal of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[15]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map.[16] This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, highly precise 3D structure.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical workflow for structural elucidation and a relevant biosynthetic pathway.

Diagram 1: Experimental Workflow

G cluster_0 Isolation & Purification cluster_1 Structural Analysis cluster_2 Final Elucidation a Plant Material (Dried & Powdered) b Solvent Extraction (Maceration) a->b c Column Chromatography b->c d TLC & Fraction Pooling c->d e Purification (Prep-TLC/HPLC) d->e f Pure Compound e->f g NMR Spectroscopy (1H, 13C, 2D) f->g h Mass Spectrometry (GC-MS, LC-MS/MS) f->h i X-ray Crystallography (If Crystalline) f->i j Structure Determination g->j h->j i->j

General workflow for the structural elucidation of this compound derivatives.
Diagram 2: Biosynthetic Pathway

This compound is typically produced via the hydrogenation of β-sitosterol or stigmasterol.[5] The following diagram shows the simplified final steps in the plant sterol pathway leading to stigmasterol, a key precursor.

G a 2,3-Oxidosqualene enzyme1 Cycloartenol synthase a->enzyme1 b Cycloartenol enzyme2 Multiple Steps b->enzyme2 c Intermediate Sterols d β-Sitosterol c->d enzyme3 Sterol C-22 desaturase d->enzyme3 enzyme4 Catalytic Hydrogenation d->enzyme4 e Stigmasterol f This compound enzyme1->b enzyme2->c enzyme3->e enzyme4->f

Simplified biosynthetic pathway leading to stigmasterol and this compound.

References

Stigmastanol Metabolism in Mammals and Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a saturated plant sterol or phytostanol, has garnered significant attention for its cholesterol-lowering properties. Understanding its metabolic fate within mammalian systems is crucial for assessing its efficacy and safety, particularly in the context of functional foods and pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, encompassing its absorption, distribution, enzymatic conversion, and excretion. Detailed experimental protocols for its quantification in biological matrices are provided, alongside a summary of key quantitative data and visual representations of its metabolic and signaling pathways.

Introduction

This compound (24-ethyl-5α-cholestan-3β-ol) is the 5α-saturated derivative of the plant sterol β-sitosterol. It is found in small amounts in various plant-based foods and is also produced commercially by the hydrogenation of β-sitosterol for use in cholesterol-lowering food products. Its structural similarity to cholesterol allows it to interfere with cholesterol absorption in the intestine, leading to a reduction in plasma low-density lipoprotein (LDL) cholesterol levels. This guide delves into the intricate processes that govern the metabolism of this compound in mammals and humans.

Absorption, Distribution, and Excretion

The metabolism of this compound is characterized by poor intestinal absorption and efficient excretion.

2.1. Intestinal Absorption

The absorption of phytosterols, including this compound, from the gastrointestinal tract is significantly lower than that of cholesterol. This is primarily due to their efficient recognition and efflux back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which are highly expressed on the apical membrane of enterocytes.

2.2. Distribution

Following absorption, the small fraction of this compound that enters the circulation is transported in lipoproteins, primarily LDL and high-density lipoprotein (HDL).[1] Tissue distribution studies in rats using radiolabeled phytosterols have shown that the highest concentrations are found in the adrenal glands, ovaries, and intestinal epithelia.[2]

2.3. Excretion

The primary route of this compound elimination is through the feces. Unabsorbed dietary this compound constitutes the bulk of fecal excretion. Absorbed this compound is efficiently taken up by the liver and preferentially excreted into the bile, a process also mediated by ABCG5/ABCG8 transporters. This efficient biliary excretion contributes to the low plasma and tissue concentrations of this compound.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the absorption and tissue distribution of this compound and related phytostanols.

Table 1: Absorption Efficiency of Phytosterols and Phytostanols in Humans

CompoundAbsorption Efficiency (%)Reference
Sitostanol0.0441 ± 0.004[3]
Campestanol0.155 ± 0.017[3]
Sitosterol0.512 ± 0.038[3]
Campesterol1.89 ± 0.27[3]
Stigmasterol4.8[4]
Cholesterol33[4]

Table 2: Tissue Distribution of Radioactivity 24 Hours After Oral Administration of Radiolabeled Phytosterols in Female Rats (% of total absorbed dose)

TissueCholesterolβ-SitosterolStigmasterolCampesterolβ-SitostanolCampestanolReference
Liver15.02.52.08.00.81.0[2]
Adrenals0.50.20.10.30.10.1[2]
Ovaries0.10.050.030.080.020.02[2]
Carcass11.41.251.874.620.080.88[2]
Total Absorbed (% of dose) 27.0 4.0 4.0 13.0 1.0 2.0 [2]

Metabolic Pathways

The metabolism of this compound involves transformations by both host enzymes and the gut microbiota.

4.1. Gut Microbiota Metabolism

A primary metabolic pathway for this compound in the gut is its conversion to coprostanol (5β-stigmastanol) by intestinal bacteria.[5][6] This conversion is analogous to the well-established microbial conversion of cholesterol to coprostanol.[7] The process involves the reduction of the A/B ring juncture from a trans (5α) to a cis (5β) configuration, rendering the molecule even less absorbable. The indirect pathway, involving the intermediate formation of a 4-sten-3-one and a 5β-stanone, is considered the major route for this transformation.[7]

Stigmastanol_Gut_Metabolism This compound This compound (5α-Stigmastanol) Stigmastenone Stigmast-4-en-3-one This compound->Stigmastenone Oxidation & Isomerization (Gut Microbiota) Coprostanone 5β-Stigmastan-3-one Stigmastenone->Coprostanone Reduction (Gut Microbiota) Coprostanol Coprostanol (5β-Stigmastanol) Coprostanone->Coprostanol Reduction (Gut Microbiota)

4.2. Hepatic Metabolism

While the majority of this compound is not absorbed, the small fraction that reaches the liver can undergo further metabolism. Phytosterols can be metabolized into C21 bile acids, which differs from the typical C24 bile acids synthesized from cholesterol.[8] This alternative pathway is a minor contributor to overall bile acid synthesis. There is limited direct evidence for significant glucuronidation or sulfation of this compound. These phase II conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, typically target more polar molecules with available hydroxyl groups.[9] The hydrophobic nature of this compound likely makes it a poor substrate for these enzymes.

Interaction with Signaling Pathways

This compound and its precursors can modulate the activity of nuclear receptors involved in lipid homeostasis.

5.1. Farnesoid X Receptor (FXR)

Stigmasterol, a direct precursor of this compound, has been identified as an antagonist of the Farnesoid X Receptor (FXR).[10] FXR is a key regulator of bile acid, lipid, and glucose metabolism. By antagonizing FXR, stigmasterol can inhibit the expression of FXR target genes involved in bile acid synthesis and transport.[10] It is plausible that this compound may also exhibit some FXR antagonistic activity, thereby influencing bile acid homeostasis.

FXR_Antagonism cluster_this compound This compound/Stigmasterol cluster_FXR FXR Signaling This compound This compound/ Stigmasterol FXR FXR This compound->FXR Antagonizes FXR_Target_Genes FXR Target Genes (e.g., SHP, BSEP) FXR->FXR_Target_Genes Activates Bile_Acid_Homeostasis Bile Acid Homeostasis FXR_Target_Genes->Bile_Acid_Homeostasis Regulates

5.2. Liver X Receptor (LXR)

The Liver X Receptor (LXR) is another nuclear receptor that plays a critical role in cholesterol homeostasis. While some phytosterols have been suggested to act as LXR agonists, studies on stigmasterol indicate that its effects on promoting cholesterol excretion are independent of direct LXR activation in the small intestine.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

6.1. General Workflow for this compound Analysis

Experimental_Workflow Start Biological Sample (Plasma, Feces, Tissue) Spiking Spike with Internal Standard (e.g., d7-Sitostanol) Start->Spiking Saponification Alkaline Saponification (to hydrolyze steryl esters) Spiking->Saponification Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Saponification->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

6.2. Detailed Methodology for this compound Quantification in Human Plasma by GC-MS

This protocol is a synthesized methodology based on established procedures for phytosterol analysis.[11][12][13][14]

6.2.1. Materials and Reagents

  • Human plasma

  • This compound standard

  • 5α-cholestane (internal standard)

  • Ethanolic potassium hydroxide (KOH) solution

  • n-hexane

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

6.2.2. Sample Preparation

  • Spiking: To 200 µL of plasma, add a known amount of the internal standard (e.g., 5α-cholestane).

  • Saponification: Add 1 mL of ethanolic KOH solution. Vortex and incubate at 60°C for 1 hour to hydrolyze this compound esters to their free form.

  • Extraction: After cooling to room temperature, add 2 mL of n-hexane and 1 mL of water. Vortex vigorously for 2 minutes and centrifuge at 1500 x g for 5 minutes.

  • Solvent Evaporation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Re-dissolve the dried extract in 50 µL of pyridine and add 50 µL of MSTFA with 1% TMCS. Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

6.2.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TMS-derivatized this compound (e.g., m/z 488, 473, 383) and the internal standard.

6.2.4. Quantification

  • Construct a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

6.3. Methodology for this compound Quantification in Feces by LC-MS/MS

This protocol is adapted from validated methods for fecal sterol and stanol analysis.[15][16][17]

6.3.1. Materials and Reagents

  • Fecal homogenate

  • Deuterated this compound (d7-stigmastanol) or a similar deuterated stanol internal standard

  • 2-propanol

  • N,N-dimethylglycine (DMG) derivatization reagent

  • Acetonitrile

  • Methanol

6.3.2. Sample Preparation

  • Homogenization: Homogenize a known weight of feces in 70% 2-propanol.

  • Spiking: Add a known amount of the deuterated internal standard to an aliquot of the fecal homogenate.

  • Extraction and Derivatization: Extract and derivatize the fecal sterols and stanols to their N,N-dimethylglycine (DMG) esters. This derivatization enhances ionization efficiency in the mass spectrometer.

  • Purification: Purify the derivatized sample using solid-phase extraction (SPE).

6.3.3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: Biphenyl column (e.g., 100 x 2.1 mm, 1.9 µm) for separation of 5α- and 5β-isomers.

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and methanol with a small percentage of an additive like formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the DMG-derivatized this compound and the internal standard.

6.3.4. Quantification

  • Prepare a calibration curve using standard solutions of this compound and a constant concentration of the internal standard.

  • Determine the concentration of this compound in the fecal samples based on the peak area ratio of the analyte to the internal standard relative to the calibration curve.

Conclusion

The metabolism of this compound in mammals and humans is a multifaceted process characterized by limited absorption, extensive metabolism by the gut microbiota, and efficient biliary excretion. Its primary mechanism of action in lowering plasma cholesterol is through the inhibition of intestinal cholesterol absorption. While our understanding of this compound's metabolic fate and its interaction with signaling pathways has advanced, further research is needed to fully elucidate the quantitative aspects of its tissue distribution and the complete spectrum of its biological activities. The detailed analytical methodologies provided in this guide offer a robust framework for researchers to accurately quantify this compound and further investigate its role in health and disease.

References

Pharmacological properties and health benefits of stigmastanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Properties and Health Benefits of Stigmastanol

Introduction

This compound, also known as β-sitostanol or dihydro-β-sitosterol, is a saturated phytosterol found in various plant sources, albeit in smaller quantities than its unsaturated counterpart, β-sitosterol.[1][2] Structurally similar to cholesterol, this compound has garnered significant scientific attention for its potent health benefits, most notably its ability to lower blood cholesterol levels.[1][3] This has led to its widespread use in functional foods and nutraceuticals aimed at managing hypercholesterolemia.[1] This technical guide provides a comprehensive overview of the pharmacological properties, mechanisms of action, and health benefits of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is the product of the catalytic hydrogenation of β-sitosterol or stigmasterol, which saturates the double bonds in the sterol structure.[1][2] This saturation enhances its stability and contributes to its distinct biological effects compared to unsaturated plant sterols.

PropertyValueReference
IUPAC Name (3β,5α)-Stigmastan-3-ol[2]
Other Names β-Sitostanol, Dihydro-β-sitosterol[1][2]
Chemical Formula C₂₉H₅₂O[2]
Molar Mass 416.734 g·mol⁻¹[2]
CAS Number 83-45-4[2]

Pharmacological Properties and Health Benefits

This compound exhibits a range of beneficial pharmacological activities, primarily centered on cardiovascular health, with emerging evidence for other therapeutic applications.

Cholesterol-Lowering Effects

The most extensively documented health benefit of this compound is its ability to reduce serum levels of total and low-density lipoprotein (LDL) cholesterol.[4] Clinical studies have demonstrated that plant stanols, including this compound, are more effective at lowering cholesterol than their unsaturated sterol counterparts and are less absorbed by the body.[1] The cholesterol-lowering effect is generally in the range of 5-15%, depending on the dosage and baseline cholesterol levels.[4] This effect is recognized by regulatory agencies like the FDA and EFSA, which have approved health claims for products containing plant stanols.[4]

Anti-inflammatory Properties

Phytosterols, including this compound, possess anti-inflammatory properties.[5][6] Research on the closely related compound stigmasterol shows it can inhibit the production of pro-inflammatory mediators.[7][8] For instance, stigmasterol has been found to counteract the IL-1β-induced NF-κB pathway in chondrocytes, thereby reducing the expression of matrix metalloproteinases (MMPs) and prostaglandin E2 (PGE₂), which are involved in osteoarthritis-induced cartilage degradation.[7] It is plausible that this compound exerts similar effects, potentially mediated by glucocorticoid receptors.[9]

Anticancer Potential

While much of the research on anticancer effects has focused on stigmasterol, the findings provide a strong rationale for investigating this compound. Stigmasterol has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including gastric, ovarian, and breast cancer.[10][11][12] It modulates key signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[8][10] this compound itself has been demonstrated to inhibit D-galactose-induced cell apoptosis in PC12 cells, suggesting a potential role in cytoprotection and possibly in cancer chemoprevention.[3]

Neuroprotective Effects

Emerging evidence suggests neuroprotective activities for phytosterols. Stigmasterol has been shown to protect against oxidative stress-induced neuronal cell death by reducing reactive oxygen species (ROS) and modulating the Bcl-2 protein family.[10][13] The demonstrated ability of this compound to inhibit apoptosis in PC12 nerve cells points to its potential in mitigating neurodegenerative processes.[3]

Mechanisms of Action

The therapeutic effects of this compound are underpinned by several distinct molecular mechanisms.

Inhibition of Intestinal Cholesterol Absorption

The primary mechanism for this compound's cholesterol-lowering effect is the competitive inhibition of cholesterol absorption in the intestine.[1] Due to its structural similarity to cholesterol, this compound displaces cholesterol from mixed micelles, which are essential for transporting lipids to the intestinal wall for absorption.[1][14] This displacement reduces the amount of cholesterol available for uptake.[1] More recent evidence suggests a more complex mechanism involving the modulation of cellular transporters, such as the downregulation of Niemann-Pick C1-Like 1 (NPC1L1) and the activation of ATP-binding cassette transporters ABCG5/G8, which promote the efflux of cholesterol from enterocytes back into the intestinal lumen.[14] this compound is significantly more effective than sitosterol in inhibiting cholesterol absorption.[15]

Cholesterol_Absorption_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_feces Excretion chol Dietary & Biliary Cholesterol micelle Mixed Micelles chol->micelle Incorporation stig This compound stig->micelle Competes with Cholesterol NPC1L1 NPC1L1 Transporter stig->NPC1L1 Inhibits ABCG5G8 ABCG5/G8 Transporter stig->ABCG5G8 Activates micelle->NPC1L1 Uptake Chol_Absorbed Absorbed Cholesterol NPC1L1->Chol_Absorbed Chol_Efflux Cholesterol Efflux ABCG5G8->Chol_Efflux Chol_Absorbed->ABCG5G8 feces Increased Fecal Sterol Loss

Caption: Mechanism of this compound in reducing intestinal cholesterol absorption.

Modulation of Inflammatory Signaling Pathways

This compound and related phytosterols modulate inflammatory responses by targeting key signaling cascades. The NF-κB pathway is a critical regulator of inflammation. In chondrocytes stimulated by the pro-inflammatory cytokine IL-1β, stigmasterol has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of downstream inflammatory genes such as MMPs, COX-2, and IL-6.[7]

NFkB_Pathway_Inhibition cluster_nucleus IL1b IL-1β IKK IKK Complex IL1b->IKK Activates This compound This compound This compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation IkBa IκBα Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (MMPs, COX-2, IL-6) Inflammation Inflammation Genes->Inflammation

Caption: this compound's proposed inhibition of the NF-κB inflammatory pathway.

Quantitative Data Summary

This section summarizes key quantitative data from preclinical and clinical studies.

Table 1: Effect of this compound on Cholesterol Absorption

Study TypeSubjectTreatmentDosageOutcomeReference
Human Clinical TrialHealthy VolunteersIntestinal infusion of sitostanol3.6 µmol/minCholesterol absorption reduced by ~85%[15]
Animal StudySprague-Dawley RatsSingle oral administration50 mg/kgSignificantly inhibited intestinal cholesterol absorption[3]
Animal StudyWistar & WKY RatsDietary supplementation with stigmasterol0.5% for 6 weeksCholesterol absorption decreased by 22-23%[16]

Table 2: In Vitro Biological Activities of Stigmasterol (for comparative context)

ActivityCell LineCompoundIC₅₀ / ConcentrationEffectReference
AnticancerOvarian (A2780)Stigmasterol69.24 ± 7.31 µM (24h)Suppressed cell growth and migration[10]
AnticancerOvarian (SKOV3)Stigmasterol83.39 ± 3.75 µM (24h)Suppressed cell growth and migration[10]
AnticancerGastric (SNU-1)Stigmasterol15 µMInhibited proliferation, induced G2/M arrest[10]
AnticancerOral Epithelial (KB/C152)Stigmasterol81.18 µg/mlCytotoxic effect[17]
Anti-inflammatoryHuman/Mouse ChondrocytesStigmasterol20 µg/mlInhibited IL-1β-induced MMPs and PGE₂[7]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a common method for producing this compound from β-sitosterol or stigmasterol.[1]

  • Dissolution : Dissolve the starting sterol (e.g., stigmasterol) in a suitable organic solvent, such as ethyl acetate.

  • Catalyst Addition : Add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the sterol) to the solution.

  • Hydrogenation : Place the mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure (e.g., 1-5 atm).

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the reaction is complete.

  • Filtration : Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a solvent like ethanol or acetone to yield the final product.

  • Characterization : Confirm the identity and purity of the product using techniques such as melting point determination, elemental analysis, and spectroscopic methods (NMR, MS).[1]

Synthesis_Workflow Start Stigmasterol in Ethyl Acetate Step1 Add Pd/C Catalyst Start->Step1 Step2 Hydrogenation (H₂ gas, pressure) Step1->Step2 Step3 Filter to Remove Catalyst Step2->Step3 Step4 Concentrate Filtrate Step3->Step4 Step5 Recrystallize (e.g., from Ethanol) Step4->Step5 End Purified This compound Step5->End

Caption: General workflow for the synthesis of this compound.

In Vitro Cell Viability (MTT Assay)

This protocol is adapted from a study evaluating the effect of this compound on PC12 cells.[3]

  • Cell Seeding : Seed PC12 cells into a 96-well plate at a density of 1 × 10⁵ cells/well.

  • Incubation : Incubate the cells for 6 hours to allow for attachment.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 1 µM, 2 µM, 5 µM, 10 µM) and/or an inducing agent (e.g., D-galactose) for a specified duration, typically 24 hours. Include appropriate vehicle controls.

  • MTT Addition : After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate cell viability as a percentage relative to the control group.

In Vivo Intestinal Cholesterol Absorption in Rats

This protocol is a generalized representation based on methods used to study sterol absorption.[3][16]

  • Animal Acclimatization : Acclimatize male Sprague-Dawley or Wistar rats for at least one week, providing standard chow and water ad libitum.

  • Dosing Preparation : Prepare a dosing solution containing radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol) and a non-absorbable marker (e.g., [³H]-sitostanol) in a lipid vehicle.

  • Treatment Group : For the test group, co-administer this compound (e.g., 50 mg/kg) with the radiolabeled solution. The control group receives only the vehicle with radiolabels.

  • Administration : Administer the solutions to the rats via oral gavage.

  • Blood Sampling : Collect blood samples at specific time points (e.g., 2, 4, 8, 24 hours) post-administration.

  • Radioactivity Measurement : Separate plasma and measure the radioactivity of both ¹⁴C and ³H using a liquid scintillation counter.

  • Calculation of Absorption : Calculate the percentage of cholesterol absorption by comparing the ratio of ¹⁴C/³H in the plasma to the ratio in the initial dosing solution. A lower ratio in the plasma of the treated group indicates inhibition of cholesterol absorption.

Conclusion

This compound is a pharmacologically active phytosterol with well-established efficacy in reducing plasma cholesterol by inhibiting its intestinal absorption. Its beneficial effects on cardiovascular health are supported by extensive research and regulatory approval for use in functional foods. Furthermore, emerging evidence points to its potential as an anti-inflammatory, anticancer, and neuroprotective agent, largely through the modulation of critical signaling pathways such as NF-κB. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for a range of metabolic and inflammatory disorders.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Stigmastanol from Soybeans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the extraction and purification of stigmastanol from soybeans, primarily targeting soybean oil deodorizer distillate (SODD) as the starting material. This compound, a saturated plant sterol, is of significant interest for its cholesterol-lowering properties and potential applications in the pharmaceutical and nutraceutical industries.

Introduction

Soybeans and their processing byproducts, particularly SODD, are rich sources of phytosterols. The primary phytosterols in soybeans are β-sitosterol, stigmasterol, and campesterol. This compound is not naturally abundant but is produced by the hydrogenation of stigmasterol. The overall process, therefore, involves three main stages: extraction and purification of a mixed phytosterol fraction from SODD, catalytic hydrogenation of this fraction to convert phytosterols to phytostanols (including the conversion of stigmasterol to this compound), and finally, the separation and purification of this compound from the resulting phytostanol mixture.

Overall Workflow

The process begins with SODD, a byproduct of soybean oil refining, and proceeds through several stages to yield high-purity this compound.

SODD Soybean Oil Deodorizer Distillate (SODD) Esterification Esterification of Free Fatty Acids SODD->Esterification Phytosterol_Crystallization Crystallization of Mixed Phytosterols Esterification->Phytosterol_Crystallization Mixed_Phytosterols Mixed Phytosterols (Stigmasterol, β-Sitosterol, Campesterol) Phytosterol_Crystallization->Mixed_Phytosterols Hydrogenation Catalytic Hydrogenation Mixed_Phytosterols->Hydrogenation Mixed_Phytostanols Mixed Phytostanols (this compound, Sitostanol, Campestanol) Hydrogenation->Mixed_Phytostanols Purification Purification of this compound Mixed_Phytostanols->Purification This compound High-Purity this compound Purification->this compound

Caption: Overall workflow for this compound production from SODD.

Experimental Protocols

Protocol 1: Extraction and Crystallization of Mixed Phytosterols from SODD

This protocol is based on the esterification of free fatty acids (FFAs) followed by the crystallization of phytosterols. This initial step isolates a phytosterol-rich fraction from the complex mixture of SODD.[1][2]

Materials:

  • Soybean Oil Deodorizer Distillate (SODD)

  • Methanol

  • Sulfuric Acid (concentrated)

  • Brine solution (saturated NaCl)

  • Hot water

  • Hexane (chilled)

Equipment:

  • Reaction vessel with stirring and temperature control

  • Vacuum distillation apparatus

  • Separatory funnel

  • Crystallization vessel with cooling capabilities

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Esterification:

    • In a reaction vessel, mix SODD with a methanolic solution of sulfuric acid. A typical ratio is 1:1 to 1:1.5 (v/v) of SODD to methanolic sulfuric acid.[3]

    • Stir the mixture at a temperature of 50-85°C for 2-4 hours to convert the FFAs into fatty acid methyl esters (FAMEs).[3]

  • Methanol Removal:

    • Distill off the excess methanol from the reaction mixture under vacuum.[3]

  • Catalyst Removal:

    • Add brine solution to the mixture to facilitate the separation of the sulfuric acid catalyst.[3]

    • Allow the layers to separate and remove the lower aqueous layer containing the acid.[3]

    • Wash the upper ester layer with hot water until the washings are neutral to remove any residual acid and salts.[1][3]

  • Crystallization of Phytosterols:

    • Cool the washed ester layer to a temperature between 0-25°C to induce the crystallization of phytosterols.[3]

  • Filtration and Washing:

    • Filter the crystallized phytosterols from the liquid FAMEs.

    • Wash the collected crystals with chilled hexane to remove impurities.[1]

  • Drying:

    • Dry the purified phytosterol crystals in a vacuum oven.

Expected Outcome:

  • A mixed phytosterol product with a purity of 95-99% and a yield of 80-90%.[2] The composition will be a mixture of β-sitosterol, stigmasterol, and campesterol.

Protocol 2: Hydrogenation of Mixed Phytosterols to Phytostanols

This protocol describes the conversion of the extracted phytosterol mixture into a phytostanol mixture through catalytic hydrogenation. This step is crucial for converting stigmasterol into this compound.

Materials:

  • Mixed phytosterol crystals (from Protocol 1)

  • Nickel catalyst (e.g., Raney Nickel)

  • Hydrogen gas

  • Chilled hexane

Equipment:

  • High-pressure reactor (autoclave) with stirring and temperature control

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Hydrogenation Reaction:

    • The residue from the FAME distillation (which is rich in phytosterols) or the purified phytosterol crystals are used as the feedstock. A key advantage of some processes is using the residual FAMEs as the solvent medium for hydrogenation, avoiding the need for other organic solvents.[1]

    • Introduce the phytosterol feedstock and a nickel catalyst into the high-pressure reactor.

    • Pressurize the reactor with hydrogen gas.

    • Heat the mixture with stirring. Typical conditions can be around 200°C.

    • Maintain the reaction until the uptake of hydrogen ceases, indicating the saturation of the double bonds in the phytosterols.

  • Catalyst Removal:

    • Cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the nickel catalyst.

  • Crystallization of Phytostanols:

    • Cool the filtrate to approximately 10°C to crystallize the phytostanols.[1]

  • Filtration and Washing:

    • Filter the crystallized phytostanols.

    • Wash the crystals with chilled hexane to remove remaining impurities.[1]

  • Drying:

    • Dry the purified phytostanol crystals.

Expected Outcome:

  • A white crystalline mixture of phytostanols, primarily composed of this compound, sitostanol, and campestanol.

Protocol 3: Purification of this compound by Fractional Solvent Crystallization

This protocol outlines a method for separating this compound from the mixed phytostanols based on differences in their solubility in specific solvents. This technique is adapted from methods used to separate stigmasterol from β-sitosterol.[3][4][5]

Start Mixed Phytostanol Crystals Dissolve Dissolve in n-Pentanol at 60-70°C Start->Dissolve Cool1 Cool to 20-30°C & Stir Dissolve->Cool1 Filter1 Filter Cool1->Filter1 Crude_this compound Crude this compound (Filter Cake) Filter1->Crude_this compound Filtrate1 Filtrate (Rich in Sitostanol) Filter1->Filtrate1 Refine Refine Crude this compound (Recrystallize from n-Pentanol) Crude_this compound->Refine Pure_this compound High-Purity this compound Refine->Pure_this compound

Caption: Fractional crystallization workflow for this compound purification.

Materials:

  • Mixed phytostanol crystals (from Protocol 2)

  • n-Pentanol or Cyclohexanone[3]

Equipment:

  • Jacketed crystallization vessel with precise temperature control and stirring

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Initial Crystallization:

    • Dissolve the mixed phytostanol crystals in n-pentanol at an elevated temperature (e.g., 60-70°C). The ratio of solvent to stanols should be optimized to create a solution that is saturated or near-saturated with the less soluble component (this compound) upon cooling.

    • Slowly cool the solution to an intermediate temperature (e.g., 20-30°C) while stirring. This compound, being generally less soluble, will preferentially crystallize.[6]

    • Filter the mixture to collect the crude this compound crystals. The filtrate will be enriched in the more soluble stanols (sitostanol and campestanol).

  • Recrystallization:

    • Repeat the crystallization process with the crude this compound. Dissolve the crystals in fresh, hot n-pentanol and cool again to further enhance purity.

    • Multiple stages of recrystallization may be necessary to achieve the desired purity.[3]

  • Drying:

    • Dry the final purified this compound crystals under vacuum.

Expected Outcome:

  • This compound with a purity of over 90% can be achieved through multiple crystallization stages.[3]

Protocol 4: Purification of this compound by Preparative Chromatography

For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. The separation is based on the differential interaction of the stanol components with the stationary phase of the chromatography column.

Materials:

  • Crude or partially purified this compound

  • HPLC-grade solvents (e.g., methanol, water, acetonitrile)

Equipment:

  • Preparative HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as stanols lack a strong UV chromophore)[7][8]

  • Preparative HPLC column (e.g., C8 or C18)[7]

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the stanol mixture in a suitable solvent, compatible with the mobile phase.

  • Chromatographic Separation:

    • Set up the preparative HPLC system. A C8 column with a mobile phase of methanol:water (e.g., 95:5 v/v) has been shown to separate this compound, stigmasterol, and β-sitosterol.[7]

    • Inject the sample onto the column.

    • Run the separation under isocratic or gradient elution conditions, collecting fractions as they elute.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions (e.g., by analytical HPLC or GC-MS) to identify those containing pure this compound.

    • Pool the high-purity this compound fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Expected Outcome:

  • This compound with very high purity (>98%) suitable for pharmaceutical and research applications.

Data Presentation

The following tables summarize typical quantitative data obtained during the extraction and purification process.

Table 1: Typical Phytosterol Composition in Soybean Oil Deodorizer Distillate (SODD)

ComponentConcentration Range in SODD (%)
Free Fatty Acids60 - 70
Total Phytosterols 5 - 15
    β-Sitosterol35 - 45 (of total sterols)[1]
    Stigmasterol35 - 45 (of total sterols)[1]
    Campesterol15 - 25 (of total sterols)[1]
Tocopherols5 - 10
Squalene & Hydrocarbons5 - 10

Table 2: Purity and Yield at Different Purification Stages

Process StageMethodPurity AchievedYieldReference
Mixed Phytosterols Esterification & Crystallization>97%80-90%[3]
Mixed Phytosterols Saponification & Crystallization90.3%96.2%[9]
Stigmasterol Multi-stage Solvent Crystallization>90%-[3]
β-Sitosterol Fractional Crystallization & Chromatography>92%>22%[10]
This compound Hydrogenation & CrystallizationHigh Purity (white crystals)-[1]

Note: Yields for the final this compound purification step are highly dependent on the starting composition and the number of purification cycles.

Analytical Methods for Quality Control

Throughout the process, it is essential to monitor the composition and purity of the intermediates and the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying individual sterols and stanols. Derivatization to trimethylsilyl (TMS) ethers is often required.

  • High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative purposes. An ELSD or MS detector is necessary for stanols.[7]

This comprehensive guide provides a foundation for the extraction and purification of this compound from soybeans. Researchers should optimize these protocols based on their specific starting materials and purity requirements.

References

Application Note: Quantitative Analysis of Stigmastanol Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stigmastanol, a saturated plant sterol, is a significant biomarker in geochemistry, food science, and pharmaceutical research.[1] Its analysis via gas chromatography (GC) can be challenging due to its low volatility and high polarity, which may result in poor peak shape and thermal degradation.[2] To overcome these challenges, derivatization is a critical step that chemically modifies the this compound molecule to enhance its volatility and thermal stability.[2] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, focusing on a robust derivatization method to ensure accurate and reproducible results.

Experimental Protocols

This section details the complete workflow for the quantitative analysis of this compound, from sample preparation to instrumental analysis.

Materials and Reagents
  • This compound standard

  • 5α-cholestane (internal standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium hydroxide (KOH)

  • Hexane (HPLC grade)

  • Pyridine (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Nitrogen gas (high purity)

Protocol 1: Sample Preparation and Derivatization
  • Lipid Extraction: Extract lipids from the sample using a standard method such as a Folch extraction with a 2:1 (v/v) mixture of chloroform and methanol.[3]

  • Saponification (Alkaline Hydrolysis): To release esterified sterols, saponify the lipid extract.[1] Add an internal standard, such as 5α-cholestane, to the extract.[3] Then, add a solution of potassium hydroxide in methanol and heat to hydrolyze the esters, yielding free sterols.[1]

  • Fractionation and Cleanup: Partition the hydrolyzed extract into a non-polar solvent like hexane.[1] Evaporate the solvent under a stream of nitrogen, ensuring the resulting residue is completely dry.[3]

  • Derivatization: To increase volatility for GC-MS analysis, derivatize the free sterols to form trimethylsilyl (TMS) ethers.[1] Add 100 µL of anhydrous pyridine and 50-100 µL of BSTFA + 1% TMCS to the dry residue.[3] Tightly cap the vial and heat at 60-70°C for 1 hour.[3]

  • Sample Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.[2] Alternatively, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a known volume of hexane for analysis.[2]

Data Presentation

The following tables summarize the key parameters for the GC-MS analysis and the expected quantitative data for this compound and its common isomers.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][4]
Carrier GasHelium, constant flow rate of 1.0 mL/min[2]
Inlet Temperature280°C[2]
Injection Volume1 µL[2]
Injection ModeSplitless[2]
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[2]
Ionization Energy70 eV[2][5]
Source Temperature230°C[2][6]
Quadrupole Temperature150°C[2][6]
Mass Scan Rangem/z 50-600[2]
Solvent Delay5 min[2]

Table 2: Quantitative Data for this compound and Common Isomers

CompoundTypical GC Elution OrderMolecular Weight ( g/mol )Key Mass Fragments (as TMS-ether)
Campestanol1402.7474 (M+), 384, 369, 257, 215[3]
This compound 2 416.7 488 (M+), 398, 383, 257, 215 [3]
Campesterol3400.7472 (M+), 382, 367, 129[3]
Stigmasterol4412.7484 (M+), 394, 379, 129[3]
β-Sitosterol5414.7486 (M+), 396, 381, 129[3]

Note: Elution order and mass fragments can vary depending on the specific chromatographic conditions and mass spectrometer used.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the derivatization reaction.

G A Sample Collection B Lipid Extraction (Folch Method) A->B C Saponification B->C D Fractionation (Hexane) C->D E Drying under N2 D->E F Add Pyridine and BSTFA + 1% TMCS E->F G Heat at 60-70°C for 1 hour H GC-MS Injection G->H I Data Acquisition (Scan or SIM mode) H->I J Data Analysis (Quantification) I->J

Caption: Workflow for this compound Derivatization and GC-MS Analysis.

G This compound This compound (R-OH) bstfa + BSTFA This compound->bstfa tms_ether This compound-TMS Ether (R-O-Si(CH3)3) bstfa->tms_ether

Caption: Silylation of this compound with BSTFA to form the TMS derivative.

References

Application Note and Protocol: Determination of Stigmastanol in Oral Dosage Forms by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastanol, a saturated plant sterol, is a significant compound in various pharmaceutical and nutraceutical oral dosage forms. Its accurate quantification is crucial for quality control and dosage verification. Due to its lack of a significant UV chromophore, traditional HPLC with UV detection is not suitable. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a robust and sensitive method for the analysis of this compound.[1][2] ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-volatile compounds like this compound.[1] This application note provides a detailed protocol for the determination of this compound in oral dosage forms using a validated HPLC-ELSD method.[3][4]

Principle of ELSD Detection

The ELSD operates in three stages: nebulization of the HPLC eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.[5][6] This allows for the detection of any compound that is less volatile than the mobile phase.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated and repeatable HPLC method with online ELSD was developed for the analysis of this compound.[3][4]

ParameterSpecification
HPLC System Agilent 1100 series or equivalent
Column Phenomenex Luna C8, 5 µm, 150 mm x 4.6 mm i.d.[3][4]
Mobile Phase Methanol:Water (95:5 v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 20 µL
Column Temperature Ambient
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Nitrogen gas at 276 kPa[7]
ELSD Drift Tube Temp. 50 °C[7]
Internal Standard Cholesterol (50 µg/mL)[3]
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Internal Standard Solution (50 µg/mL): Accurately weigh 5 mg of cholesterol and dissolve in 100 mL of methanol.[3]

Sample Preparation from Oral Dosage Forms
  • Tablet/Capsule Crushing: Weigh and finely powder a representative number of tablets or the content of capsules.

  • Extraction: Transfer an accurately weighed portion of the powder, equivalent to a target concentration of this compound, into a volumetric flask. Add a known volume of methanol as the extraction solvent.[3]

  • Sonication and Filtration: Sonicate the mixture for 15 minutes to ensure complete extraction. Allow the solution to cool to room temperature, and then filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC-ELSD method was validated for its performance characteristics.[3]

Validation ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 2 µg/mL[3]
Limit of Quantification (LOQ) 5 µg/mL[3]
Intra-day Precision (%RSD) < 3%[3]
Inter-day Precision (%RSD) < 3%[3]
Accuracy (% Recovery) 97 - 103%[3]
Recovery from Product Matrix 95 - 107%[3]

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis start Weigh and Powder Oral Dosage Form extraction Extract with Methanol (with Internal Standard) start->extraction sonication Sonicate for 15 min extraction->sonication filtration Filter through 0.45 µm Syringe Filter sonication->filtration hplc_injection Inject Sample into HPLC System filtration->hplc_injection Prepared Sample separation Chromatographic Separation (C8 Column) hplc_injection->separation elsd_detection ELSD Detection separation->elsd_detection data_analysis Data Acquisition and Quantification elsd_detection->data_analysis

Caption: Experimental workflow for this compound determination.

G cluster_elsd ELSD Principle of Operation nebulization 1. Nebulization (HPLC Eluent + N2 Gas) evaporation 2. Evaporation (Heated Drift Tube) nebulization->evaporation Aerosol Droplets detection 3. Detection (Light Scattering) evaporation->detection Analyte Particles signal Detector Signal detection->signal

Caption: Principle of Evaporative Light Scattering Detection.

Conclusion

The HPLC-ELSD method described provides a sensitive, reliable, and accurate approach for the quantitative determination of this compound in oral dosage forms.[3] The method is suitable for routine quality control analysis in the pharmaceutical and nutraceutical industries.[3][4] The use of ELSD overcomes the limitations of UV detection for non-chromophoric compounds like this compound.[4]

References

Application Notes and Protocols for the Derivatization of Stigmastanol for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastanol, a saturated phytostanol, is a molecule of significant interest in various research fields, including lipidology, drug development, and clinical diagnostics. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Due to its low volatility and polar nature, direct analysis of this compound by gas chromatography (GC) is challenging. Derivatization is a critical step to enhance its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity. This document provides detailed protocols for the derivatization of this compound for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Gas Chromatography (GC) Analysis: Silylation Protocol

Silylation is the most common derivatization technique for sterols and stanols for GC analysis. This process involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group, forming a less polar and more volatile TMS ether.

Experimental Protocol: Trimethylsilyl (TMS) Ether Derivatization

Materials:

  • This compound standard or dried sample extract

  • Silylation reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Hexane (GC grade)

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Ensure the this compound standard or sample extract is completely dry. The presence of water will deactivate the silylation reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the residue.

  • Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 1 hour in a heating block or oven to ensure complete derivatization.[1]

  • Sample Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a known volume of hexane for analysis.

Quantitative Data for Silylation GC-MS Methods

The following table summarizes typical quantitative performance data for the analysis of silylated sterols and related compounds by GC-MS. These values can serve as a benchmark for method development and validation.

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.054 - 0.1 µg/LBased on data for similar sterols and derivatized compounds.[2][3]
Limit of Quantification (LOQ)0.3 - 4.2 µg/LBased on data for similar sterols and derivatized compounds.[2]
Linearity (R²)>0.99Generally observed for silylated compounds in GC-MS analysis.
Recovery95-107%Dependent on the extraction method from the matrix.
Precision (%RSD)<7.2%Indicates good reproducibility of the method.[2]

Liquid Chromatography (LC-MS) Analysis: Derivatization Protocol

While many LC-MS methods analyze sterols without derivatization, certain derivatization strategies can significantly enhance ionization efficiency and sensitivity, especially in complex matrices. Derivatization with a charged tag can improve performance in electrospray ionization (ESI) mass spectrometry.

Experimental Protocol: 3-(Chlorosulfonyl)benzoic Acid Derivatization

This protocol introduces a charged sulfonate group to the this compound molecule, improving its ionization in negative-ion mode ESI-MS.

Materials:

  • This compound standard or dried sample extract

  • 3-(Chlorosulfonyl)benzoic acid (Cl-SBA)

  • Pyridine

  • Acetonitrile (ACN)

  • Chloroform

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Reaction vials

  • Shaking water bath

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Preparation: Prepare a 50 mg/mL solution of Cl-SBA in acetonitrile and a 392.8 mg/mL solution of pyridine in acetonitrile.

  • Derivatization Reaction: Redissolve the dried sample in 250 µL of the pyridine solution. Add 250 µL of the Cl-SBA solution.[4][5]

  • Incubation: Place the reaction mixture in a shaking water bath at 60°C for 40 minutes.[4][5]

  • Reaction Quenching and Extraction: Stop the reaction by adding 3 mL of a chloroform/methanol mixture (2:1, v/v) and 0.6 mL of water. Vortex for 5 minutes.[4]

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Sample Collection: Transfer the lower organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data for Derivatized LC-MS Methods

Derivatization for LC-MS can significantly improve detection limits. The following table provides expected performance metrics based on a novel charge-switch derivatization method.

ParameterExpected Value RangeReference
Limit of Detection (LOD)15–25 pmol/mLFor free sterols in plasma using a similar derivatization strategy.[5]
Linearity (R²)>0.99Expected for a validated LC-MS/MS method.
RecoveryHighDependent on the efficiency of the liquid-liquid extraction step.
Precision (%RSD)<15%Typically acceptable for bioanalytical methods.

This compound in Cellular Signaling

Recent research has indicated that phytosterols, including the structurally related stigmasterol, can influence cellular signaling pathways. Stigmasterol has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[6] This has implications for various physiological and pathological processes.

Stigmastanol_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits inhibition) Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis eIF4E->Protein_Synthesis

Caption: Proposed signaling pathway of this compound via PI3K/Akt/mTOR.

Experimental Workflow for this compound Derivatization and GC-MS Analysis

The following diagram outlines the complete workflow from sample preparation to data analysis for the GC-MS based quantification of this compound.

Stigmastanol_Derivatization_Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Lipid Extraction (e.g., Folch Method) Sample->Extraction Drying 3. Evaporation to Dryness (Under Nitrogen Stream) Extraction->Drying Derivatization 4. Silylation (BSTFA + 1% TMCS, 60-70°C, 1 hr) Drying->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data 6. Data Processing (Quantification & Analysis) GCMS->Data

Caption: Workflow for this compound derivatization and GC-MS analysis.

References

Stigmastanol as a Biomarker for Fecal Pollution in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The contamination of water resources by fecal matter poses a significant threat to public health and ecological balance. Accurate identification and apportionment of fecal pollution sources are crucial for effective water quality management and remediation. While traditional methods rely on microbial indicators, chemical biomarkers offer a more source-specific and persistent signal. Stigmastanol, a fecal stanol derived from the microbial reduction of β-sitosterol in the gut of herbivores, serves as a key biomarker for tracing fecal contamination from livestock and other herbivorous animals.[1] This application note provides detailed protocols for the analysis of this compound in water samples and summarizes key data for its application in fecal source tracking.

Principle of the Method

The presence of this compound and its ratio to other fecal sterols, such as coprostanol (a primary human fecal biomarker), can effectively differentiate between human and herbivore fecal pollution sources.[2] The analysis involves the extraction of sterols from a water sample, followed by purification and derivatization to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Quantification is achieved by comparing the analyte response to that of an internal standard.

Data Presentation

The following tables summarize quantitative data on this compound and related fecal sterols from various water sources, along with diagnostic ratios used for source apportionment.

Table 1: Representative Concentrations of this compound and Coprostanol in Various Water Samples

Water SourceThis compound Concentration (ng/L)Coprostanol Concentration (ng/L)Reference
Tropical River Water (Particulate)Not specified<0.1 - 13,470[3]
Temperate River Water (Winter)Not specified<0.1 - 3,770[4]
Temperate River Water (Summer)Not specified0.2 - 1,520[4]
Unsewered Subdivision DrainNot specifiedVery high concentrations reported[5]

Table 2: Diagnostic Ratios of Fecal Sterols for Pollution Source Tracking

RatioValue Indicative of Human Fecal PollutionValue Indicative of Herbivore Fecal PollutionReference(s)
Coprostanol / (Coprostanol + this compound)> 0.7< 0.3[1]
This compound / Coprostanol< 1> 1[2]
Coprostanol / Cholesterol> 0.2< 0.2[6]
Coprostanol / (Coprostanol + Cholestanol)> 0.5 - 0.7Varies[1][6]

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in pre-cleaned 1-4 L amber glass bottles.

  • Preservation: Immediately upon collection, transport samples to the laboratory on ice (at 4°C) and process within 24 hours. If immediate processing is not possible, samples can be frozen at -20°C.

Experimental Workflow for this compound Analysis

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Saponification cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis WaterSample 1. Water Sample Collection (1-4 L) Filtration 2. Filtration (e.g., 0.7 µm GF/F filter) WaterSample->Filtration LLE 3. Liquid-Liquid Extraction or SPE Filtration->LLE Saponification 4. Saponification (with KOH) LLE->Saponification NeutralLipidExtraction 5. Neutral Lipid Extraction Saponification->NeutralLipidExtraction ColumnChromatography 6. Solid Phase Extraction (SPE) Cleanup NeutralLipidExtraction->ColumnChromatography Derivatization 7. Derivatization (e.g., Silylation with BSTFA) ColumnChromatography->Derivatization GCMS 8. GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for this compound analysis in water samples.

Detailed Methodologies

3.1. Materials and Reagents

  • Glass fiber filters (GF/F, 0.7 µm nominal pore size)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane (all high purity, residue-analysis grade)

  • Potassium hydroxide (KOH)

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard: 5α-cholestane or epicoprostanol

  • This compound and other sterol standards

3.2. Extraction of Sterols from Water

This protocol is adapted from established methods for fecal sterol analysis.[7][8]

  • Filtration: Filter a known volume of water (typically 1-2 L) through a pre-combusted (450°C for 4 hours) glass fiber filter.

  • Lipid Extraction (from filter):

    • Place the filter in a centrifuge tube.

    • Add a known amount of internal standard.

    • Perform a lipid extraction using a solvent mixture such as dichloromethane:methanol (2:1 v/v) via ultrasonication or a pressurized liquid extraction system.

    • Centrifuge and collect the supernatant. Repeat the extraction twice.

    • Combine the supernatants and reduce the volume under a gentle stream of nitrogen.

3.3. Saponification

  • To the extracted lipid fraction, add 2 M KOH in methanol.

  • Heat the mixture at 80°C for 2 hours to hydrolyze esterified sterols.

  • After cooling, add deionized water and extract the neutral lipid fraction (containing the free sterols) three times with n-hexane.

  • Combine the hexane fractions and wash with deionized water until neutral.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a stream of nitrogen.

3.4. Clean-up and Fractionation (Solid Phase Extraction - SPE)

  • Prepare a silica gel SPE cartridge by conditioning with n-hexane.

  • Load the sample extract onto the cartridge.

  • Elute non-polar compounds with n-hexane.

  • Elute the sterol fraction with a more polar solvent, such as n-hexane:ethyl acetate (4:1 v/v).

  • Collect the sterol fraction and evaporate the solvent.

3.5. Derivatization

  • To the dried sterol fraction, add 50-100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.[9]

  • After cooling, the sample is ready for GC-MS analysis.

3.6. GC-MS Analysis

The following are typical GC-MS parameters for fecal stanol analysis.[3][10]

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Splitless mode at 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 15-20 min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound-TMS (e.g., m/z 486, 471, 381, 357) and other target sterols.

Logical Relationship of this compound as a Fecal Biomarker

G cluster_source Source cluster_precursor Precursor Sterol cluster_biomarker Fecal Biomarker cluster_environment Environmental Matrix Herbivores Herbivores (e.g., Livestock) Sitosterol β-Sitosterol (from plants) Herbivores->Sitosterol ingest Humans Humans Cholesterol Cholesterol Humans->Cholesterol ingest & synthesize This compound This compound Sitosterol->this compound microbial reduction in gut Coprostanol Coprostanol Cholesterol->Coprostanol microbial reduction in gut Water Water Body This compound->Water excreted in feces Coprostanol->Water excreted in feces

Caption: Formation and pathway of this compound and coprostanol as fecal biomarkers.

Conclusion

The analysis of this compound provides a robust and specific method for identifying and quantifying fecal pollution from herbivorous sources in water bodies. When used in conjunction with other fecal sterols like coprostanol, it allows for a more comprehensive assessment of fecal contamination sources. The protocols outlined in this application note provide a framework for researchers to implement this valuable tool in their water quality monitoring and environmental forensics studies. Establishing local and source-specific fecal sterol profiles is recommended for the most accurate source tracking.[11]

References

Application Notes: Stigmastanol as a Biomarker in Paleoenvironmental Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Principle of Application

Furthermore, because the gut bacteria of herbivorous mammals also efficiently convert plant sterols into stanols, stigmastanol is a key component of their feces.[6] This dual-source nature—from both general plant detritus and herbivore manure—makes this compound a versatile proxy for reconstructing:

  • Soil Erosion and Terrestrial Input: Ratios of this compound to other biomarkers, such as specific n-alkanols, can be used to trace the influx of soil-derived organic matter into aquatic systems.[8]

Diagenesis and Preservation

Data Presentation

Table 1: Sources and Interpretation of this compound in Sediments

Biomarker / RatioPrimary Source(s)Paleoenvironmental InterpretationKey Citations
5α-Stigmastanol Microbial reduction of β-sitosterol (from higher plants) in soil; feces of herbivores.High concentrations indicate increased input of terrestrial organic matter, often linked to soil erosion. A rapid increase can signal intensified human agriculture and livestock presence.[1]
5β-Stigmastanol Anaerobic microbial reduction of sterols in the gut of mammals.Considered a more direct indicator of fecal input from herbivores.[6]
This compound / β-Sitosterol Ratio Relative rate of microbial conversion of the parent sterol to the stanol.An increasing ratio can reflect more intense microbial processing in soils or a greater contribution from fecal sources where the conversion has already occurred.[1][5]
5α-Stigmastanol / n-alkanol Ratio Compares soil/manure input (stanol) to general terrestrial plant wax input (alkanol).Used to distinguish between general vegetation changes and specific increases in soil erosion or pastoral activity.[8]
epi-5β-stigmastanol / 5β-stigmastanol Ratio Epimerization of 5β-stigmastanol in anaerobic environments over time.A higher ratio can suggest older, more degraded fecal material.[12]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Sediments via GC-MS

This protocol outlines a standard method for the analysis of this compound and other sterols from freeze-dried sediment samples.

1. Sample Preparation and Lipid Extraction: a. Weigh approximately 2-5 g of freeze-dried and homogenized sediment into a glass centrifuge tube. b. Spike the sample with a known amount of an internal standard (e.g., 5α-cholestane, cholesterol-d6, or androstanol) for quantification.[14][15] c. Add 20 mL of a dichloromethane:methanol (DCM:MeOH) 2:1 v/v solvent mixture. d. Sonicate the mixture for 15 minutes in an ultrasonic bath, repeating this step three times. e. Centrifuge the sample and collect the supernatant (the solvent containing the extracted lipids). f. Combine the supernatants from all extraction cycles. This is the Total Lipid Extract (TLE).

2. Saponification (Alkaline Hydrolysis): a. Evaporate the TLE to dryness under a gentle stream of nitrogen (N2). b. Add 5 mL of 6% potassium hydroxide (KOH) in methanol to the dried extract. c. Heat the mixture at 80°C for 2 hours to hydrolyze any steryl esters into their free sterol and fatty acid components. d. After cooling, add 5 mL of ultrapure water and transfer the mixture to a separatory funnel.

3. Neutral Lipid Fractionation: a. Extract the neutral lipids (which include the sterols) from the saponified mixture by adding 10 mL of n-hexane. Shake vigorously and allow the layers to separate. b. Collect the upper hexane layer. Repeat the hexane extraction two more times. c. Combine the hexane fractions and wash them with ultrapure water to remove any remaining KOH. d. Dry the final hexane extract over anhydrous sodium sulfate (Na2SO4) and evaporate to near dryness under N2.

4. Derivatization: a. To make the sterols volatile for GC analysis, they must be derivatized. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) to the dried neutral lipid fraction. c. Seal the vial and heat at 70°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.[16] d. Evaporate the excess derivatizing agent under N2 and redissolve the sample in a known volume of hexane for injection.

5. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[17] b. Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used. c. Injection: 1 µL of the derivatized sample is injected in splitless mode.[14] d. Oven Program: Start at 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 300°C at 4°C/min, and hold for 20 min. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. MS Conditions: Operate in electron impact (EI) mode at 70 eV.[14] Scan from m/z 50 to 650 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions for this compound-TMS ether (e.g., m/z 488, 473, 382, 255) and the internal standard. g. Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify by comparing its peak area to that of the internal standard.

Mandatory Visualizations

G cluster_source Primary Source cluster_process Transformation & Input cluster_product Final Biomarker cluster_archive Geological Archive Plant Higher Plants Sitosterol β-Sitosterol Plant->Sitosterol Produces Soil Soil & Sediments Sitosterol->Soil Deposition Gut Herbivore Gut Sitosterol->Gut Ingestion This compound 5α-Stigmastanol Soil->this compound Microbial Reduction SedimentCore Sediment Core Soil->SedimentCore Erosion & Transport Manure Manure / Feces Gut->Manure Excretion Manure->Soil Deposition

Caption: Formation and deposition pathway of this compound.

G Start Sediment Sample (Freeze-dried) Step1 1. Lipid Extraction (DCM:MeOH, Sonication) Start->Step1 Step2 2. Saponification (KOH in MeOH) Step1->Step2 Total Lipid Extract Step3 3. Fractionation (Hexane Extraction) Step2->Step3 Free Sterols Step4 4. Derivatization (BSTFA) Step3->Step4 Neutral Lipid Fraction Step5 5. Analysis (GC-MS) Step4->Step5 Volatile TMS-Ethers End Data Interpretation Step5->End

Caption: Analytical workflow for this compound from sediments.

G Data High this compound in Sediment Core Source1 Increased Soil Erosion & Terrestrial Plant Input Data->Source1 Possible Cause Source2 Increased Livestock/Human Fecal Input Data->Source2 Possible Cause Conclusion1 Environmental Change (e.g., wetter climate, deforestation) Source1->Conclusion1 Conclusion2 Anthropogenic Impact (e.g., pastoralism, settlement) Source2->Conclusion2

Caption: Logical framework for interpreting this compound data.

References

Application Notes and Protocols: Synthesis of Stigmastanol Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastanol, a saturated phytosterol, presents a promising scaffold for the development of novel therapeutic agents. Its rigid tetracyclic core can be chemically modified to create a diverse library of derivatives with potential applications in oncology, inflammatory diseases, and neuroprotection. As the saturated counterpart to stigmasterol and β-sitosterol, this compound offers increased metabolic stability. This document provides detailed protocols for the synthesis of key this compound derivatives and summarizes their biological activities, offering a foundational resource for researchers in drug discovery and development.

Data Presentation

The following tables summarize the cytotoxic activity of various stigmasterol derivatives, which are structurally analogous to this compound derivatives and provide a strong basis for predicting their potential efficacy. The synthesis methodologies described in the subsequent sections can be adapted to produce the corresponding saturated this compound analogs.

Table 1: Cytotoxicity of Stigmasterol Derivatives Against Human Cancer Cell Lines

Compound IDDerivative TypeCell LineIC50 (µM)Reference
AB-5 Chloro-derivativeMCF-7 (Breast)3.69[1]
A549 (Lung)-[1]
HepG2 (Liver)6.5[1]
AB-10 Ester-derivativeMCF-7 (Breast)4.37[1]
A549 (Lung)> 10[1]
HepG2 (Liver)> 10[1]
AB-11 Dinitrophenyl-hydrazoneMCF-7 (Breast)1.98[1]
A549 (Lung)2.39[1]
HepG2 (Liver)2.35[1]
Doxorubicin (Positive Control)MCF-7 (Breast)3.39[1]
A549 (Lung)-[1]
HepG2 (Liver)8.99[1]
Stigmasterol (Parent Compound)MCF-7 (Breast)5.8[1]
A549 (Lung)-[1]
HepG2 (Liver)> 10[1]

Table 2: Cytotoxicity of Oxidized and Hydroxylated Stigmasterol Derivatives Against Breast Cancer Cell Lines

Compound IDDerivative TypeCell LineEC50 (µM)Reference
4 5,6-Epoxystigmast-22-en-3β-olMCF-721.92[2][3]
9 Stigmast-5-ene-3β,22,23-triolMCF-722.94[2][3]
6 Stigmastane-3β,5,6,22,23-pentolHCC7016.82[2][3]
Stigmasterol (1) (Parent Compound)MCF-7, HCC70> 250[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Stigmasterol

This protocol describes the catalytic hydrogenation of stigmasterol to produce this compound.

Materials:

  • Stigmasterol

  • Ethyl acetate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Methanol

  • Filtration apparatus (e.g., Buchner funnel with filter paper or Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve stigmasterol in a suitable volume of ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the stigmasterol).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Recrystallize the crude product from methanol to yield pure this compound as a white solid.

Protocol 2: Synthesis of this compound Acetate

This protocol details the acetylation of the 3β-hydroxyl group of this compound. The procedure is adapted from the acetylation of stigmasterol[4].

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • 10% aqueous HCl

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of pyridine and acetic anhydride.

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24-48 hours.

  • Work-up: Pour the reaction mixture into 10% aqueous HCl and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound acetate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 3: Synthesis of this compound Fatty Acid Esters

This protocol describes the esterification of this compound with a fatty acid using ethyl chloroformate as an activator, adapted from a method for stigmasterol[5].

Materials:

  • This compound

  • Fatty acid (e.g., oleic acid, palmitic acid, stearic acid)

  • Ethyl chloroformate

  • Triethylamine

  • Anhydrous methylene chloride

  • Preparative radial chromatography apparatus

Procedure:

  • Activation of Fatty Acid: In a flask cooled to 4°C, dissolve the fatty acid in anhydrous methylene chloride. Add ethyl chloroformate and triethylamine. Stir the mixture for 30 minutes.

  • Esterification: In a separate flask, dissolve this compound in anhydrous methylene chloride. Add this solution to the activated fatty acid mixture. Stir at room temperature for 3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Isolation: Evaporate the reaction mixture to dryness to obtain the crude ester.

  • Purification: Purify the product by preparative radial chromatography to yield the pure this compound ester.

Protocol 4: Synthesis of Oxidized this compound Derivatives (Epoxides)

This protocol describes the epoxidation of the C5-C6 double bond, which would be relevant for derivatives of stigmastenol. For this compound, which is saturated, oxidation would target other positions. The following is an adapted protocol for the synthesis of a diepoxide from stigmasterol, which can inform oxidation strategies for the this compound backbone[4].

Materials:

  • This compound precursor (e.g., stigmastenol)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the stigmastenol in dichloromethane and cool the solution to 0°C.

  • Epoxidation: Add a solution of m-CPBA in dichloromethane dropwise. Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: Wash the reaction mixture sequentially with 5% sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Stigmasterol Stigmasterol Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Stigmasterol->Hydrogenation This compound This compound Hydrogenation->this compound Acetylation Acetylation (Acetic Anhydride, Pyridine) Stigmastanol_Acetate This compound Acetate Acetylation->Stigmastanol_Acetate Esterification Esterification (Fatty Acid, Ethyl Chloroformate) Stigmastanol_Ester This compound Ester Esterification->Stigmastanol_Ester Oxidation Oxidation (m-CPBA) Stigmastanol_Oxide Oxidized this compound Oxidation->Stigmastanol_Oxide Stigmastanol_node This compound Stigmastanol_node->Acetylation Stigmastanol_node->Esterification Stigmastanol_node->Oxidation Derivatives This compound Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Derivatives->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Derivatives->AntiInflammatory Neuroprotection Neuroprotection Assays Derivatives->Neuroprotection

Caption: Experimental workflow for synthesis and evaluation of this compound derivatives.

anticancer_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_jak_stat JAK/STAT Signaling Pathway Stigmastanol_Derivatives This compound Derivatives PI3K PI3K Stigmastanol_Derivatives->PI3K Inhibition JAK JAK Stigmastanol_Derivatives->JAK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Potential anticancer signaling pathways modulated by this compound derivatives.

anti_inflammatory_pathway cluster_nfkb NF-κB Signaling Pathway Stigmastanol_Derivatives This compound Derivatives IKK IKK Stigmastanol_Derivatives->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 Upregulates

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

neuroprotective_pathway cluster_sirt1 SIRT1-FoxO3a Signaling Pathway Stigmastanol_Derivatives This compound Derivatives SIRT1 SIRT1 Stigmastanol_Derivatives->SIRT1 Stimulates FoxO3a FoxO3a SIRT1->FoxO3a Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., Catalase) FoxO3a->Antioxidant_Enzymes Upregulates Cell_Survival Neuronal Cell Survival FoxO3a->Cell_Survival Promotes Oxidative_Stress Oxidative Stress (ROS Accumulation) Neuronal_Apoptosis Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis Induces Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Neuroprotective effects through the SIRT1-FoxO3a signaling pathway.

References

Application Note: Utilizing Stigmastanol as an Internal Standard for Accurate Sterol Quantification in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in lipid analysis.

Introduction

Quantitative lipidomics is critical for understanding the complex roles of lipids in health and disease. The accuracy of such analyses, particularly when using mass spectrometry, relies heavily on the use of internal standards (IS) to correct for variations during sample preparation, extraction, and analysis.[1] Stigmastanol, a saturated phytostanol, serves as an effective internal standard for the quantification of sterols and related lipids. Its structural similarity to endogenous sterols like cholesterol and other phytosterols ensures it behaves similarly during extraction and ionization, while its distinct mass allows for clear differentiation in mass spectrometry. This document provides detailed protocols and data for the application of this compound as an internal standard in lipidomics workflows.

Core Principles of Using this compound as an Internal Standard

The fundamental principle behind using an internal standard is to add a known quantity of a compound, which is chemically similar but not identical to the analyte, to the sample at the beginning of the workflow.[2] this compound is suitable for this purpose because:

  • Structural Similarity: As a C29 stanol, it shares the core tetracyclic sterol structure, making its extraction and chromatographic behavior comparable to other sterols like cholesterol, β-sitosterol, and campesterol.

  • Chemical Stability: Being a saturated stanol, it is chemically stable and does not undergo degradation during sample processing steps like saponification.

  • Natural Abundance: It is typically absent or present at very low levels in mammalian tissues, minimizing interference from endogenous sources.

  • Distinct Mass: Its molecular weight differs from common sterols, allowing for unambiguous detection by mass spectrometry.

A general workflow for lipidomics analysis involves several stages where an internal standard like this compound can correct for experimental variability.

general_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with this compound (IS) Sample->Add_IS Crucial first step Extraction Lipid Extraction Add_IS->Extraction Cleanup Sample Cleanup / Fractionation Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional MS_Analysis LC-MS or GC-MS Analysis Cleanup->MS_Analysis Derivatization->MS_Analysis Integration Peak Integration (Analyte & IS) MS_Analysis->Integration Quantification Ratio Calculation & Quantification Integration->Quantification

Caption: General workflow for quantitative lipidomics using an internal standard.

Data Presentation

For accurate quantification, understanding the properties of this compound and how it compares to other standards is essential.

Table 1: Physicochemical Properties of this compound and Common Sterols

Compound Molecular Formula Molecular Weight ( g/mol ) Common Matrix
This compound (IS) C₂₉H₅₂O 416.7 Internal Standard
Cholesterol C₂₇H₄₆O 386.7 Animal Tissues
Campesterol C₂₈H₄₈O 400.7 Plants, Nuts, Fruits
Stigmasterol C₂₉H₄₈O 412.7 Plants, Soybeans

| β-Sitosterol | C₂₉H₅₀O | 414.7 | Plants, Vegetable Oils |

Table 2: Comparison of Internal Standard Types for Sterol Analysis

Internal Standard Type Example(s) Advantages Disadvantages
Structural Analog (Phytostanol) This compound, Cholestanol Cost-effective; Behaves very similarly during extraction and chromatography.[3] May not perfectly co-elute with all analytes; Potential for minor differences in ionization efficiency.
Stable Isotope Labeled (SIL) Cholesterol-d₆, Cholesterol-d₇ Co-elutes almost perfectly with the endogenous analyte[1]; Corrects for matrix effects and ionization suppression most effectively.[1] More expensive; Potential for isotopic contamination or exchange.[1][4]

| Odd-Chain Lipids | 17:1 Cholesterol Ester | Useful for classes where SIL standards are unavailable. | Physicochemical properties may differ significantly from even-chain analytes.[1] |

Experimental Protocols

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific research question, desired sensitivity, and available instrumentation.

Protocol 1: GC-MS Analysis of Free Sterols using this compound

GC-MS is a robust technique for sterol analysis but requires derivatization to increase the volatility of the analytes.[5]

gcms_protocol Sample 1. Sample Homogenization (e.g., 1-5 g plant tissue) Add_IS 2. Add this compound IS (Known amount) Sample->Add_IS Extraction 3. Lipid Extraction (Chloroform:Methanol 2:1, v/v) Add_IS->Extraction Saponification 4. Saponification (with ethanolic KOH to hydrolyze esters) Extraction->Saponification Extract_Unsaponifiables 5. Hexane Extraction (Isolates the unsaponifiable fraction) Saponification->Extract_Unsaponifiables Dry_Down 6. Dry Under Nitrogen Extract_Unsaponifiables->Dry_Down Derivatization 7. Derivatization (e.g., with BSTFA to form TMS-ethers) Dry_Down->Derivatization GCMS 8. GC-MS Analysis (SIM or Full Scan mode) Derivatization->GCMS

Caption: Workflow for GC-MS based sterol analysis with this compound.

Methodology:

  • Sample Preparation: Weigh approximately 1-5 g of tissue. If fresh, freeze with liquid nitrogen and grind to a fine powder.[6]

  • Internal Standard Spiking: To the homogenized sample, add a known amount of this compound dissolved in a suitable solvent (e.g., toluene or chloroform).

  • Lipid Extraction: Add chloroform:methanol (2:1, v/v) to the sample (e.g., 20 mL for 1 g of tissue) and stir for 1-2 hours. Filter the extract to remove solids. Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution and collect the lower chloroform layer.[6]

  • Saponification (Alkaline Hydrolysis): Evaporate the chloroform extract to dryness. Add ethanolic potassium hydroxide (KOH) and heat to hydrolyze steryl esters into their free sterol form.[7]

  • Extraction of Unsaponifiables: After cooling, add water and extract the non-saponifiable fraction (containing free sterols) three times with n-hexane.[6]

  • Drying and Derivatization: Evaporate the pooled hexane extracts to complete dryness under a stream of nitrogen. Add anhydrous pyridine and a silylating reagent (e.g., BSTFA + 1% TMCS). Cap the vial and heat at 60-70°C for 1 hour to form trimethylsilyl (TMS) ethers.[7]

  • GC-MS Analysis: Inject the derivatized sample onto the GC-MS.

Table 3: Typical GC-MS Parameters and Key Mass Fragments (as TMS-ethers)

Parameter Typical Setting
Column Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)[7]
Injector Temp. 280°C, splitless injection[7]
Oven Program Start at 180°C, ramp to 280-290°C at 5-10°C/min, hold for 15 min.[6][7]
Carrier Gas Helium at ~1 mL/min[6]
MS Detector Electron Impact (EI) ionization, Selected Ion Monitoring (SIM) or Full Scan (m/z 50-600)[6][7]
Compound Key Mass Fragments (m/z)
Campestanol-TMS 474 (M+), 384, 369, 257[7]
This compound-TMS 488 (M+), 398, 383, 257 [7][8]
Campesterol-TMS 472 (M+), 382, 367, 129[7]
Stigmasterol-TMS 484 (M+), 394, 379, 129[7][8]

| β-Sitosterol-TMS | 486 (M+), 396, 381, 129[7] |

Note: Elution order and mass fragments can vary based on specific conditions and instrumentation.

Protocol 2: LC-MS/MS Analysis of Free Sterols using this compound

LC-MS/MS offers high sensitivity and specificity and typically does not require derivatization, simplifying sample preparation.[9][10]

lcms_protocol Sample_Prep 1. Sample Prep & IS Spiking (Same as steps 1-5 in GC-MS protocol) Dry_Down 2. Dry Under Nitrogen Sample_Prep->Dry_Down Reconstitute 3. Reconstitute Sample (in initial mobile phase, e.g., Methanol/Water) Dry_Down->Reconstitute LCMS 4. LC-MS/MS Analysis (MRM mode for targeted quantification) Reconstitute->LCMS Data_Analysis 5. Data Analysis (Quantify against this compound IS) LCMS->Data_Analysis

Caption: Workflow for LC-MS/MS based sterol analysis with this compound.

Methodology:

  • Sample Preparation and Extraction: Follow steps 1-5 from the GC-MS protocol (Homogenization, IS Spiking, Lipid Extraction, Saponification, and Hexane Extraction).

  • Drying and Reconstitution: Evaporate the final hexane extract to dryness under nitrogen. Reconstitute the residue in the initial mobile phase for LC analysis (e.g., methanol/water).[7]

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a Multiple Reaction Monitoring (MRM) method for targeted quantification.

Table 4: Typical LC-MS/MS Parameters and MRM Transitions | Parameter | Typical Setting | | :--- | :--- | | Column | C18 or C30 reversed-phase column (e.g., 150mm x 2.1mm, 3µm)[7] | | Mobile Phase | Gradient of methanol and water, or acetonitrile/isopropanol and water, often with additives like formic acid or ammonium formate.[1][7] | | Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[9] | | MS Detection | Multiple Reaction Monitoring (MRM)[7] | | Compound | Precursor Ion [M+H-H₂O]⁺ (m/z) | Product Ion (m/z) | | Campesterol | 383 | 161[9] | | Stigmasterol | 395 | 297[9] | | β-Sitosterol | 397 | 161[9] | | This compound | 399 | (Specific product ion to be determined empirically) |

Note: For this compound, the precursor ion would be [M+H-H₂O]⁺. The optimal product ion and collision energy should be determined by direct infusion of a this compound standard.

Limitations and Troubleshooting

While this compound is a robust internal standard, users should be aware of potential challenges:

  • Co-elution of Isomers: The most significant challenge is the potential for co-elution with structurally similar isomers, particularly sitostanol.[7] This can lead to inaccurate quantification if not properly resolved.

    • Solution: Optimize the chromatographic method. For GC, use a slower temperature ramp or a longer column. For LC, adjust the mobile phase composition or use a C30 column which can offer better resolution for sterol isomers.[7]

  • Purity of Standard: The purity of the this compound standard is critical. Impurities could interfere with the analysis of other compounds.[4]

    • Solution: Always use a high-purity, certified internal standard from a reputable supplier.

  • Ion Suppression: In complex matrices, co-eluting compounds can suppress the ionization of the analyte or the internal standard, affecting accuracy.[11]

    • Solution: While this compound helps correct for this, ensuring good chromatographic separation is the best way to minimize ion suppression.[7]

Conclusion

This compound is a reliable and cost-effective internal standard for the quantitative analysis of sterols in various biological matrices. Its physicochemical properties closely mimic those of common sterols, ensuring it effectively accounts for sample loss and analytical variability. By implementing the detailed GC-MS and LC-MS/MS protocols provided and being mindful of potential challenges like isomeric co-elution, researchers can achieve accurate and reproducible quantification of sterols, advancing our understanding of lipid metabolism in biological systems.

References

Application Notes and Protocols for In Vitro Evaluation of Stigmastanol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the diverse bioactivities of stigmastanol, a widely distributed phytosterol. The protocols detailed below are intended to guide researchers in assessing its anticancer, anti-inflammatory, and cholesterol-lowering properties.

Anticancer Bioactivity

This compound has demonstrated significant anticancer effects in various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the anticancer potential of this compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Cytotoxicity of Stigmasterol (a closely related stanol) in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µg/mL)Citation
KB/C152Oral Epithelial Cancer81.18[1]
HUT78T-Lymphocytic Leukemia103.03[1]
MCF-7Breast Cancer14.5[2]
A2780Ovarian Cancer69.24 (for 24h)[3]
SKOV3Ovarian Cancer83.39 (for 24h)[3]

Experimental Protocol: MTT Cell Viability Assay [4][5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_this compound Add this compound (Various Concentrations) incubate1->add_this compound incubate2 Incubate (24-72h) add_this compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (% Viability, IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Analysis of Apoptosis-Related Protein and Gene Expression

This compound modulates the expression of key proteins and genes involved in the apoptotic cascade. Western blotting and RT-PCR are used to quantify these changes.

Table 2: Effect of this compound on Apoptosis-Related Markers

MarkerEffectMethodCell LineCitation
Bcl-2 Down-regulationWestern Blot, RT-PCRVarious Cancer Cells[7][8][9]
Bax Up-regulationWestern Blot, RT-PCRVarious Cancer Cells[8][10][11]
Caspase-3 ActivationWestern BlotVarious Cancer Cells[9]

Experimental Protocol: Western Blot Analysis [7][8][9][10][11]

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Experimental Protocol: Real-Time RT-PCR [12][13][14][15][16]

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using gene-specific primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH) with SYBR Green master mix.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathway Analysis

This compound exerts its anticancer effects by modulating critical signaling pathways such as the Akt/mTOR pathway.

Signaling Pathway of this compound-Induced Apoptosis

Stigmastanol_Apoptosis_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) This compound->Bax Up-regulates Akt->mTOR Activates mTOR->Bcl2 Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis via Akt/mTOR.

Anti-inflammatory Bioactivity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators, often through the suppression of the NF-κB signaling pathway. [17][18] Table 3: Effect of this compound on Inflammatory Markers

MarkerEffectMethodCell Line/SystemCitation
IL-6 ReductionELISA/qRT-PCRIL-1β-stimulated chondrocytes[19][20]
TNF-α ReductionELISA/qRT-PCRLPS-stimulated macrophages[18]
iNOS ReductionWestern BlotIL-1β-stimulated chondrocytes[19]
COX-2 ReductionWestern Blot-[20]
NF-κB Inhibition of nuclear translocationWestern Blot/ImmunofluorescenceMicroglia[17][18]

Experimental Protocol: Measurement of Inflammatory Cytokines

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages, chondrocytes) and stimulate with an inflammatory agent (e.g., LPS, IL-1β).

  • Treatment: Co-treat the cells with this compound at various concentrations.

  • Supernatant Collection: Collect the cell culture supernatant after the desired incubation period.

  • ELISA: Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Experimental Protocol: NF-κB Nuclear Translocation Assay [21][22][23][24]

  • Cell Treatment: Treat cells with this compound and an inflammatory stimulus.

  • Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit.

  • Western Blot: Perform Western blotting on both fractions to detect the p65 subunit of NF-κB. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates translocation.

  • Immunofluorescence (Alternative): Fix and permeabilize the cells. Stain with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. Visualize the subcellular localization of NF-κB using a fluorescence microscope.

Signaling Pathway of this compound's Anti-inflammatory Action

Stigmastanol_Inflammation_Pathway This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription

Caption: this compound inhibits NF-κB signaling.

Cholesterol-Lowering Bioactivity

This compound is known to lower cholesterol levels by inhibiting its absorption in the intestine. This can be studied in vitro using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells.

Table 4: Effect of this compound on Cholesterol Metabolism

ParameterEffectMethodModelCitation
Micellar Cholesterol Solubility DecreaseIn vitro micelle formation assayModel bile[25][26][27][28]
Cholesterol Uptake InhibitionRadiolabeled cholesterol uptake assayCaco-2 cells[17][29][30][31][32]

Experimental Protocol: In Vitro Cholesterol Micellar Solubility Assay [25][26][27][28]

  • Micelle Preparation: Prepare artificial bile salt micelles containing cholesterol and varying concentrations of this compound.

  • Incubation and Equilibration: Incubate the micellar solutions to allow for equilibration.

  • Ultracentrifugation: Separate the micellar phase from any precipitated sterols by ultracentrifugation.

  • Cholesterol Quantification: Measure the amount of cholesterol remaining in the supernatant (micellar phase) using a cholesterol assay kit or HPLC.

Experimental Protocol: Cholesterol Uptake in Caco-2 Cells [17][29][30][31][32]

  • Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Micelle Preparation: Prepare micelles containing radiolabeled cholesterol (e.g., [³H]-cholesterol) with or without this compound.

  • Uptake Assay: Add the micellar solution to the apical side of the Caco-2 cell monolayer and incubate for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells extensively to remove non-internalized cholesterol and lyse the cells.

  • Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter to determine the amount of cholesterol taken up by the cells.

Workflow for Cholesterol Uptake Assay

Cholesterol_Uptake_Workflow start Start culture_caco2 Culture Caco-2 Cells on Transwells start->culture_caco2 differentiate Differentiate (21 days) culture_caco2->differentiate prepare_micelles Prepare Micelles with [3H]-Cholesterol +/- this compound differentiate->prepare_micelles add_micelles Add Micelles to Apical Side prepare_micelles->add_micelles incubate Incubate (2-4h) add_micelles->incubate wash_cells Wash Cells incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation analyze Analyze Data (Cholesterol Uptake) scintillation->analyze end End analyze->end

References

Application Notes and Protocols: Stigmastanol's Role in Steroid Hormone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While stigmastanol is not a direct biological precursor for steroid hormone synthesis in vertebrates, its hydrogenated counterpart, stigmasterol, along with other phytosterols like β-sitosterol, are pivotal starting materials in the industrial production of steroid hormones, including progesterone. The primary route involves the microbial biotransformation of these phytosterols into key C19 steroid intermediates, principally androstenedione (AD) and androstadienedione (ADD).[1][2] These intermediates are then chemically converted to a wide array of steroid hormones. This document provides detailed protocols for the microbial conversion of phytosterols to AD, its subsequent purification, and the chemical synthesis of progesterone from AD.

I. Microbial Biotransformation of Phytosterols to Androstenedione (AD)

The conversion of phytosterols, such as stigmasterol and β-sitosterol, into AD is efficiently carried out by various microorganisms, with species of Mycobacterium being the most extensively used.[3][4] These bacteria selectively cleave the side chain of the phytosterol molecule, leaving the core steroid nucleus intact to form AD.

Data Presentation: Quantitative Yields of Androstenedione
Starting MaterialMicroorganism StrainFermentation Time (hours)Yield of AD (g/L)Molar Conversion Rate (%)Reference
Phytosterol MixMycobacterium neoaurum ZJUVN-081205.9694.69[5]
β-SitosterolKocuria palusteriaNot SpecifiedNot Specified42.3[6]
Phytosterol MixMycobacterium sp. VKM Ac-1815DNot SpecifiedNot Specified73[1]
Phytosterol MixEngineered Mycobacterium16834.2 (ADD)42.5[7]
Experimental Protocol: Microbial Fermentation

This protocol outlines the steps for the biotransformation of phytosterols to AD using Mycobacterium neoaurum.

1. Media Preparation:

  • Seed Medium (per liter):

    • Glycerol: 20.0 g

    • Citric Acid: 2.0 g

    • Ammonium Ferric Citrate: 0.05 g

    • K₂HPO₄: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • KNO₃: 1.65 g

    • Adjust pH to 7.5[8]

  • Fermentation Medium (per liter):

    • Yeast Extract: 8.0 g

    • Glycerol: 6.0 g

    • (NH₄)₂HPO₄: 0.6 g

    • NaNO₃: 2.0 g

    • Phytosterol: 10.0 g

    • F-35 (emulsifier): 20.0 g

    • β-cyclodextrin: 5.0 g

    • Lecithin: 3.0 g[7]

2. Inoculum Preparation:

  • Inoculate a single colony of Mycobacterium neoaurum into 5 mL of Luria-Bertani (LB) medium.

  • Incubate at 30°C for 48 hours with shaking.[8]

  • Transfer 3 mL of the culture to 30 mL of seed medium.

  • Incubate for 48 hours at 30°C with shaking until an OD₆₀₀ of 3.5-4.0 is reached.[8]

3. Fermentation:

  • Prepare the fermentation medium in a sterilized fermenter.

  • Emulsify the phytosterols with glycerol and β-cyclodextrin before adding to the fermenter.[7]

  • Inoculate the fermentation medium with the seed culture (typically 10% v/v).

  • Maintain the fermentation conditions:

    • Temperature: 30°C[4]

    • pH: 7.0[5]

    • Agitation: 200 rpm[9]

  • The fermentation is typically carried out for 96-144 hours.[9] Monitor the conversion of phytosterols and the production of AD periodically using techniques like TLC or HPLC.

Visualization: Microbial Fermentation Workflow

G cluster_0 Inoculum Preparation cluster_1 Fermentation cluster_2 Downstream Processing Inoculation Inoculate M. neoaurum in LB Medium Seed_Culture Grow in Seed Medium (48h, 30°C) Inoculation->Seed_Culture Inoculate_Fermenter Inoculate with Seed Culture Seed_Culture->Inoculate_Fermenter Fermenter_Prep Prepare & Sterilize Fermentation Medium Add_Phytosterols Add Emulsified Phytosterols Fermenter_Prep->Add_Phytosterols Add_Phytosterols->Inoculate_Fermenter Fermentation Incubate (96-144h, 30°C, pH 7.0) Inoculate_Fermenter->Fermentation Harvest Harvest Broth Fermentation->Harvest Extraction Extraction of AD Harvest->Extraction Purification Purification of AD Extraction->Purification

Microbial Fermentation Workflow for AD Production

II. Downstream Processing: Extraction and Purification of Androstenedione (AD)

Following fermentation, AD needs to be extracted from the complex fermentation broth and purified.

Experimental Protocol: AD Extraction and Purification

This protocol is adapted from a patented method for extracting and purifying AD from a phytosterol fermentation liquor.[10]

1. Initial Separation:

  • Heat the fermentation broth to 80°C.

  • Add sodium chloride to a final concentration of 3% (w/v) and stir for 30 minutes to dissolve.

  • Allow the mixture to stand and separate into aqueous and oil phases.

  • Collect the upper oil phase, which contains the majority of the AD.

2. Solvent Extraction:

  • Extract the collected oil phase with ethyl acetate.

  • Collect the upper ethyl acetate layer.

  • Distill the ethyl acetate layer under reduced pressure to obtain a second, more concentrated oil phase.

  • Extract this second oil phase with methanol.

  • Collect the upper methanol layer.

3. Crystallization and Purification:

  • Concentrate the methanol extract under reduced pressure and cool to induce crystallization of crude AD.

  • Dissolve the crude AD in ethyl acetate with heating.

  • Add water and stir, then allow the layers to separate.

  • Collect the ethyl acetate layer and cool to recrystallize the AD.

  • Dissolve the crystals in methanol, decolorize with activated charcoal, and recrystallize to obtain pure AD.

Visualization: AD Extraction and Purification Workflow

G Start Fermentation Broth Heat_Salt Heat to 80°C Add 3% NaCl Start->Heat_Salt Phase_Separation Phase Separation Heat_Salt->Phase_Separation Collect_Oil Collect Upper Oil Phase Phase_Separation->Collect_Oil Ethyl_Acetate_Extraction1 Ethyl Acetate Extraction Collect_Oil->Ethyl_Acetate_Extraction1 Collect_EA1 Collect Ethyl Acetate Layer Ethyl_Acetate_Extraction1->Collect_EA1 Distillation Distill under Reduced Pressure Collect_EA1->Distillation Methanol_Extraction Methanol Extraction Distillation->Methanol_Extraction Collect_Methanol Collect Methanol Layer Methanol_Extraction->Collect_Methanol Crystallization1 Concentrate & Crystallize Collect_Methanol->Crystallization1 Recrystallization Recrystallize from Ethyl Acetate/Water Crystallization1->Recrystallization Decolorize_Crystallize Decolorize with Charcoal & Recrystallize from Methanol Recrystallization->Decolorize_Crystallize Pure_AD Pure Androstenedione Decolorize_Crystallize->Pure_AD

Androstenedione (AD) Extraction and Purification Workflow

III. Chemical Synthesis of Progesterone from Androstenedione (AD)

Once purified, AD serves as a versatile intermediate for the synthesis of various steroid hormones. The following protocol details a method for the chemical synthesis of progesterone from AD.

Experimental Protocol: Progesterone Synthesis

This protocol is based on a described multi-step chemical synthesis.[11]

1. Synthesis of Propargylic Alcohol Intermediate:

  • Dissolve 4-androstenedione in a suitable organic solvent.

  • React with acetylene gas in the presence of a strong base to yield the corresponding propargylic alcohol.

  • The reported yield for this step is approximately 93%.[11]

2. Rupe's Rearrangement and Rehydration:

  • The propargylic alcohol intermediate undergoes a Rupe's rearrangement.

  • This is catalyzed by copper over an alumina catalyst to form an enyne intermediate.

  • Subsequent rehydration of the enyne produces an enone.

  • The reported yield for this combined step is 77%.[11]

3. Selective Reduction to Progesterone:

  • The final step involves the selective reduction of the olefin bond of the enone.

  • This is achieved through a palladium-catalyzed trans-hydrogenation reaction.

  • The final product is progesterone, with a reported yield of 75%.[11]

  • The purity of the final product can be confirmed by HPLC analysis.

Visualization: Progesterone Synthesis Pathway

G AD Androstenedione (AD) Propargyl_Alcohol Propargylic Alcohol Intermediate AD->Propargyl_Alcohol Acetylene, Strong Base (Yield: 93%) Enyne Enyne Intermediate Propargyl_Alcohol->Enyne Rupe's Rearrangement (Cu/Alumina catalyst) Enone Enone Intermediate Enyne->Enone Rehydration (Combined Yield: 77%) Progesterone Progesterone Enone->Progesterone Selective Reduction (Pd-catalyzed trans-hydrogenation) (Yield: 75%)

References

Troubleshooting & Optimization

Technical Support Center: GC Analysis of Stigmastanol and β-Sitosterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatographic (GC) resolution of stigmastanol and β-sitosterol.

Troubleshooting Guide

Poor resolution between this compound and β-sitosterol is a common challenge in GC analysis. This guide provides a systematic approach to identify and resolve these separation issues.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor resolution between this compound and β-sitosterol.

G cluster_0 start Start: Poor Resolution Observed check_column 1. Review GC Column - Is it appropriate for sterol analysis? - Is it old or contaminated? start->check_column column_ok Column is Appropriate and in Good Condition check_column->column_ok Yes replace_column Action: Replace Column - Use a new, high-resolution capillary column (e.g., DB-5ms, HP-5MS) check_column->replace_column No check_derivatization 2. Evaluate Derivatization - Was the reaction complete? - Is the derivatizing agent fresh? column_ok->check_derivatization replace_column->check_derivatization derivatization_ok Derivatization is Complete and Reagents are Fresh check_derivatization->derivatization_ok Yes optimize_derivatization Action: Optimize Derivatization - Increase reaction time/temperature - Use fresh reagents (e.g., BSTFA + TMCS) check_derivatization->optimize_derivatization No check_temp 3. Assess Temperature Program - Is the ramp rate too fast? derivatization_ok->check_temp optimize_derivatization->check_temp temp_ok Ramp Rate is Optimized check_temp->temp_ok Yes optimize_temp Action: Optimize Temperature Program - Decrease the temperature ramp rate - Add an isothermal hold check_temp->optimize_temp No check_flow 4. Verify Carrier Gas Flow Rate - Is the flow rate optimal for the column? temp_ok->check_flow optimize_temp->check_flow flow_ok Flow Rate is Optimal check_flow->flow_ok Yes optimize_flow Action: Optimize Flow Rate - Adjust to the manufacturer's recommendation check_flow->optimize_flow No end Resolution Improved flow_ok->end optimize_flow->end

Caption: A step-by-step guide to troubleshooting poor GC resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound and β-sitosterol by GC?

This compound and β-sitosterol are C29 sterol isomers with very similar chemical structures and physicochemical properties, which makes their separation challenging.[1] β-sitosterol has a double bond in its side chain that this compound lacks, leading to very close elution times on many standard GC columns.[1][2]

Q2: What is the most critical parameter to optimize for improving resolution?

The choice of the capillary column is the most critical factor. A column with a suitable stationary phase and dimensions is essential for achieving good separation.

Q3: Which type of GC column is best for separating this compound and β-sitosterol?

A non-polar or slightly polar capillary column is generally recommended.[3] Columns with a 5% phenyl-polysiloxane stationary phase, such as DB-5ms or HP-5MS, are commonly used and have been shown to provide good separation of sterols.[1][2][4] For more challenging separations, a mid-polarity column, such as one with a 35% diphenyl polysiloxane phase (e.g., DB-35), may be necessary.[2]

Parameter Recommendation Rationale
Stationary Phase 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Provides good selectivity for sterol isomers.[2][4]
Column Length 30 m or longerLonger columns provide more theoretical plates, leading to better resolution.[1][5]
Internal Diameter 0.25 mmOffers a good balance between sample capacity and efficiency.
Film Thickness 0.25 µmStandard thickness suitable for most sterol analyses.

Q4: How does derivatization help in the GC analysis of sterols?

Derivatization is crucial for analyzing sterols by GC. It involves converting the polar hydroxyl group of the sterols into a less polar, more volatile, and more thermally stable derivative.[6][7] This results in improved peak shape, reduced tailing, and better resolution.[2][8] The most common derivatization method is silylation, which forms trimethylsilyl (TMS) ethers.[2][9]

Q5: What are the recommended derivatization reagents and conditions?

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a widely used and effective silylating agent.[2][6]

Experimental Protocol: Silylation of Sterols
  • Sample Preparation: Ensure the sterol extract is completely dry, as moisture can deactivate the silylating reagent.[10]

  • Reagent Addition: To the dried extract (typically <1 to 5 mg), add 100 µL of anhydrous pyridine and 50-100 µL of BSTFA with 1% TMCS.[6][10][11]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2][10]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC.

Q6: How can I optimize the GC oven temperature program for better separation?

A slower temperature ramp rate can significantly improve the separation of closely eluting peaks like this compound and β-sitosterol.[1]

Parameter Initial Recommendation Optimization Strategy
Initial Temperature 180-200°CStart at a temperature that allows for good initial separation.
Ramp Rate 5-10°C/minDecrease the ramp rate (e.g., to 2-5°C/min) to increase the time the analytes spend in the column, improving resolution.[1]
Final Temperature 280-300°CEnsure the final temperature is high enough to elute all compounds of interest.
Hold Time 10-15 minA final hold ensures that all components have eluted from the column.

Q7: What is the optimal carrier gas and flow rate?

Hydrogen or helium are the preferred carrier gases for capillary GC. The optimal flow rate depends on the column dimensions and the carrier gas used. It is generally recommended to follow the column manufacturer's guidelines for setting the optimal flow rate to achieve the best efficiency.

Q8: I'm still seeing peak tailing after optimizing my method. What could be the cause?

Peak tailing can be caused by several factors:[12][13]

  • Active sites in the GC system: These can be present in the injector liner, at the column inlet, or within the column itself. Deactivated liners and proper column installation are crucial.

  • Column contamination: Buildup of non-volatile residues can lead to active sites. Baking out the column at a high temperature or trimming the first few centimeters of the column can help.[14]

  • Incomplete derivatization: Ensure the derivatization reaction has gone to completion.

  • Sample overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or increasing the split ratio.[14]

Q9: Can two-dimensional GC (GCxGC) be used to improve separation?

Yes, two-dimensional gas chromatography (GCxGC) is a powerful technique that can significantly enhance the separation of complex mixtures, including sterols.[3] By using two columns with different stationary phases, GCxGC provides much higher resolution and can resolve co-eluting peaks that are inseparable by conventional one-dimensional GC.[3]

References

Overcoming matrix effects in stigmastanol analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of stigmastanol in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In this compound analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can cause ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][3] This phenomenon can significantly compromise the reliability of your analytical data.[1]

Q2: What are the common sources of matrix effects in this compound analysis?

A2: Common sources of matrix effects in this compound analysis include endogenous components of the biological matrix such as phospholipids, salts, and proteins.[1] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[1] The complexity of the sample matrix directly influences the severity of these effects.[1]

Q3: How can I detect the presence of matrix effects in my this compound assay?

A3: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[1][3] In this method, a constant flow of this compound solution is introduced into the mass spectrometer's ion source after the analytical column. An injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement is occurring, respectively.[1][3] For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution.[1]

Q4: What is a stable isotope-labeled (SIL) internal standard and why is it recommended for this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) in which one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13). A SIL internal standard is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[2] This means it will co-elute with the this compound and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[2]

Q5: Can derivatization help in overcoming matrix effects for this compound analysis?

A5: Derivatization is a technique used to chemically modify an analyte to improve its analytical properties. For this compound, derivatization, most commonly silylation to form a trimethylsilyl (TMS) ether, is primarily used for gas chromatography (GC) analysis.[4][5] This process increases the volatility and thermal stability of this compound, leading to better chromatographic peak shape and sensitivity.[4] While not a direct solution for matrix effects in LC-MS, by improving chromatographic separation in GC, it can help to separate this compound from interfering matrix components.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing Incomplete derivatization (for GC analysis).Ensure the sample extract is completely dry before adding the silylation reagent. Optimize the reaction by increasing the amount of derivatization reagent (e.g., BSTFA) and adjusting the reaction time and temperature (e.g., 60-70°C for 1 hour).[5]
Inaccurate Quantification Presence of co-eluting isomeric compounds (e.g., campesterol, β-sitosterol).[5]Improve chromatographic separation by optimizing the temperature program (for GC) or adjusting the mobile phase composition (for LC).[5] Utilize tandem mass spectrometry (MS/MS) with a unique precursor-product ion transition for this compound to ensure specificity.[5]
Low Analyte Recovery Suboptimal sample preparation.Switch from protein precipitation to a more rigorous cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[6][7]
High Ion Suppression Co-elution of phospholipids or other matrix components.Optimize chromatographic conditions to separate the analyte from the suppression zone.[1] Dilute the sample if the assay has sufficient sensitivity to reduce the concentration of interfering matrix components.[1]
Inconsistent Results Between Samples Variable matrix effects.The most robust solution is to implement a Stable Isotope-Labeled (SIL) Internal Standard.[1][2] This will compensate for the variability in ion suppression/enhancement between different samples.
Method Fails Validation for Accuracy and Precision Uncontrolled and significant matrix effects.A systematic re-evaluation of the entire analytical method is necessary.[1] This should include a thorough assessment of matrix effects, optimization of sample preparation, and chromatographic separation.[1] Consider switching to a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Technique Average Recovery (%) Average Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) >90%>50%Simple, fast, and inexpensive.Least effective at removing matrix components, leading to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) 60-80%>30%Simple and inexpensive.Prone to emulsion formation, can have significant matrix effects and lower recovery.[7]
Solid-Phase Extraction (SPE) >85%<15%High analyte recovery, excellent removal of interferences, can be automated.Method development can be more complex.[7]

Data adapted from comparative studies of sample preparation techniques.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of a this compound stable isotope-labeled internal standard (SIL-IS) working solution.[1]

  • Protein Precipitation & Extraction: Add 400 µL of a mixture of methanol and acetonitrile (1:1, v/v). Vortex for 1 minute.

  • Phase Separation: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis
  • Sample Preparation: Ensure the dried extract from your sample preparation is completely free of water.[5]

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[4]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.[5]

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Plasma) Spike Spike with SIL-IS Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Workflow for this compound analysis with a SIL-IS.

troubleshooting_logic Troubleshooting Logic for Inaccurate this compound Quantification Start Inaccurate Quantification Check_IS Using SIL-IS? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Check_Separation Adequate Chromatographic Separation? Check_IS->Check_Separation Yes Revalidate Revalidate Method Implement_IS->Revalidate Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_Separation->Optimize_Chroma No Check_Sample_Prep Effective Sample Prep? Check_Separation->Check_Sample_Prep Yes Optimize_Chroma->Revalidate Improve_Sample_Prep Improve Sample Prep (SPE > LLE > PPT) Check_Sample_Prep->Improve_Sample_Prep No Check_Sample_Prep->Revalidate Yes Improve_Sample_Prep->Revalidate

References

Technical Support Center: Optimization of Saponification for Stigmastanol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing saponification conditions for stigmastanol extraction.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of saponification in the context of this compound extraction?

A1: Saponification is a crucial step to hydrolyze ester linkages, particularly in fats, oils, and other lipid-rich sample matrices.[1] This process converts fatty acid esters of sterols into free sterols (like this compound) and fatty acid salts (soaps).[2] This liberation of free sterols is essential for their subsequent extraction and purification, as it enhances their separation from the saponifiable fraction.[2][3]

Q2: Which alkali (base) is typically used for saponification, and at what concentration?

A2: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used alkalis for saponification in alcoholic solutions.[4][5] The optimal concentration can vary depending on the sample matrix and other reaction conditions. Studies have investigated concentrations ranging from 1 M to 3.6 M.[6][7] It is crucial to use an amount of alkali that is at least equivalent to the amount of fatty esters in the sample to ensure complete reaction.[8]

Q3: What are the recommended solvents for the saponification reaction?

A3: Lower alcohols such as methanol and ethanol are the preferred solvents for saponification.[8] They are often used in combination with water. The presence of water, typically 4% by weight or more of the alcohol, can promote the saponification reaction.[8] The choice of solvent can also be influenced by the subsequent extraction step.[9]

Q4: What is the typical temperature and duration for a saponification reaction?

A4: Saponification can be performed under various conditions, from room temperature for extended periods to elevated temperatures for shorter durations.[4] Common temperature ranges are between 10°C and 100°C, with reaction times from 0.1 to 10 hours.[8] However, higher temperatures can increase the risk of degrading heat-sensitive compounds like this compound.[4][6][10] Cold saponification is often recommended to minimize artifact formation.[2][3]

Q5: How can I be sure that the saponification reaction is complete?

A5: Incomplete saponification can be a significant issue, leading to lower yields.[8] To ensure completeness, it's important to optimize the reaction conditions, including alkali concentration, temperature, and time. After the reaction, the absence of fatty acid methyl esters (if methanol was used) in a gas chromatography analysis can indicate a complete reaction.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low this compound Yield 1. Incomplete saponification.[8] 2. Degradation of this compound due to harsh conditions (high temperature, high alkali concentration).[4][6] 3. Inefficient extraction of the unsaponifiable fraction.[2] 4. Formation of stable emulsions during extraction.[11]1. Increase reaction time, temperature, or alkali concentration cautiously. See the table below for guidance. 2. Use milder conditions: lower temperature (e.g., room temperature to 60°C) for a longer duration.[2] Consider using a nitrogen atmosphere to prevent oxidation.[6] 3. Repeat the extraction of the unsaponifiable matter multiple times with a suitable nonpolar solvent (e.g., hexane, diethyl ether).[2] 4. To break emulsions, try adding a saturated NaCl solution, gently stirring, freezing and thawing the sample, or centrifugation.[11]
Suspected this compound Degradation 1. High reaction temperature.[6][10] 2. High alkali concentration.[6] 3. Presence of oxygen.1. Reduce the saponification temperature. A study on β-sitosterol showed it was least stable at 45°C compared to 37°C and 24°C.[6] 2. While high temperature is often more detrimental, high alkali concentrations can also contribute to degradation.[6] Test lower concentrations (e.g., 1 M KOH). 3. Perform the reaction under an inert atmosphere (e.g., nitrogen).[6]
Incomplete Saponification 1. Insufficient amount of alkali.[8] 2. Inadequate reaction time or temperature.[8] 3. Poor solubility of the sample in the reaction medium.1. Ensure the amount of alkali is in stoichiometric excess relative to the ester content of your sample.[8] 2. Gradually increase the reaction time or temperature. Refluxing the solvent can be beneficial.[8] 3. Ensure the sample is well-dissolved or suspended in the alcoholic alkali solution. Vigorous stirring is recommended.
Formation of Emulsions During Extraction 1. High concentration of soaps (fatty acid salts). 2. Insufficient ionic strength of the aqueous phase.1. This is a common occurrence.[11] 2. Add a saturated sodium chloride (NaCl) solution to the mixture before extraction. This increases the polarity of the aqueous phase and helps to "salt out" the organic components, breaking the emulsion.[11]

Quantitative Data Summary

Table 1: Effect of Saponification Conditions on Sterol Stability

Alkali Concentration (KOH)Temperature (°C)Time (hours)Relative Stability of β-Sitosterol*Reference
1 M2418Stable (Control)[6]
1 M3718Stable[6]
3.6 M243Slightly less stable than control[6]
1 M453Least stable[6]

*Qualitative assessment based on the study's findings for β-sitosterol, which is structurally similar to this compound.[6]

Table 2: Optimized Saponification Conditions from Literature

ParameterOptimized Value/RangeSource MaterialReference
KOH Concentration 1.85 MEdible Brown Seaweeds[7]
Reaction Time 14.5 hoursEdible Brown Seaweeds[7]
Temperature 10 - 100 °C (general range)Crude Phytosterol Compositions[8]
Water Content in Alcohol 4% - 100% (by weight of alcohol)Crude Phytosterol Compositions[8]
Microwave-Assisted Saponification Temperature 90 °CFats and Oils[12]
Microwave-Assisted Saponification Time 10 minutesFats and Oils[12]

Experimental Protocols

Protocol 1: Conventional Hot Saponification

This protocol is a general procedure based on common practices for extracting phytosterols.[8][12]

  • Sample Preparation: Weigh approximately 2-5 g of the lipid-containing sample into a round-bottom flask.

  • Reagent Addition: Add 50 mL of a 2 M ethanolic potassium hydroxide solution to the flask.

  • Saponification: Attach a condenser and reflux the mixture in a heating mantle or water bath at approximately 80-90°C for 1-2 hours with constant stirring.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilution: Transfer the cooled mixture to a separatory funnel and add 50 mL of distilled water.

  • Extraction of Unsaponifiables: Add 50 mL of n-hexane or diethyl ether to the separatory funnel, shake vigorously for 2 minutes, and then allow the layers to separate.

  • Collection of Organic Phase: Collect the upper organic layer containing the unsaponifiable matter (including this compound).

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.

  • Washing: Combine the organic extracts and wash them with 50 mL portions of distilled water until the washings are neutral to pH paper. This removes residual alkali and soaps.

  • Drying and Evaporation: Dry the washed organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Cold Saponification

This method is gentler and aims to minimize the degradation of sensitive compounds.[2][3]

  • Sample Preparation: Weigh approximately 2-5 g of the sample into a flask.

  • Reagent Addition: Add 50 mL of 1 M ethanolic KOH.

  • Saponification: Stopper the flask, and stir the mixture at room temperature (around 24°C) for 18-24 hours.[6] It is advisable to perform this under a nitrogen atmosphere.

  • Extraction and Purification: Follow steps 5-10 from Protocol 1.

Visualizations

Experimental_Workflow start Start: Lipid-Rich Sample saponification Saponification (Addition of Alcoholic KOH/NaOH) start->saponification hot_sapon Hot Saponification (e.g., 80-90°C, 1-2h) saponification->hot_sapon Option 1 cold_sapon Cold Saponification (e.g., Room Temp, 18-24h) saponification->cold_sapon Option 2 extraction Liquid-Liquid Extraction (with non-polar solvent like Hexane) hot_sapon->extraction cold_sapon->extraction washing Washing of Organic Phase (with distilled water) extraction->washing drying Drying and Solvent Evaporation washing->drying end End: Crude this compound Extract drying->end

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Guide problem Low this compound Yield? incomplete_sapon Incomplete Saponification? problem->incomplete_sapon Yes degradation Degradation? incomplete_sapon->degradation No solution1 Increase time, temp, or alkali concentration. incomplete_sapon->solution1 Yes extraction_issue Extraction Issue? degradation->extraction_issue No solution2 Use milder conditions (lower temp, inert atm). degradation->solution2 Yes solution3 Repeat extraction, break emulsions with NaCl. extraction_issue->solution3 Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Troubleshooting low recovery of stigmastanol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of stigmastanol during sample preparation and analysis.

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to identifying and resolving the root causes of low this compound recovery.

Question: My this compound recovery is significantly lower than expected. What are the potential causes and how can I troubleshoot this issue?

Answer: Low recovery of this compound can stem from various stages of your experimental workflow, including sample extraction, saponification, derivatization, and the final analytical measurement. Below is a step-by-step guide to help you identify and address the problem.

Step 1: Evaluate the Sample Extraction Process

Inadequate extraction from the sample matrix is a common reason for low recovery.

  • Issue: Inefficient Solvent Extraction. The choice of extraction solvent is critical and depends on the sample matrix.[1]

    • Troubleshooting:

      • Review Solvent Polarity: this compound is a sterol, and its solubility varies. Commonly used solvents include ethanol, methanol, hexane, and acetone.[2][3] For complex matrices, binary solvent systems (e.g., aqueous ethanol or acetone) may be more effective than mono-solvent systems.[4]

      • Perform Sequential Extractions: A single extraction may be insufficient. Perform a second or even third extraction of the sample residue and analyze the extracts separately to determine if a significant amount of this compound remains.

      • Consider Advanced Extraction Techniques: For challenging matrices, methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve recovery rates.[3] Solid-Phase Extraction (SPE) can also be used for sample cleanup and concentration, which is particularly useful for complex matrices to reduce matrix effects.[3][5]

  • Issue: Matrix Effects. Components in the sample matrix can interfere with the extraction process or the final analysis (e.g., ion suppression in LC-MS/MS).[5][6]

    • Troubleshooting:

      • Assess Matrix Effects: Spike a known amount of this compound into a blank matrix extract and compare the analytical signal to the same amount in a neat solvent. A significant difference indicates the presence of matrix effects.[5][6]

      • Improve Sample Cleanup: If matrix effects are significant, incorporate additional cleanup steps like SPE or liquid-liquid partitioning.[6]

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects and extraction losses, as it will behave almost identically to the analyte.[6]

Step 2: Assess the Saponification Step (If Performed)

Saponification is often used to hydrolyze this compound esters to free this compound, but incomplete or overly harsh conditions can lead to problems.[7]

  • Issue: Incomplete Saponification. If this compound is present in its esterified form, incomplete hydrolysis will lead to low recovery of the free sterol.

    • Troubleshooting:

      • Optimize Reaction Conditions: The efficiency of saponification depends on the concentration of the base (typically KOH), reaction time, and temperature.[8] For complex matrices like whole fish, heating at 80°C for around 43 minutes has been shown to be effective.[8] For other samples, temperatures between 60-90°C and times ranging from 20 minutes to an hour are common.[8][9]

      • Ensure Proper Mixing: Ensure the sample is well-homogenized in the saponification solution to allow for complete reaction.

  • Issue: Degradation of this compound. Although relatively stable, prolonged exposure to high temperatures and strong alkaline conditions can lead to degradation.[10]

    • Troubleshooting:

      • Use Milder Conditions: If degradation is suspected, try reducing the temperature and/or reaction time.

      • Protect from Oxidation: Consider performing the saponification under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially if the sample will be heated for an extended period.[1]

Step 3: Verify the Derivatization Process (for GC Analysis)

Derivatization is crucial for GC analysis of this compound to increase its volatility and thermal stability.[11][12]

  • Issue: Incomplete Derivatization. This is a frequent cause of poor chromatographic results and low apparent recovery.

    • Troubleshooting:

      • Ensure Sample is Dry: The presence of water will deactivate silylating reagents like BSTFA. Always ensure your sample extract is completely dry before adding the derivatization reagent.[13] This can be achieved by evaporating the solvent under a stream of nitrogen.[13]

      • Optimize Reaction Conditions: Ensure sufficient reagent is used and that the reaction goes to completion. Heating the reaction mixture at 60-70°C for one hour is a common practice.[13]

      • Check Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents.

Step 4: Evaluate the Analytical Method (GC-MS or LC-MS)

Problems with the analytical instrument or method can mimic low recovery.

  • Issue: Poor Chromatographic Resolution. this compound may co-elute with isomeric compounds, leading to inaccurate quantification.[13]

    • Troubleshooting (GC):

      • Optimize Temperature Program: Use a slower temperature ramp to improve separation.[13]

      • Change Column: A longer column or one with a different stationary phase can alter selectivity and improve resolution.[13]

    • Troubleshooting (LC):

      • Adjust Mobile Phase: Weaken the mobile phase to increase retention and improve separation.[13]

      • Change Stationary Phase: A C30 column may provide better resolution for sterol isomers than a standard C18 column.[13]

  • Issue: Instrument Sensitivity and Calibration.

    • Troubleshooting:

      • Perform Instrument Maintenance: A dirty ion source or detector in a mass spectrometer can cause a general loss of sensitivity.[5]

      • Check Calibration Curve: Ensure your calibration curve is linear and covers the expected concentration range of your samples.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound? A1: Recovery rates can vary significantly depending on the matrix and method used. However, with an optimized protocol, recovery rates between 85% and 115% are generally considered acceptable. For example, a study using microwave-assisted saponification followed by SPE reported recoveries in this range for sterols.[9] Another study on phytosterols in milk using a specific extraction method reported recoveries from 90.96% to 103.56%.[3]

Q2: My sample is very complex (e.g., tissue, food). What is the best extraction strategy? A2: For complex matrices, a multi-step approach is often necessary. This typically involves an initial liquid-liquid extraction with a suitable organic solvent, followed by a cleanup step like Solid-Phase Extraction (SPE) to remove interfering compounds.[3][5] Saponification prior to extraction can also help by breaking down complex lipids and releasing the this compound.[7]

Q3: Is derivatization always necessary for this compound analysis? A3: For GC-based analysis, derivatization (typically silylation) is essential to improve the volatility and thermal stability of this compound, leading to better peak shape and sensitivity.[11][14] For LC-MS/MS analysis, derivatization is generally not required, which can simplify the sample preparation process.[15]

Q4: How can I differentiate this compound from its isomers during analysis? A4: While chromatographic separation is the first step, tandem mass spectrometry (MS/MS) is a powerful tool for resolving co-eluting isomers. By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify this compound based on its unique precursor-product ion transitions, even if it is not fully separated from other isomers.[13]

Q5: Can I use an internal standard to correct for low recovery? A5: Yes, using an internal standard is highly recommended. The best choice is a stable isotope-labeled version of this compound (e.g., this compound-d7), as it will behave nearly identically to the analyte during extraction, cleanup, derivatization, and analysis, thus providing the most accurate correction for any losses.[6] If a SIL-IS is not available, a structurally similar compound can be used, but its recovery relative to this compound must be carefully validated.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for Phytosterols

Solvent/MethodMatrixTypical Recovery (%)Reference
n-hexane (UAE)Himalayan walnutsYielded highest oil and β-sitosterol concentration compared to maceration and MAE[3]
Petroleum ether (MAE)Tamarindus indica seeds~71% oil yield, significantly higher than Soxhlet[3]
Ethanol (70%)Helichrysum arenariumEffective for extracting steroids like stigmasterol[2]
Deep Eutectic Solvent (DES)Milk90.96 - 103.56% for spiked β-sitosterol[3]
Dichloromethane (Soxhlet)Codium tomentosum2.86 ± 0.07 mg/g dw stigmasterol[16]
Menthol-based Eutectic SolventCodium tomentosum3.16 ± 0.01 mg/g dw stigmasterol[16]

Table 2: Typical GC-MS Parameters for TMS-Derivatized this compound Analysis

ParameterSettingReference
Injector
Temperature280°C[13]
Injection ModeSplitless[13]
Column
TypeNon-polar capillary (e.g., DB-5ms)[13]
Dimensions30m x 0.25mm x 0.25µm[13]
Oven Program
Initial Temperature180°C[13]
Ramp5°C/min to 280°C[13]
Hold Time15 minutes at 280°C[13]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[11]
Ionization Energy70 eV[11]
Source Temperature230°C[11]
Mass Scan Rangem/z 50-600[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from a Biological Fluid

This is a general protocol and may require optimization.

  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma, serum) into a glass tube.[6]

  • Internal Standard Spiking: Add the appropriate amount of stable isotope-labeled internal standard (SIL-IS) working solution.[6]

  • Protein Precipitation (Optional): Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge to pellet proteins. Transfer the supernatant to a new tube.[6]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., hexane or a mixture like hexane:isopropanol).

  • Mixing: Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[6]

  • Collection: Carefully transfer the upper organic layer to a clean tube.[6]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[6][13] The sample is now ready for derivatization or reconstitution.

Protocol 2: Saponification of this compound Esters
  • Sample Preparation: Place the sample or dried extract in a reflux flask.

  • Add Reagent: Add 25 mL of 2 M KOH in ethanol/water (80/20 v/v).[9]

  • Reflux: Heat the mixture at 80-90°C for 10-60 minutes under constant stirring. Optimal time and temperature should be determined empirically.[8][9] For microwave-assisted saponification, heating to 90°C and holding for 10 minutes can be effective.[9]

  • Cooling: Allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Add an equal volume of a nonpolar solvent like hexane and shake vigorously to extract the unsaponifiable fraction (which contains the free this compound).[7]

  • Wash: Wash the organic layer with water until the pH is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under nitrogen. The residue contains the free this compound.

Protocol 3: Silylation Derivatization for GC-MS
  • Ensure Dryness: Start with a completely dry sample residue in a glass vial.[13]

  • Add Reagent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

  • Mixing: Securely cap the vial and vortex for 30 seconds.[11]

  • Reaction: Heat the vial at 60-70°C for 1 hour to ensure the reaction is complete.[13]

  • Analysis: After cooling to room temperature, the sample can be injected directly into the GC-MS.[11] Alternatively, the solvent can be evaporated and the residue reconstituted in hexane.[11]

Visualizations

Stigmastanol_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Plasma, Tissue, Oil) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Saponification Saponification (Optional, for Esters) Extraction->Saponification Drying Evaporation to Dryness Saponification->Drying Derivatization Silylation (for GC) (e.g., BSTFA) Drying->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Low_Recovery q_node q_node a_node a_node start Low this compound Recovery q_extraction Is Extraction Efficient? start->q_extraction q_sapon Saponification Complete? q_extraction->q_sapon Yes a_extraction Optimize Solvents Perform Sequential Extractions Consider SPE Cleanup q_extraction->a_extraction No q_deriv Derivatization Complete? (For GC) q_sapon->q_deriv Yes a_sapon Optimize Time/Temp Use Inert Atmosphere q_sapon->a_sapon No / Degradation q_analysis Analytical Issues? q_deriv->q_analysis Yes a_deriv Ensure Sample is Dry Use Fresh Reagent Optimize Reaction Time/Temp q_deriv->a_deriv No a_ok Review Data & Calculations q_analysis->a_ok No a_analysis Check for Co-elution Optimize Chromatography Perform Instrument Maintenance q_analysis->a_analysis Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Improving the sensitivity of stigmastanol detection in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of stigmastanol detection in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions to enhance detection sensitivity.

Issue 1: Low or No this compound Signal

Question: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes and how can I fix this?

Answer: Low or no signal for this compound is a common issue, often related to the analyte's inherent lack of a strong chromophore, making it difficult to detect with standard UV detectors.[1] Here are the primary areas to troubleshoot:

  • Inappropriate Detector Choice: this compound is transparent in the ultraviolet range, making UV or Photodiode Array (PDA) detectors unsuitable for sensitive detection.[1]

    • Solution: Employ a more suitable detector. Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are effective for non-derivatized this compound.[2][3][4] For the highest sensitivity, consider Mass Spectrometry (MS) or derivatizing the sample for Fluorescence Detection (FLD).[5][6]

  • Insufficient Sample Concentration: The amount of this compound in your sample may be below the limit of detection (LOD) of your current method.

    • Solution: Concentrate your sample prior to injection. If possible, increase the injection volume, but be aware that this can sometimes lead to peak broadening.[7]

  • Derivatization Failure (if applicable): If you are using fluorescence detection, an incomplete or failed derivatization reaction will result in a poor signal.

    • Solution: Optimize the derivatization protocol. Ensure the correct reaction time, temperature, and reagent concentrations are used. Verify the stability of the derivatized product.

  • Improper Detector Settings: Incorrect settings on any detector can lead to low sensitivity.[8]

    • Solution: For ELSD, optimize nebulizer and evaporator temperatures. For CAD, check the gain settings. For FLD, ensure you are using the correct excitation and emission wavelengths for your chosen derivatizing agent.[5][9] For MS, optimize ionization source parameters and consider using Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.[6][10]

Issue 2: High Baseline Noise

Question: My chromatogram shows a very noisy baseline, which is making it difficult to integrate the this compound peak. What should I do?

Answer: A high baseline noise can significantly impact the signal-to-noise ratio (S/N) and, consequently, the limit of quantification (LOQ). The source of the noise can be chemical or electronic.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can create a high background signal.[7]

    • Solution: Always use high-purity, HPLC- or LC-MS-grade solvents and reagents.[11][12] Filter and degas the mobile phase before use to remove particulates and dissolved gases.[11][13]

  • Air Bubbles in the System: Air bubbles passing through the detector cell can cause sharp spikes and an unstable baseline.[13][14]

    • Solution: Ensure the mobile phase is thoroughly degassed.[13] Check for loose fittings in the flow path that could allow air to enter the system.[14]

  • Detector Lamp Issues (UV/FLD): An old or failing lamp can produce an unstable signal.

    • Solution: Check the lamp's energy output. If it is low, replace the lamp according to the manufacturer's instructions.

  • System Contamination: Contaminants from previous injections can bleed from the column, leading to a noisy or drifting baseline.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol for reversed-phase columns) to remove contaminants.[12] Using a guard column can help protect the analytical column from strongly retained impurities.[7]

Issue 3: Broad or Tailing this compound Peaks

Question: My this compound peak is very broad and shows significant tailing. How can I improve the peak shape?

Answer: Poor peak shape reduces resolution and sensitivity. Common causes include issues with the column, mobile phase, or sample solvent.

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[15]

    • Solution: Dilute your sample and reinject.[15] If you need to inject a larger mass, consider using a column with a larger internal diameter.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15] If a different solvent must be used, it should be weaker than the mobile phase.

  • Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes.[8]

    • Solution: Replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.

  • Suboptimal Mobile Phase: The mobile phase composition may not be ideal for this compound.

    • Solution: Adjust the organic solvent ratio. For ionizable analytes, optimizing the mobile phase pH is crucial, though this is less critical for neutral sterols like this compound.[16][17]

Frequently Asked Questions (FAQs)

Q1: Which HPLC detector is the most sensitive for this compound?

This compound lacks a UV-absorbing chromophore, making standard UV detection insensitive.[1] The sensitivity of various detectors can be summarized as follows:

  • UV/PDA: Very low sensitivity. Not recommended for trace analysis.

  • ELSD (Evaporative Light Scattering Detector): More sensitive than UV/PDA, with reported LODs around 2 µg/mL.[1][2]

  • CAD (Charged Aerosol Detector): Generally more sensitive than ELSD, with reported LODs in the low nanogram range on-column.[3][4]

  • FLD (Fluorescence Detector): Requires pre- or post-column derivatization to attach a fluorescent tag to the this compound molecule. This technique can offer very high sensitivity, often reaching picomole or femtomole levels.[5][9][18]

  • MS (Mass Spectrometry): LC-MS and LC-MS/MS are highly sensitive and selective methods that do not require derivatization.[6][19] They provide structural information and can achieve very low detection limits, often in the ng/mL range.[20]

Q2: How can I improve sensitivity without using a mass spectrometer?

The most effective way to significantly boost sensitivity without an MS detector is through fluorescence derivatization . By reacting the hydroxyl group of this compound with a fluorescent labeling agent, you can utilize a fluorescence detector (FLD), which is inherently more sensitive than absorbance-based detectors.[18] A common derivatizing agent for sterols is 1-anthroyl cyanide.[5][9]

Q3: What are the key parameters to optimize in the mobile phase?

For reversed-phase HPLC of this compound, the following mobile phase parameters are critical:

  • Solvent Composition: The ratio of organic solvent (typically methanol or acetonitrile) to water is the primary factor controlling retention and resolution.[16][17] A typical mobile phase for sterols might be a high percentage of methanol or acetonitrile, such as methanol:water (95:5 v/v).[2]

  • Solvent Purity: Use HPLC or LC-MS grade solvents to minimize baseline noise and ensure reproducibility.[11][12]

  • Additives: While not always necessary for neutral compounds like this compound, small amounts of acid (e.g., acetic acid) can sometimes improve peak shape.[4]

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A typical flow rate is around 1 mL/min.[2][21]

Q4: Which type of HPLC column is best for this compound analysis?

Reversed-phase columns are most commonly used for this compound separation.

  • C18 and C8 columns are both effective. C8 columns are slightly less retentive than C18 and may provide faster elution times.[2][21]

  • For improved efficiency and sharper peaks, consider using columns packed with superficially porous particles (core-shell) or smaller particle sizes (sub-2 µm) if your system is UHPLC-capable.[12][22]

Data Presentation

Table 1: Comparison of Detection Limits for this compound and Related Sterols with Different HPLC Detectors
Detector TypeAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
ELSDThis compound, β-Sitosterol, Stigmasterol2 µg/mL5 µg/mL[1][2]
PDAThis compound, β-Sitosterol, Stigmasterol5 µg/mL7 µg/mL[1][2]
CADThis compound, β-Sitosterol, Campesterol, etc.≤ 5 ng on-columnNot specified[4]
UV (210 nm)Stigmasterol1.50 µg/mL4.55 µg/mL[23]
UV (210 nm)β-Sitosterol, Stigmasterol0.057 µg/mL, 0.063 µg/mL0.172 µg/mL, 0.193 µg/mL[24]
LC-MS/MSβ-Sitosterol, Campesterol, Stigmasterol1 ng/mL10 ng/mL[20]

Note: LOD/LOQ values can vary significantly based on the specific instrument, column, and mobile phase conditions used.

Experimental Protocols

Protocol 1: Sample Preparation by Saponification and Extraction

This protocol is a general procedure for extracting sterols from complex matrices like edible oils or biological tissues.

  • Saponification: To a known quantity of sample, add a solution of potassium hydroxide (KOH) in ethanol. Heat the mixture (e.g., at 60-80°C) for 1-2 hours to hydrolyze any sterol esters into free sterols.

  • Extraction: After cooling, add water and extract the non-saponifiable fraction (containing the free sterols) with an organic solvent like n-hexane or diethyl ether. Repeat the extraction 2-3 times.[6]

  • Washing: Combine the organic extracts and wash with water to remove any remaining soap or alkali.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, then evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/chloroform or the HPLC mobile phase) for injection.[3]

Protocol 2: Fluorescence Derivatization with 1-Anthroyl Cyanide

This protocol describes the derivatization of sterols to enable highly sensitive fluorescence detection.[5][9]

  • Sample Preparation: Ensure your extracted this compound sample is dry and free of water.

  • Reaction Mixture: In a reaction vial, combine the dried sample with a solution of 1-anthroyl cyanide in a suitable solvent (e.g., toluene or acetonitrile).

  • Catalyst Addition: Add a catalyst, such as triethylamine, to the mixture.

  • Reaction: Seal the vial and heat at a specified temperature (e.g., 100°C) for a defined period (e.g., 30 minutes).

  • Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector. Set the excitation wavelength to ~370 nm and the emission wavelength to ~470 nm.[5][9]

Visualizations

G Workflow for Improving this compound Detection Sensitivity cluster_0 Initial Analysis cluster_1 Optimization Strategy cluster_2 Final Evaluation start Prepare and Inject Sample detect Analyze with Current HPLC Method start->detect eval Evaluate Signal Sensitivity detect->eval check_detector Is Detector Optimal? (e.g., not UV) eval->check_detector derivatize Derivatize for Fluorescence Detection eval->derivatize Need Max Sensitivity change_detector Switch to ELSD, CAD, or MS check_detector->change_detector Yes optimize_hplc Optimize HPLC Conditions (Mobile Phase, Column, Flow Rate) check_detector->optimize_hplc No reanalyze Re-analyze Sample change_detector->reanalyze derivatize->reanalyze optimize_hplc->reanalyze final_eval Achieved Desired Sensitivity? reanalyze->final_eval finish Method Validated final_eval->finish Yes re_optimize Further Optimization Needed final_eval->re_optimize No G Troubleshooting Low Sensitivity in this compound Analysis start Low Signal/Sensitivity Observed q1 Using a UV/PDA Detector? start->q1 a1_yes Switch to ELSD, CAD, or MS. This compound has no chromophore. q1->a1_yes Yes q2 Using Fluorescence Detection? q1->q2 No a1_no Proceed to next check a2_yes Check derivatization protocol. Verify reagent activity and reaction conditions. q2->a2_yes Yes q3 Is Baseline Noisy? q2->q3 No a2_no Proceed to next check a3_yes Use HPLC-grade solvents. Degas mobile phase. Check for leaks and contamination. q3->a3_yes Yes q4 Is Peak Shape Poor? q3->q4 No a3_no Proceed to next check a4_yes Reduce injection volume. Match sample solvent to mobile phase. Check column health. q4->a4_yes Yes end_node Increase sample concentration or optimize injection volume. q4->end_node No a4_no Consider sample concentration G Fluorescence Derivatization Pathway for this compound This compound This compound (with -OH group) reaction Derivatization Reaction (Heat) This compound->reaction reagent 1-Anthroyl Cyanide (Fluorescent Label) reagent->reaction catalyst Catalyst (e.g., Triethylamine) catalyst->reaction product Fluorescent this compound Derivative reaction->product detection HPLC with Fluorescence Detector (Ex: 370 nm, Em: 470 nm) product->detection

References

Addressing co-elution issues of sterols in chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the chromatographic analysis of sterols, with a specific focus on resolving co-elution issues.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve specific co-elution problems during sterol analysis.

Issue 1: Poor or No Separation of Critical Sterol Pairs (e.g., β-Sitosterol and Sitostanol)

Question: My gas chromatography (GC) method is showing poor or no separation between β-sitosterol and sitostanol. How can I improve the resolution?

Answer:

Co-elution of β-sitosterol and sitostanol is a frequent challenge due to their structural similarity.[1] The following steps can help you troubleshoot and enhance their separation:

  • Optimize the GC Column: The choice of the capillary column's stationary phase is the most critical factor.[1]

    • Problem: Using a non-polar stationary phase (e.g., 95% dimethyl-, 5% diphenyl-polysiloxane like DB-5 or HP-5). While these can provide baseline separation, they may struggle with certain sterol/stanol pairs.[1]

    • Solution: Increase the polarity of the stationary phase. A mid-polarity column (e.g., 14% cyanopropylphenyl-methylpolysiloxane) or a higher-polarity column (e.g., 65% dimethyl-35% diphenyl polysiloxane) is recommended for better resolution of saturated and unsaturated sterols.[1]

  • Refine the GC Oven Temperature Program:

    • Problem: The oven temperature program is too rapid.

    • Solution: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, leading to improved separation.[1] A slow second ramp is particularly crucial for resolving closely eluting compounds.[1]

  • Utilize Mass Spectrometry for Deconvolution:

    • Problem: Complete chromatographic separation is not achievable.

    • Solution: Employ the mass spectrometer's ability to differentiate compounds based on their mass-to-charge ratio (m/z).[1] Even with overlapping peaks, quantification is possible if the compounds have unique fragment ions. By operating in Selected Ion Monitoring (SIM) mode and monitoring for specific, unique ions for each compound, you can achieve selective detection and quantification.[1]

Issue 2: Peak Tailing and Broadening for Sterol Peaks

Question: My sterol peaks are exhibiting significant tailing and broadening. What could be the cause and how can I fix it?

Answer:

Broad or tailing peaks can obscure separation and negatively impact quantification.[1] This issue often stems from active sites in the GC system or incomplete derivatization.

  • Check for Active Sites:

    • Problem: Active sites in the injector liner or column can interact with the polar hydroxyl group of underivatized or partially derivatized sterols.

    • Solution: Ensure proper deactivation of the GC inlet and use a properly deactivated column. Regularly replace the inlet liner and septum.

  • Verify Complete Derivatization:

    • Problem: Incomplete reaction with the silylating agent. Sterols have low volatility and high polarity, making them unsuitable for direct GC analysis without derivatization.[2]

    • Solution: Derivatization, most commonly silylation to form trimethylsilyl (TMS) ethers, is critical to increase volatility and improve peak shape.[1][3] Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate it.[1] If silylation is incomplete, you may see two peaks for a single sterol.[3] Consider optimizing the derivatization reaction conditions (reagent, temperature, and time).

Frequently Asked Questions (FAQs)

Q1: Why is co-elution a common problem in sterol analysis?

A1: Co-elution of sterols is a common issue in chromatographic analysis because many sterols are structural isomers with very similar physicochemical properties, such as polarity and boiling points.[1] This makes their separation on a chromatographic column challenging. The degree of separation is highly dependent on the stationary phase of the GC column, the temperature program, and the sample preparation method.[1]

Q2: What are some of the most common co-eluting sterol pairs?

A2: Besides the classic example of β-sitosterol and its saturated counterpart, sitostanol, other sterol pairs are known to be difficult to separate.[1] For instance, on some widely used columns, sitosterol can co-elute with Δ5-avenasterol.[1][3] Another challenging pair is campesterol and campestanol.[1]

Q3: How does derivatization help in sterol analysis, and can it solve co-elution problems?

A3: Derivatization is a crucial step in the GC analysis of sterols. It involves chemically modifying the sterols to enhance their volatility and thermal stability, which leads to improved peak shape and detector response.[1][3] The most common method is silylation, which converts the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether.[1][3] While essential for efficient chromatography, derivatization does not fundamentally alter the elution order and may not, by itself, resolve co-elution issues between structurally very similar sterols.[1]

Q4: Can Liquid Chromatography (LC) be used to address co-elution issues?

A4: Yes, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers an alternative to GC for sterol analysis and can resolve certain co-elution problems.[2][4] Reversed-phase columns, such as C18 and pentafluorophenyl (PFP), are commonly used.[2][5] LC methods have the advantage of analyzing sterols without derivatization.[4] When coupled with mass spectrometry (LC-MS), co-eluting compounds can often be differentiated based on their mass-to-charge ratios.[4]

Q5: What sample preparation techniques can be used to minimize co-elution?

A5: Effective sample preparation is key to minimizing co-elution.

  • Saponification: This process uses an alkaline solution (e.g., ethanolic potassium hydroxide) to hydrolyze sterol esters into free sterols, simplifying the chromatogram.[1][6]

  • Solid-Phase Extraction (SPE): SPE can be used to fractionate the sterol sample and separate different classes of sterols before GC or LC analysis.[3] For example, silica SPE columns can be used to separate 4-desmethylsterols from other sterol classes.[1] This pre-separation reduces the complexity of the sample injected into the chromatograph, thereby decreasing the chances of co-elution.

Data Presentation

Table 1: Recommended GC Column Stationary Phases for Improved Sterol Separation

Column TypeStationary PhasePolaritySuitability for Sitostanol/β-Sitosterol Separation
Standard Non-Polar95% Dimethyl-, 5% Diphenyl-polysiloxane (e.g., DB-5, HP-5)LowCan provide baseline separation, but may have issues with other pairs like sitosterol and Δ5-avenasterol.[1][3]
Mid-Polarity14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701)MediumRecommended for better resolution of saturated and unsaturated sterols.[1]
High-Polarity65% Dimethyl-35% Diphenyl polysiloxane (e.g., DB-35)Medium-HighUseful for samples high in Δ7-sterols and can improve the separation of challenging pairs.[3]

Table 2: Example GC Oven Temperature Program for Enhanced Sterol Resolution

StepParameterValuePurpose
1Initial Temperature180 °C
2Hold Time1 min
3Ramp 115 °C/min to 250 °CRapidly elute less retained compounds.
4Ramp 21.5 °C/min to 300 °CSlower ramp to improve separation of closely eluting sterols.[1]
5Hold Time10 minEnsure all compounds have eluted.

Experimental Protocols

Protocol 1: Sample Preparation by Saponification and Extraction

This protocol describes the hydrolysis of sterol esters and subsequent extraction of the unsaponifiable fraction containing free sterols.

  • Saponification:

    • To your sample, add 2 mL of 2 M ethanolic potassium hydroxide.[1]

    • Heat the mixture at 80°C for 45 minutes to hydrolyze the sterol esters.[1]

  • Extraction:

    • After cooling, add 2 mL of water and 2 mL of n-hexane.[1]

    • Vortex the mixture thoroughly and then centrifuge to separate the layers.[1]

    • Carefully collect the upper n-hexane layer, which contains the free sterols.[1]

    • Repeat the extraction twice more and combine the hexane fractions.[1]

  • Drying and Derivatization:

    • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.[1]

    • The dried residue is now ready for derivatization.

Protocol 2: Derivatization by Silylation

This protocol details the conversion of free sterols to their TMS ethers for GC analysis.

  • Ensure the extracted sterol sample is completely dry.

  • Add a silylation reagent such as a 1:1 mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Seal the vial and heat at 60-70°C for 1 hour.[1][3]

  • After cooling, the sample is ready for GC-MS injection.[1]

Visualizations

experimental_workflow sample Sample Containing Sterols and Steryl Esters saponification Saponification (Hydrolysis of Esters) sample->saponification extraction Liquid-Liquid Extraction (Hexane) saponification->extraction spe Solid-Phase Extraction (SPE) (Optional Fractionation) extraction->spe For complex matrices drying Evaporation to Dryness extraction->drying spe->drying derivatization Silylation (e.g., BSTFA) drying->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for sterol analysis.

troubleshooting_workflow start Co-elution Observed check_column Is the GC column polarity appropriate? start->check_column change_column Switch to a more polar column (e.g., DB-35). check_column->change_column No check_temp Is the temperature program optimized? check_column->check_temp Yes change_column->check_temp slow_ramp Introduce a slower ramp rate. check_temp->slow_ramp No check_derivatization Is derivatization complete? check_temp->check_derivatization Yes slow_ramp->check_derivatization optimize_deriv Optimize derivatization (ensure dryness, check reagents). check_derivatization->optimize_deriv No use_ms Utilize MS deconvolution (SIM mode). check_derivatization->use_ms Yes optimize_deriv->use_ms end Resolution Achieved use_ms->end

Caption: Troubleshooting workflow for co-elution.

References

Technical Support Center: Interpreting Complex Sterol Profiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of complex sterol profile data interpretation.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Q: My chromatogram shows poor separation of sterol isomers, leading to co-eluting peaks. How can I improve the resolution?

A: Co-elution of sterol isomers is a common challenge due to their structural similarity. Here are several strategies to improve chromatographic resolution:

  • Optimize the Chromatographic Method:

    • Column Chemistry: Consider using a column with a different stationary phase. For instance, a pentafluorophenyl (PFP) column can offer different selectivity for sterols compared to a standard C18 column.

    • Gradient Elution: Adjust the solvent gradient. A shallower, more gradual gradient can often improve the separation of closely related compounds.

    • Temperature: Optimize the column temperature. Lower temperatures can sometimes increase retention and improve separation, although this may also broaden peaks.

  • Sample Derivatization: Derivatizing sterols by silylation (e.g., with BSTFA) or picolinoyl ester formation can improve their chromatographic behavior and enhance ionization for mass spectrometry, aiding in their separation and identification.

  • Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC provides significantly higher peak capacity and resolution compared to one-dimensional GC.

Experimental Protocol: Silylation of Sterols for GC-MS Analysis

  • Sample Preparation: Evaporate 10-100 µg of the dried lipid extract to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Cool to room temperature before injecting an aliquot into the GC-MS system.

Logical Workflow: Troubleshooting Poor Chromatographic Resolution

G A Poor Resolution B Optimize GC Method A->B F Implement Derivatization (e.g., Silylation) A->F G Consider Advanced Techniques (e.g., GCxGC) A->G C Change Column Chemistry (e.g., PFP) B->C D Adjust Gradient B->D E Modify Temperature B->E H Improved Resolution C->H D->H E->H F->H G->H

Caption: Troubleshooting workflow for poor sterol separation.

Issue 2: Difficulty in Differentiating Sterol Isomers by Mass Spectrometry

Q: My mass spectrometry data shows multiple sterols with the same mass-to-charge ratio (m/z). How can I confidently identify and differentiate these isomers?

A: Differentiating sterol isomers is a significant challenge because they often produce similar fragmentation patterns in mass spectrometry. Here are some approaches:

  • Tandem Mass Spectrometry (MS/MS): While some isomers yield similar MS/MS spectra, careful optimization of collision energy can sometimes reveal subtle, yet diagnostic, differences in fragment ion ratios.

  • Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge. This technique can often resolve isomers that are indistinguishable by mass spectrometry alone.

  • Chemical Derivatization: As mentioned previously, derivatization can be used to introduce functional groups that lead to more informative fragmentation patterns upon MS/MS analysis, aiding in isomer identification.

  • Reference Standards: The most reliable method for isomer identification is to compare the retention time and mass spectrum of the unknown peak to those of authentic reference standards analyzed under the same conditions.

Table 1: Comparison of Techniques for Sterol Isomer Differentiation

TechniquePrincipleAdvantagesDisadvantages
GC-MS/MS Separation by chromatography, followed by fragmentation analysis.High sensitivity and specificity for many sterols.Some isomers produce very similar fragmentation patterns.
IM-MS Separation based on ion mobility in the gas phase.Can resolve isomers with identical m/z and similar fragmentation.Requires specialized instrumentation.
Derivatization Chemical modification to alter chromatographic or mass spectrometric behavior.Can produce diagnostic fragment ions for specific isomers.May introduce artifacts and requires additional sample preparation steps.
Reference Standards Comparison with known compounds.Gold standard for identification.Can be expensive and not all standards are commercially available.

Frequently Asked Questions (FAQs)

Q1: How should I normalize my sterol quantification data to account for variations in sample amount and instrument response?

A1: Proper normalization is critical for accurate quantification. The use of an internal standard is highly recommended.

  • Internal Standard Selection: Choose a non-endogenous sterol analog that is not present in your samples. Deuterated sterols (e.g., d7-cholesterol) are excellent internal standards as they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by mass spectrometry.

  • Normalization Procedure:

    • Spike a known amount of the internal standard into each sample before extraction.

    • Perform your sample preparation and analysis.

    • Quantify the peak area of each target sterol and the internal standard.

    • Calculate the response ratio for each sterol: (Peak Area of Target Sterol) / (Peak Area of Internal Standard).

    • Use this response ratio for relative quantification or create a calibration curve using the response ratios of known standards for absolute quantification.

Experimental Workflow: Sterol Quantification using an Internal Standard

G A Sample Collection B Spike with Internal Standard (e.g., d7-cholesterol) A->B C Lipid Extraction B->C D Derivatization (Optional) C->D E GC-MS or LC-MS Analysis D->E F Data Acquisition (Peak Areas) E->F G Calculate Response Ratio (Analyte Area / IS Area) F->G H Quantification G->H

Caption: Workflow for sterol quantification with an internal standard.

Q2: What is the role of sterols in signaling pathways, and how can I interpret changes in their levels?

A2: Sterols are not just structural components of membranes; they are also precursors to steroid hormones and can act as signaling molecules themselves. For example, cholesterol is the precursor to all steroid hormones, and oxysterols (oxidized derivatives of cholesterol) are involved in the regulation of lipid metabolism and inflammation.

Interpreting changes in sterol levels requires understanding the relevant metabolic pathways. A significant increase or decrease in a particular sterol could indicate the up- or down-regulation of a specific enzymatic step.

Signaling Pathway: Cholesterol to Steroid Hormones

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Cortisol Cortisol Progesterone->Cortisol Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol

Caption: Simplified steroidogenesis pathway from cholesterol.

When you observe a change in a sterol's concentration, consider the following:

  • Precursors and Downstream Products: Are there corresponding changes in the levels of sterols that are precursors or products in the same pathway?

  • Enzyme Activity: Could the change be due to altered activity of a key enzyme (e.g., a hydroxylase or reductase)?

  • Physiological Context: How does this change relate to the experimental conditions or the disease model being studied?

By systematically addressing these common challenges and questions, researchers can improve the accuracy and reliability of their complex sterol profile interpretations.

Validation & Comparative

Stigmastanol Versus β-Sitosterol: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related phytosterols, stigmastanol and β-sitosterol. While structurally similar, subtle differences in their chemical makeup lead to distinct biological effects, particularly in cholesterol metabolism, anti-inflammatory responses, and anti-cancer activity. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies of pivotal studies to inform future research and drug development.

Key Differences in Biological Activity: An Overview

Biological ActivityThis compoundβ-SitosterolKey Differences
Cholesterol Absorption More potent inhibitor.[1]Potent inhibitor.This compound exhibits a significantly greater ability to reduce cholesterol absorption from the intestine.[1]
Anti-inflammatory Effects Effective in reducing inflammation.Effective, but potentially less potent than this compound in some contexts.This compound has been shown to be more effective in reducing certain inflammatory markers.
Anti-cancer Activity Limited direct evidence compared to β-sitosterol.Extensively studied with demonstrated pro-apoptotic and anti-proliferative effects against various cancer cell lines.[2][3][4][5]β-Sitosterol has a broader and more established evidence base for its anti-cancer properties.

Cholesterol Absorption and Metabolism

Both this compound and β-sitosterol are well-recognized for their ability to lower serum cholesterol levels by inhibiting its absorption in the intestine. However, studies consistently demonstrate that this compound is the more potent of the two.

Comparative Efficacy in Cholesterol Reduction

A study in rats demonstrated that while both compounds reduced plasma cholesterol levels, this compound showed significantly greater hypocholesterolemic activity.[1] Furthermore, the increase in fecal excretion of dietary cholesterol was significantly greater with this compound compared to β-sitosterol.[1] Another key difference lies in their own absorption; this compound is virtually unabsorbed, whereas β-sitosterol is absorbed to a small extent.[1]

Table 1: Comparative Effects on Cholesterol Absorption and Metabolism in Rats

ParameterControlβ-SitosterolThis compound
Plasma Cholesterol (mg/100ml) 120 ± 595 ± 475 ± 3
Fecal Cholesterol Excretion (% of intake) 45 ± 365 ± 480 ± 5
Tissue Deposition -ConsiderableNegligible

Data adapted from a comparative study in rats.[1]

Experimental Protocol: In Vivo Assessment of Hypocholesterolemic Activity

Objective: To compare the effects of dietary this compound and β-sitosterol on plasma and liver cholesterol levels and fecal steroid excretion in rats.

Animals: Male Wistar rats (150-200g).

Diet:

  • Control Group: Standard rat chow.

  • Cholesterol Group: Standard rat chow supplemented with 1% cholesterol and 0.5% cholic acid.

  • β-Sitosterol Group: Cholesterol diet supplemented with 2% β-sitosterol.

  • This compound Group: Cholesterol diet supplemented with 2% this compound.

Duration: 4 weeks.

Procedures:

  • Animals are housed individually and provided with their respective diets and water ad libitum.

  • Food intake and body weight are monitored weekly.

  • Feces are collected during the final 3 days of the experiment for steroid analysis.

  • At the end of the study, animals are fasted overnight, and blood is collected via cardiac puncture for plasma lipid analysis.

  • Livers are excised, weighed, and stored for cholesterol and triglyceride analysis.

  • Plasma and liver lipids are extracted and measured using enzymatic kits.

  • Fecal neutral and acidic steroids are extracted, saponified, and analyzed by gas-liquid chromatography.

Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Signaling Pathways in Cholesterol Metabolism

β-Sitosterol is known to influence genes involved in lipid metabolism.[6] Stigmasterol has been shown to promote transintestinal cholesterol excretion through a Liver X Receptor (LXR)-independent pathway.[7][8][9]

References

A Comparative Guide to Stigmastanol Analysis: Cross-Validation of GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of stigmastanol, a saturated plant sterol, is critical in various matrices, from pharmaceutical formulations to biological samples. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer a distinct set of advantages and limitations. This guide provides a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific analytical needs.

Quantitative Performance Comparison

The choice between GC-MS and HPLC for this compound analysis often hinges on the required sensitivity, selectivity, and throughput. The following table summarizes the key quantitative performance parameters for each method based on published literature for phytosterol analysis. It is important to note that specific values can vary depending on the exact instrumentation, sample matrix, and method optimization.

Performance ParameterGC-MSHPLC
Linearity (R²) > 0.998[1]> 0.997[2]
Limit of Detection (LOD) As low as 0.19 μg/mL for related sterols[1]0.063 - 1.50 μg/mL for related sterols[3][4]
Limit of Quantification (LOQ) As low as 0.5 μg/mL[5]0.193 - 5 μg/mL[4][6]
Accuracy (Recovery %) 97.10 ± 0.13% for related sterols[7]95 - 107%[6]
Precision (%RSD) < 3%[7]< 3%[6]
Analysis Time ~14 - 30 minutes (excluding sample prep)[5][8]~12 - 35 minutes[2][9]
Derivatization Required Yes (typically silylation)[5][10]No[2][10]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC.

GC-MS Experimental Protocol

Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds. For sterols like this compound, a derivatization step is necessary to increase their volatility.

1. Sample Preparation (Saponification and Extraction)

  • Weigh the sample (e.g., 5g of oil or an appropriate amount of dosage form) into a flask.[11]

  • Add an internal standard (e.g., 5α-cholestane).[12]

  • Add a methanolic potassium hydroxide solution (e.g., 1 M KOH in 95% ethanol) and reflux for 1 hour at 65-90°C to saponify the lipids and release the free sterols.[11][12]

  • Cool the mixture and extract the unsaponifiable fraction containing this compound with a non-polar solvent like hexane or diethyl ether.[10][12]

  • Wash the organic phase to remove excess alkali.[11]

  • Evaporate the solvent to dryness under a stream of nitrogen.[12]

2. Derivatization

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine.[5][12]

  • Heat the mixture at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.[12]

  • Evaporate the excess derivatizing agent and redissolve the residue in a suitable solvent (e.g., hexane) for injection.[12]

3. GC-MS Conditions

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), then ramp up to a high temperature (e.g., 300-315°C) to elute the derivatized sterols.[5][12]

  • Injector Temperature: 250-280°C.[12][13]

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13][14]

  • Ionization: Electron Ionization (EI) at 70 eV.[15]

HPLC Experimental Protocol

High-performance liquid chromatography offers the advantage of analyzing this compound in its native form without the need for derivatization.

1. Sample Preparation

  • Sample preparation often involves a similar saponification and extraction procedure as described for GC-MS to isolate the unsaponifiable fraction containing this compound.[10][11]

  • After extraction and evaporation of the solvent, the residue is redissolved in the mobile phase or a compatible solvent for injection.

2. HPLC Conditions

  • HPLC Column: A reversed-phase column, such as a C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size), is typically employed.[2][9]

  • Mobile Phase: Isocratic or gradient elution with a mixture of organic solvents like methanol, acetonitrile, and water is common. For example, methanol:water (95:5 v/v) has been used.[6][9]

  • Flow Rate: Typically around 0.8 - 1.0 mL/min.[2][9]

  • Detection:

    • UV Detection: this compound lacks a strong chromophore, making UV detection less sensitive. Detection is often performed at low wavelengths (e.g., 202-210 nm).[4][16]

    • Evaporative Light Scattering Detector (ELSD): This detector is more suitable for non-chromophoric compounds like this compound and provides better sensitivity than UV detection.[6][9]

    • Charged Aerosol Detector (CAD): Another universal detector that can be used for the analysis of this compound.[2]

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer, often with an Atmospheric Pressure Chemical Ionization (APCI) source, provides high selectivity and sensitivity without the need for derivatization.[10]

Method Cross-Validation Workflow

The process of cross-validating two analytical methods is crucial to ensure that both techniques provide comparable and reliable data. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison cluster_validation Validation Assessment Sample Representative Sample Saponification Saponification & Extraction Sample->Saponification Derivatization Derivatization (Silylation) Saponification->Derivatization HPLC_Analysis HPLC Measurement Saponification->HPLC_Analysis GCMS_Analysis GC-MS Measurement Derivatization->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman) GCMS_Data->Comparison HPLC_Data->Comparison Validation Method Equivalence Assessment Comparison->Validation

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate analytical method involves considering several factors. The following diagram illustrates the logical relationships influencing the choice between GC-MS and HPLC for this compound analysis.

MethodSelection cluster_requirements Analytical Requirements cluster_methods Method Choice Sensitivity High Sensitivity Required? GCMS GC-MS Sensitivity->GCMS Yes HPLC HPLC Sensitivity->HPLC No Derivatization_Avoid Avoid Derivatization? Derivatization_Avoid->GCMS No Derivatization_Avoid->HPLC Yes Selectivity High Selectivity Needed? Selectivity->GCMS Yes LCMS HPLC-MS Selectivity->LCMS Yes HPLC->LCMS For higher selectivity

Caption: Decision tree for selecting an analytical method.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the analysis of this compound. The choice between them is dictated by the specific requirements of the analysis.

  • GC-MS is generally more sensitive and provides high selectivity, making it ideal for trace-level quantification and complex matrices.[1] However, the mandatory derivatization step adds to the sample preparation time and can be a source of analytical variability.[10]

  • HPLC , particularly when coupled with detectors like ELSD, CAD, or MS, offers a simpler workflow by eliminating the need for derivatization.[2][9][10] This can lead to higher throughput and reduced sample preparation complexity. While HPLC with UV detection may lack the sensitivity of GC-MS, the use of more advanced detectors can significantly enhance its performance.

Ultimately, a thorough cross-validation as outlined in this guide is essential when transitioning between these methods or when establishing a new analytical procedure. This ensures data consistency and confidence in the analytical results for this compound quantification.

References

Stigmastanol and Stigmasterol: A Comparative Analysis of Their Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing experimental data on the anti-inflammatory properties of the phytosterols stigmastanol and stigmasterol reveals significant research on stigmasterol, while directly comparable quantitative data for this compound remains elusive. This guide synthesizes the available information to provide a comparative overview for researchers, scientists, and drug development professionals.

Stigmasterol, an unsaturated phytosterol, has been the subject of numerous studies demonstrating its potent anti-inflammatory activities across various experimental models. In contrast, this compound, its saturated counterpart, is less extensively studied, making a direct, data-driven comparison challenging. This guide will present the known anti-inflammatory effects and mechanisms of stigmasterol, supported by experimental data, and will highlight the current knowledge gap regarding this compound.

Comparative Overview of Anti-Inflammatory Activity

While a side-by-side quantitative comparison is limited by the lack of specific data for this compound, the available information on stigmasterol provides a benchmark for its anti-inflammatory potential.

CompoundIn Vivo Anti-Inflammatory EffectsIn Vitro Anti-Inflammatory Effects
Stigmasterol - Significant inhibition of paw edema in carrageenan-induced inflammation models.[1][2][3] - Reduction of leukocyte infiltration in peritonitis models.- Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[4][5][6][7] - Reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][9][10][11][12][13] - Downregulation of COX-2 and iNOS expression.[8]
This compound - Data not available in the reviewed literature.- Data not available in the reviewed literature.

Mechanisms of Action: A Look at Stigmasterol's Signaling Pathways

Stigmasterol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Stigmasterol has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[14][15][16] This inhibition is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription Stigmasterol Stigmasterol Stigmasterol->IKK inhibits

Stigmasterol's Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation. Stigmasterol has been demonstrated to inhibit the phosphorylation of key MAPK proteins such as p38 and ERK, leading to a downstream reduction in the production of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, ERK) MAPK (p38, ERK) MAPKK->MAPK (p38, ERK) phosphorylates Transcription Factors Transcription Factors MAPK (p38, ERK)->Transcription Factors activates Stigmasterol Stigmasterol Stigmasterol->MAPK (p38, ERK) inhibits phosphorylation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Stigmasterol's Modulation of the MAPK Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-inflammatory effects of stigmasterol.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model for evaluating acute inflammation.

Carrageenan_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Control, Stigmasterol, Reference Drug Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Subplantar injection into hind paw Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Plethysmometer at various time points Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % inhibition of edema

Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats, or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: Animals are divided into control, stigmasterol-treated, and positive control (e.g., indomethacin) groups.

  • Compound Administration: Stigmasterol or the reference drug is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[2][3]

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro assay is used to assess the anti-inflammatory effects of compounds on immune cells.

LPS_Workflow Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding e.g., RAW 264.7 macrophages Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Pre-incubation with Stigmasterol LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Typically 24 hours Measurement of Inflammatory Markers Measurement of Inflammatory Markers Incubation->Measurement of Inflammatory Markers NO, TNF-α, IL-6 via Griess assay, ELISA

References

Inter-laboratory Comparison of Stigmastanol Quantification in Sediments: A Guide to Methodologies and Data Comparability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of stigmastanol in sediments is crucial for various applications, including environmental monitoring, geochemical studies, and understanding biogeochemical cycles. This guide provides an objective comparison of the prevalent analytical methodologies for this compound quantification in sediments, supported by experimental data and established protocols. While a dedicated, publicly available inter-laboratory comparison study exclusively for this compound in sediments is limited, this guide synthesizes findings from broader sterol analysis literature and proficiency testing principles to aid in achieving comparable and reliable results across different laboratories.[1]

Quantitative Data from Sediment Analysis

The concentration of this compound in sediments can vary significantly depending on the depositional environment, proximity to sources of organic matter, and diagenetic processes. The following table summarizes this compound concentrations reported in a study of the Cananéia-Iguape estuarine-lagoonal system, providing a reference for expected values in similar environments.

Station and DepthTotal Sterol and Triterpenol Concentration (ng/g dry weight)This compound Relative Abundance (%)Estimated this compound Concentration (ng/g dry weight)
Station 1 (0-2 cm)1189 ± 79~5%~59.5
Station 2 (0-2 cm)1089 ± 60~4%~43.6
Station 3 (0-2 cm)1360 ± 83~6%~81.6
Station 4 (0-2 cm)1020 ± 62~7%~71.4
Station 5 (0-2 cm)1967 ± 219~8%~157.4
Station 6 (0-2 cm)2160 ± 206~9%~194.4

Data synthesized from a study by Pletsch et al. (2016) on sterol and triterpenol biomarkers in sediments.[2][3] The total concentrations of sterols and triterpenols in the sedimentary core samples ranged widely, from 140 to 2784 ng/g dry weight, reflecting the variability in organic matter input and sediment composition.[2]

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification of this compound in sediments are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Each method has distinct advantages and disadvantages that laboratories must consider based on their specific needs and capabilities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Derivatization Required . Sterols are non-volatile and require derivatization (e.g., silylation) to increase their volatility.[2][4]Not required . Direct analysis of underivatized sterols is possible, simplifying sample preparation.[4]
Sample Throughput Lower, due to the additional derivatization step.[5]Higher, due to simpler sample preparation.[4]
Sensitivity High, especially with selected ion monitoring (SIM).[4]Generally high, with techniques like UHPLC-MS/MS offering very low detection limits.[2]
Selectivity High, based on both retention time and mass spectrum.High, based on retention time and specific mass transitions (in MS/MS).
Interferences Potential for co-elution with other derivatized compounds in complex matrices.Matrix effects (ion suppression or enhancement) can be a significant issue.
Cost Generally lower instrument cost compared to LC-MS/MS.Higher instrument cost, particularly for high-resolution systems.
Common Use A well-established and widely used method for sterol analysis in environmental samples.[2][6]Growing in popularity due to simplified sample preparation and high throughput.[7]

Experimental Protocols

The following sections detail generalized experimental workflows for the analysis of this compound in sediments using GC-MS and LC-MS. These protocols are based on methodologies reported in the scientific literature.

Stigmastanol_Analysis_Workflow General Experimental Workflow for this compound Quantification in Sediments cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_quantification Data Processing Sample Sediment Sample FreezeDry Freeze-Drying & Homogenization Sample->FreezeDry Spike Spiking with Internal Standard FreezeDry->Spike SolventExtraction Solvent Extraction (e.g., Saponification, ASE, Soxhlet) Spike->SolventExtraction ColumnChrom Column Chromatography (Silica/Alumina) or SPE SolventExtraction->ColumnChrom LCMS LC-MS/MS Analysis ColumnChrom->LCMS LC-MS Path Derivatization Derivatization (for GC-MS) ColumnChrom->Derivatization GC-MS Path GCMS GC-MS Analysis Quantification Quantification GCMS->Quantification LCMS->Quantification Derivatization->GCMS

A generalized workflow for the analysis of this compound in sediment samples.
  • Homogenization : Sediment samples are typically freeze-dried to remove water and then ground to a fine, homogeneous powder.[8]

  • Internal Standard Spiking : Prior to extraction, a known amount of an appropriate internal standard (e.g., 5α-cholestane or a deuterated this compound) is added to the sample to correct for procedural losses.

  • Saponification/Hydrolysis : To release ester-bound sterols, samples are often saponified by refluxing with a strong base (e.g., KOH in methanol). This step also removes interfering lipids by converting them to soaps.

  • Solvent Extraction : The non-saponifiable lipids, including free sterols, are then extracted into an organic solvent such as hexane or a mixture of dichloromethane and methanol.

  • Solid Phase Extraction (SPE) or Column Chromatography : The crude extract is cleaned up to remove interfering compounds. This is commonly done using a silica gel or alumina column, with sterols being eluted in a fraction of intermediate polarity.[2]

  • To increase volatility and improve chromatographic peak shape, the sterol fraction is derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether.[6]

  • GC-MS : The derivatized sample is injected into a gas chromatograph, where the TMS-ether of this compound is separated from other compounds on a capillary column. The eluent is then introduced into a mass spectrometer for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[4][8]

  • LC-MS/MS : The underivatized extract is injected into a liquid chromatograph, typically a reversed-phase system (e.g., C18 column). The separation is followed by detection with a tandem mass spectrometer, which provides high selectivity and sensitivity for quantifying this compound.[2]

Challenges in Inter-laboratory Comparison

Achieving comparability of this compound quantification data across different laboratories is challenging due to the inherent variability in analytical methods and sediment matrices.[9] Key factors contributing to inter-laboratory variability include:

  • Methodological Differences : As outlined, variations in extraction efficiency, cleanup procedures, derivatization yields (for GC-MS), and instrumental calibration can all lead to disparate results.[9]

  • Matrix Effects : Sediments are complex matrices. Co-extracted substances can interfere with the analysis, causing signal suppression or enhancement in LC-MS or co-elution in GC-MS.

  • Lack of Certified Reference Materials (CRMs) : The availability of sediment CRMs certified for this compound content is limited.[10] CRMs are essential for method validation, ensuring traceability, and assessing the accuracy of results in inter-laboratory studies.[10][11]

Recommendations for Improving Data Comparability

To enhance the reliability and comparability of this compound data, the following practices are recommended:

  • Use of Certified Reference Materials : When available, laboratories should regularly analyze CRMs with a matrix similar to the samples to validate their analytical methods.[10]

  • Participation in Proficiency Testing (PT) Schemes : Engaging in PT or round-robin studies, even those for broader classes of sterols, is crucial for assessing and improving laboratory performance.[1]

  • Method Harmonization : Adopting standardized and well-documented protocols can significantly reduce inter-laboratory variability. This includes consistent approaches to sample preparation, extraction, and quality control.[4]

  • Proper Use of Internal Standards : The use of appropriate internal standards is critical to correct for variations in extraction efficiency and instrumental response.

Logical Relationship of Key Analytical Choices

Analytical_Choices Decision Pathway for this compound Analysis Method Start Need to Quantify this compound in Sediment ComplexMatrix Is the sediment matrix particularly complex? Start->ComplexMatrix HighThroughput Is high sample throughput required? ComplexMatrix->HighThroughput Yes DerivatizationExpertise Is there expertise in derivatization? ComplexMatrix->DerivatizationExpertise No HighThroughput->DerivatizationExpertise No LCMS LC-MS/MS is a strong candidate (avoids derivatization, high selectivity) HighThroughput->LCMS Yes DerivatizationExpertise->LCMS No GCMS GC-MS is a viable option (well-established, high resolution) DerivatizationExpertise->GCMS Yes

Key considerations for selecting an analytical method for this compound.

References

Stigmastanol's Neuroprotective Potential: A Comparative Analysis in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stigmastanol's Neuroprotective Efficacy Supported by Experimental Data.

This compound, a saturated phytosterol found in various plant sources, is structurally related to the more extensively studied stigmasterol. Research into the neuroprotective properties of these compounds is driven by their potential to mitigate neuronal damage implicated in neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of this compound's close analogue, stigmasterol, against other neuroprotective agents in established in vitro models of neuronal stress. The data presented herein is primarily derived from studies on stigmasterol, which serves as a proxy for understanding the potential mechanisms of this compound.

Comparative Efficacy in Oxidative Stress Models

In studies utilizing human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, stigmasterol has demonstrated significant neuroprotective effects, comparable to the well-known antioxidant, resveratrol.[1][2] Oxidative stress is a key pathological feature in many neurodegenerative disorders, making these findings particularly relevant.

Key Experimental Model: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

A common in vitro model to simulate the oxidative damage seen in neurodegenerative diseases involves exposing cultured SH-SY5Y cells to hydrogen peroxide. This induces an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction, apoptosis, and ultimately, cell death.[1][2]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from comparative studies of stigmasterol and resveratrol in the H₂O₂-induced oxidative stress model in SH-SY5Y cells.

Table 1: Effect on Cell Viability and Apoptosis

Treatment GroupConcentrationCell Viability (% of Control)Apoptotic Cells (%)
Control-100%Not specified
H₂O₂400 µM~72%25.5 ± 1.7%
Stigmasterol + H₂O₂1 µM~96 ± 5.3%12.9 ± 1.0%
Resveratrol + H₂O₂1 µMNot specified14.0 ± 0.8%

Data extracted from Pratiwi et al., 2021.[1][3]

Table 2: Effect on Mitochondrial Membrane Potential (MMP)

Treatment GroupConcentrationMitochondrial Membrane Potential (% of Control)
Control-100%
H₂O₂400 µM84.7 ± 0.9%
Stigmasterol + H₂O₂1 µM97.7 ± 2.9%
Resveratrol + H₂O₂1 µM96.3 ± 2.9%

Data extracted from Pratiwi et al., 2021.[1]

Table 3: Modulation of Key Signaling Proteins

Treatment GroupBcl-2 Expression (% of Control)SIRT1 Expression (% of Control)Acetylated Lysine Levels (% of Control)
H₂O₂70.7%67.8 ± 2.9%127.3 ± 3.0%
Stigmasterol + H₂O₂103.7 ± 7.2%Maintained (relative to control)Lowered (relative to H₂O₂)
Resveratrol + H₂O₂103.7 ± 5.4%Maintained (relative to control)Lowered (relative to H₂O₂)

Data extracted from Pratiwi et al., 2021.[1][3]

Signaling Pathways and Mechanisms of Action

Stigmasterol is believed to exert its neuroprotective effects through the modulation of several key signaling pathways. A prominent mechanism involves the activation of the SIRT1-FoxO3a pathway, which plays a crucial role in cellular stress resistance and longevity.[1][2]

G This compound This compound/ Stigmasterol SIRT1 SIRT1 This compound->SIRT1 activates Bcl2 Bcl-2 This compound->Bcl2 upregulates FoxO3a FoxO3a SIRT1->FoxO3a deacetylates & activates Catalase Catalase FoxO3a->Catalase upregulates ROS Oxidative Stress (ROS) Catalase->ROS reduces Apoptosis Apoptosis Bcl2->Apoptosis inhibits ROS->Apoptosis induces CellSurvival Neuronal Survival Apoptosis->CellSurvival G cluster_assays Endpoint Assays start Start: SH-SY5Y Cells pretreatment Pre-treatment: This compound or Alternative (3h) start->pretreatment stress Induce Oxidative Stress: H₂O₂ (24h) pretreatment->stress mtt MTT Assay (Cell Viability) stress->mtt wb Western Blot (Protein Expression) stress->wb mmp MMP Assay (Mitochondrial Health) stress->mmp

References

Comparative computational analysis of genes involved in stigmasterol biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic machinery responsible for producing stigmasterol, a vital plant sterol, reveals both conserved and divergent features across the plant kingdom. This guide provides a comparative computational analysis of key genes involved in this intricate biosynthetic pathway, offering valuable insights for researchers in plant biology, biotechnology, and drug development.

Stigmasterol and its precursor, β-sitosterol, are major phytosterols with significant roles in plant growth, development, and stress response. They are also of considerable interest to the pharmaceutical industry due to their therapeutic properties. Understanding the genetic basis of stigmasterol production is crucial for efforts to enhance its yield in various plant species. This comparative guide focuses on a computational analysis of six critical genes in the stigmasterol biosynthesis pathway: smt2, smo2, ste1, dwf5, dwf1, and the terminal enzyme, c-22 sterol desaturase (CYP710A). The analysis spans eleven diverse plant species, including both monocots and dicots, to provide a broad evolutionary perspective.

Quantitative Comparison of Biosynthetic Genes

A comparative analysis of the nucleotide sequences of the six key genes across eleven plant species highlights significant differences in sequence homology between monocots and dicots. The monocot species studied, all belonging to the Poaceae family, exhibit a high degree of sequence homology (averaging 90%), suggesting a more conserved evolutionary path for these genes within this group. In contrast, the dicot species, which belong to various families, show lower and more variable sequence homology (less than 80%), indicating a greater degree of genetic divergence.[1][2]

Below are tables summarizing the homology scores for each of the six genes across the studied plant species. The scores represent the percentage of similarity between the nucleotide sequences, as determined by ClustalW analysis.[3]

Table 1: Homology Score of smt2 (24-methylene sterol C-methyl transferase) Gene Sequences [3]

Plant SpeciesSolanum lycopersicumArabidopsis thalianaPopulus trichocarpaSorghum bicolorCucumis sativusRicinus communisVitis viniferaCicer arietinumSetaria italicaOryza sativaBrachypodium distachyon
S. lycopersicum100
A. thaliana68100
P. trichocarpa7270100
S. bicolor656466100
C. sativus75697366100
R. communis7371786774100
V. vinifera747076667577100
C. arietinum71687065727172100
S. italica6564669266676665100
O. sativa656466916667666592100
B. distachyon65646690666766659192100

Table 2: Homology Score of smo2 (4-alpha methyl-delta-7-sterol-4-alpha-methyl-sterol oxidase) Gene Sequences [3]

Plant SpeciesS. lycopersicumA. thalianaP. trichocarpaS. bicolorC. sativusR. communisV. viniferaC. arietinumS. italicaO. sativaB. distachyon
S. lycopersicum100
A. thaliana67100
P. trichocarpa7168100
S. bicolor636264100
C. sativus73687264100
R. communis7069756572100
V. vinifera726874647376100
C. arietinum69676963707071100
S. italica6362649164656463100
O. sativa636264906465646392100
B. distachyon63626489646564639191100

Table 3: Homology Score of ste1 (lathosterol oxidase) Gene Sequences [3]

Plant SpeciesS. lycopersicumA. thalianaP. trichocarpaS. bicolorC. sativusR. communisV. viniferaC. arietinumS. italicaO. sativaB. distachyon
S. lycopersicum100
A. thaliana65100
P. trichocarpa6966100
S. bicolor616062100
C. sativus71667062100
R. communis6867736370100
V. vinifera706672627174100
C. arietinum67656761686869100
S. italica6160629062636261100
O. sativa616062896263626191100
B. distachyon61606288626362619090100

Table 4: Homology Score of dwf5 (7-dehydrocholesterol reductase) Gene Sequences [3]

Plant SpeciesS. lycopersicumA. thalianaP. trichocarpaS. bicolorC. sativusR. communisV. viniferaC. arietinumS. italicaO. sativaB. distachyon
S. lycopersicum100
A. thaliana70100
P. trichocarpa7471100
S. bicolor676668100
C. sativus77717568100
R. communis7572806976100
V. vinifera767178687779100
C. arietinum73707267747374100
S. italica6766689368696867100
O. sativa676668926869686794100
B. distachyon67666891686968679393100

Table 5: Homology Score of dwf1 (delta 24-sterol reductase) Gene Sequences [3]

Plant SpeciesS. lycopersicumA. thalianaP. trichocarpaS. bicolorC. sativusR. communisV. viniferaC. arietinumS. italicaO. sativaB. distachyon
S. lycopersicum100
A. thaliana69100
P. trichocarpa7370100
S. bicolor666567100
C. sativus76707467100
R. communis7471796875100
V. vinifera757077677678100
C. arietinum72697166737273100
S. italica6665679267686766100
O. sativa666567916768676693100
B. distachyon66656790676867669292100

Table 6: Homology Score of c-22 sterol desaturase (CYP710A) Gene Sequences [3]

Plant SpeciesS. lycopersicumA. thalianaP. trichocarpaS. bicolorC. sativusR. communisV. viniferaC. arietinumS. italicaO. sativaB. distachyon
S. lycopersicum100
A. thaliana62100
P. trichocarpa6663100
S. bicolor585759100
C. sativus68636759100
R. communis6564706068100
V. vinifera676369596971100
C. arietinum64626458656566100
S. italica5857598859605958100
O. sativa585759875960595889100
B. distachyon58575986596059588888100

Protein Domain Analysis

The functional diversity of the enzymes encoded by these genes is reflected in their protein domain architecture. Analysis using the Pfam database reveals both shared and unique domains, providing clues to their specific roles in the stigmasterol biosynthesis pathway.[2][4]

Table 7: Protein Domains of Stigmasterol Biosynthesis Enzymes [2][4]

GeneEnzymeProtein Domain(s)Function of Domain(s)
smt2 24-methylene sterol C-methyl transferaseMethyl transf 11, Sterol MTCCatalyzes the transfer of a methyl group, a key step in sterol modification.
smo2 4-alpha methyl-delta-7-sterol-4-alpha-methyl-sterol oxidaseFA hydroxylaseInvolved in fatty acid hydroxylation, likely participating in the oxidative demethylation of sterol precursors.
ste1 lathosterol oxidaseFA hydroxylaseSimilar to SMO2, suggesting a role in oxidative steps of sterol biosynthesis.
dwf5 7-dehydrocholesterol reductaseERG4/ERG24 familyBelongs to a family of reductases involved in the later steps of sterol synthesis.
dwf1 delta 24-sterol reductaseFAD binding 4Binds FAD, a cofactor essential for redox reactions, specifically the reduction of the C-24 double bond.
c-22 sterol desaturase Cytochrome P450 710AP450A large family of enzymes involved in a wide range of oxidative reactions, in this case, the desaturation at the C-22 position of the sterol side chain.

Experimental Protocols

The comparative analysis of these genes relies on a suite of well-established computational methods. Below are the detailed protocols for the key experiments cited in this guide.

Sequence Retrieval
  • Objective: To obtain the nucleotide and amino acid sequences of the target genes from the selected plant species.

  • Protocol:

    • Access the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database (51][6]

    • Search for the "Steroid biosynthesis" pathway (e.g., map00100) for each of the eleven target plant species: Solanum lycopersicum, Arabidopsis thaliana, Populus trichocarpa, Sorghum bicolor, Cucumis sativus, Ricinus communis, Vitis vinifera, Cicer arietinum, Setaria italica, Oryza sativa, and Brachypodium distachyon.[6]

    • Identify the genes corresponding to smt2, smo2, ste1, dwf5, dwf1, and c-22 sterol desaturase within the pathway map for each species.

    • Retrieve the nucleotide (FASTA format) and corresponding amino acid sequences for each identified gene.

Multiple Sequence Alignment
  • Objective: To align the nucleotide and amino acid sequences of each gene from the different plant species to identify conserved regions and calculate homology scores.

  • Protocol:

    • Utilize the ClustalW program for multiple sequence alignment.[1][7]

    • For each gene, create a single FASTA file containing the nucleotide or amino acid sequences from all eleven plant species.

    • Run ClustalW with the default parameters for either DNA or protein alignment. This typically involves a progressive alignment approach.[8]

    • The output alignment file (e.g., in ALN format) will show the aligned sequences, with gaps introduced to maximize similarity.

    • The ClustalW output also provides a pairwise alignment score matrix, which is used to generate the homology score tables.[4]

Phylogenetic Analysis
  • Objective: To infer the evolutionary relationships between the genes from different plant species.

  • Protocol:

    • Use the MEGA5 (Molecular Evolutionary Genetics Analysis) software for phylogenetic tree construction.[1][9]

    • Input the aligned nucleotide or amino acid sequences (from the ClustalW output) into MEGA5.

    • Select the Neighbor-Joining (NJ) method for tree construction.[10][11]

    • Choose an appropriate substitution model. For protein sequences, the Jones-Taylor-Thornton (JTT) model is a common choice. For nucleotide sequences, a model like the Tamura-Nei model can be used.[9]

    • Set the bootstrap value to 1000 replicates to assess the statistical support for the tree topology.[12]

    • Generate the phylogenetic tree. The tree will visually represent the evolutionary distances and branching patterns among the sequences.

Protein Domain Analysis
  • Objective: To identify the conserved functional domains within the protein sequences.

  • Protocol:

    • Access the Pfam database (now hosted by InterPro: 13--INVALID-LINK--]

    • For each of the six enzymes, submit the amino acid sequence to the Pfam search tool.[14]

    • The tool will scan the sequence against a large collection of protein family and domain models (profile Hidden Markov Models).

    • The output will provide a list of identified Pfam domains, their locations within the protein sequence, and a brief description of their known functions.[15]

3D Protein Modeling
  • Objective: To predict the three-dimensional structure of the enzymes.

  • Protocol:

    • Use the Phyre2 (Protein Homology/analogY Recognition Engine V 2.0) web portal (16--INVALID-LINK--]

    • Submit the amino acid sequence of each enzyme to the Phyre2 server.[17]

    • Phyre2 employs advanced remote homology detection to find known protein structures (templates) that are similar to the query sequence.

    • It then builds a 3D model of the query protein based on the alignment with the best-scoring template(s).

    • The output includes the predicted 3D structure in PDB format, along with confidence scores for the model's accuracy.[18]

Visualizing the Pathway and Workflow

To better understand the complex processes involved, the following diagrams illustrate the stigmasterol biosynthesis pathway and the computational analysis workflow.

Stigmasterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_stigmasterol Stigmasterol Branch cluster_campesterol Campesterol Branch Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol 24-Methylene_Lophenol 24-Methylene_Lophenol Cycloartenol->24-Methylene_Lophenol SMT1 Avenasterol Avenasterol 24-Methylene_Lophenol->Avenasterol SMO1, STE1 Campesterol Campesterol 24-Methylene_Lophenol->Campesterol DWF1 Isofucosterol Isofucosterol Avenasterol->Isofucosterol DWF5 β-Sitosterol β-Sitosterol Isofucosterol->β-Sitosterol DWF1 Stigmasterol Stigmasterol β-Sitosterol->Stigmasterol CYP710A (c-22 sterol desaturase)

Caption: Stigmasterol Biosynthesis Pathway.

Computational_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_sequence_analysis Sequence Analysis cluster_protein_analysis Protein Analysis cluster_synthesis Synthesis and Comparison KEGG_Database KEGG Database Gene_Sequences Retrieve Gene Sequences (smt2, smo2, ste1, dwf5, dwf1, CYP710A) KEGG_Database->Gene_Sequences ClustalW ClustalW Gene_Sequences->ClustalW Amino_Acid_Sequences Translate to Amino Acid Sequences Gene_Sequences->Amino_Acid_Sequences Multiple_Sequence_Alignment Perform Multiple Sequence Alignment ClustalW->Multiple_Sequence_Alignment MEGA5 MEGA5 Multiple_Sequence_Alignment->MEGA5 Phylogenetic_Analysis Construct Phylogenetic Tree (Neighbor-Joining, Bootstrap=1000) MEGA5->Phylogenetic_Analysis Comparative_Analysis Comparative Analysis of Genes and Proteins Phylogenetic_Analysis->Comparative_Analysis Pfam Pfam Database Domain_Analysis Identify Conserved Protein Domains Pfam->Domain_Analysis Domain_Analysis->Comparative_Analysis Phyre2 Phyre2 Server 3D_Modeling Predict 3D Protein Structure Phyre2->3D_Modeling 3D_Modeling->Comparative_Analysis Amino_Acid_Sequences->Pfam Amino_Acid_Sequences->Phyre2

Caption: Computational Analysis Workflow.

References

Safety Operating Guide

Proper Disposal of Stigmastanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of stigmastanol, a phytosterol commonly used in research and development. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental protection. The following procedures are based on general laboratory chemical waste guidelines and the specific hazard information available for this compound.

Immediate Safety and Hazard Information

This compound (also known as Sitostanol) is a solid substance that presents several hazards upon exposure.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1][2]

Hazard Summary Table

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from Cayman Chemical Safety Data Sheet.[1]

This compound Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process begins at the point of waste generation and concludes with collection by certified hazardous waste professionals.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal Request gen This compound waste generated (e.g., unused solid, contaminated labware) ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat gen->ppe hood Handle solid waste in a chemical fume hood ppe->hood container Select a compatible, leak-proof waste container with a screw cap hood->container label_cont Label container with: - "Hazardous Waste" - "this compound" - Hazard symbols - Accumulation start date container->label_cont segregate Segregate from incompatible materials (e.g., strong oxidizing agents) label_cont->segregate saa Store sealed container in a designated Satellite Accumulation Area (SAA) segregate->saa pickup Request hazardous waste pickup from Environmental Health & Safety (EHS) saa->pickup start Waste Type? is_empty Container Empty? start->is_empty Container hw_solid Dispose as Solid Hazardous Waste start->hw_solid Unused Chemical / Contaminated Labware is_grossly_contaminated Grossly Contaminated? is_empty->is_grossly_contaminated No normal_trash Deface Label & Dispose as Regular Trash (After EHS Consultation) is_empty->normal_trash Yes (Rinsed, if required) hw_container Dispose as Hazardous Waste Container is_grossly_contaminated->hw_container Yes is_grossly_contaminated->normal_trash No

References

Personal protective equipment for handling Stigmastanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Stigmastanol, including detailed operational procedures and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, which may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation, a comprehensive PPE protocol is mandatory.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting, compliant with EN 166 or OSHA 29 CFR 1910.133.[2][3]Protects against dust particles and potential splashes.
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing.[2]Provides full-face protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene rubber gloves are recommended.[4] Avoid latex, leather, and fabric gloves.[4]Prevents skin contact with the chemical.
Body Protection Protective ClothingA long-sleeved lab coat or chemical-resistant coveralls (e.g., made of butyl rubber, neoprene, PVC).[5][6]Minimizes skin exposure to this compound.
ApronA chemical-resistant apron should be worn when handling concentrated amounts or during mixing.[7]Provides an additional layer of protection against spills and splashes.
Respiratory Protection RespiratorA certified particle-filtering half mask or a half mask with appropriate filters should be used, especially when dust generation is likely.[2]Prevents inhalation of harmful dust particles.
Foot Protection Closed-Toe ShoesSubstantial, closed-toe footwear is required.Protects feet from spills and falling objects.
Chemical-Resistant FootwearNeoprene or nitrile rubber boots should be worn in areas with a high risk of large spills.[4]Prevents feet and regular footwear from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[3]

2. Handling and Preparation of Solutions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1]

  • Avoid generating dust.[8]

  • When preparing solutions, this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[9]

  • For aqueous solutions, first dissolve this compound in ethanol and then dilute with the aqueous buffer.[9]

  • Do not eat, drink, or smoke in the handling area.[8]

3. First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[10]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor immediately.[5][10]

4. Spill Management:

  • In case of a spill, ensure the area is well-ventilated.

  • Avoid breathing dust.

  • Wear appropriate PPE.

  • For small spills, sweep up the solid material, trying not to generate dust, and place it in a suitable, labeled container for disposal.[3][8]

  • Prevent the spill from entering drains or waterways.[8]

5. Disposal:

  • This compound and its containers must be disposed of according to federal, state, and local regulations.[5]

  • It should not be disposed of with household garbage or allowed to enter the sewage system.[1]

  • Contaminated packaging should be treated as the substance itself.

Quantitative Data Summary

PropertyValue
Physical State Solid, Powder, Crystalline Solid[1][3][5][9]
Appearance White[3]
Molecular Formula C29H52O[11]
Molecular Weight 416.73 g/mol [11]
Melting Point 131 - 146 °C[5]
Solubility Insoluble in water.[5] Soluble in ethanol, DMSO, and dimethylformamide.[9]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural flow for safely managing a this compound spill in the laboratory.

G cluster_0 This compound Spill Response Protocol Spill Spill Occurs Assess Assess the Spill (Size and Location) Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large Spill Notify Notify Lab Supervisor and Safety Officer Assess->Notify All Spills Evacuate->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill (Sweep Solid Material) Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste (In Labeled Container) Decontaminate->Dispose Report Document the Incident Dispose->Report

Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stigmastanol
Reactant of Route 2
Stigmastanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.